MG-1102
Description
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Properties
Molecular Formula |
C22H18N4OS |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H18N4OS/c1-27-19-7-6-15-11-17(5-4-16(15)12-19)21-18(13-24-25-21)14-26-9-2-3-20(26)22-23-8-10-28-22/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
JLWKAIUMWRZNJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(C=NN3)CN4C=CC=C4C5=NC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
ATL1102: A CD49d-Targeting Antisense Oligonucleotide for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ATL1102 is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of CD49d, a key protein involved in inflammatory processes. As the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, CD49d is crucial for the trafficking and tissue infiltration of lymphocytes. By downregulating CD49d, ATL1102 offers a targeted therapeutic approach for diseases driven by aberrant immune cell migration, such as multiple sclerosis and Duchenne muscular dystrophy. This document provides a comprehensive overview of ATL1102, including its mechanism of action, the signaling pathways it modulates, quantitative clinical data, and the experimental protocols used in its evaluation.
Introduction to ATL1102
ATL1102 is a synthetic, single-stranded nucleic acid sequence designed to bind to the messenger RNA (mRNA) encoding the human CD49d protein.[1] It is classified as a second-generation 2'-O-(2-methoxyethyl) (2'MOE) "gapmer" antisense oligonucleotide (ASO).[2][3] This structural design enhances its stability, binding affinity, and efficacy. Clinical development has focused on its potential to treat inflammatory diseases where VLA-4-mediated leukocyte migration is a key pathological feature.[4][5]
Mechanism of Action
The primary mechanism of ATL1102 involves the specific downregulation of CD49d protein expression through an RNase H-mediated pathway.[1][6]
-
Hybridization : ATL1102, administered subcutaneously, distributes to tissues, including lymphoid organs, and enters cells.[1] Inside the cell, its sequence specifically binds to the 3'-untranslated region of the CD49d mRNA transcript through Watson-Crick base pairing.[6]
-
RNase H Recruitment : The resulting DNA-RNA heteroduplex is recognized by the ubiquitous intracellular enzyme Ribonuclease H1 (RNase H1).[3][6]
-
mRNA Cleavage : RNase H1 selectively cleaves the RNA strand of the duplex, effectively destroying the CD49d mRNA.[3][6]
-
Reduced Protein Expression : The degradation of the mRNA template prevents its translation into the CD49d protein.
-
Therapeutic Effect : The subsequent reduction of CD49d protein on the surface of immune cells, such as lymphocytes, diminishes their ability to adhere to blood vessel walls and migrate into sites of inflammation, thereby mitigating disease activity.[2][7]
References
- 1. Imaging outcome measures for progressive multiple sclerosis trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. mdaconference.org [mdaconference.org]
- 5. researchgate.net [researchgate.net]
- 6. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of MRI in multiple sclerosis clinical trials (Chapter 16) - Multiple Sclerosis Therapeutics [cambridge.org]
The Role of VLA-4 in Inflammatory Diseases: A Technical Guide for Researchers
Abstract
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule that plays a critical role in the trafficking and recruitment of leukocytes to sites of inflammation. Its interaction with ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and fibronectin in the extracellular matrix, facilitates the migration of immune cells across the vascular endothelium and into inflamed tissues. This guide provides an in-depth technical overview of the role of VLA-4 in various inflammatory diseases, its structure, signaling pathways, and the therapeutic strategies targeting this crucial molecule. It is intended for researchers, scientists, and drug development professionals in the field of immunology and inflammation.
Introduction to VLA-4 (Integrin α4β1)
VLA-4 is a heterodimeric transmembrane protein composed of an α4 subunit (CD49d) and a β1 subunit (CD29)[1]. The α4 subunit has a molecular weight of approximately 155 kDa, while the β1 subunit is around 150 kDa[1]. VLA-4 is expressed on the surface of a wide range of leukocytes, including T and B lymphocytes, monocytes, eosinophils, and natural killer cells, but notably not on neutrophils[1]. This selective expression pattern underscores its importance in chronic inflammatory responses, which are often characterized by the infiltration of these specific immune cell types.
The primary function of VLA-4 is to mediate cell-cell and cell-matrix adhesion, which is a fundamental process in the inflammatory cascade[1]. The binding of VLA-4 to its ligands is not constitutive; it requires activation of the leukocyte, often triggered by chemokines or other inflammatory stimuli[1]. This activation leads to a conformational change in the VLA-4 molecule, increasing its affinity for its ligands and enabling firm adhesion of the leukocyte to the blood vessel wall, a prerequisite for subsequent transmigration into the surrounding tissue.
VLA-4 Ligands and Binding Interactions
VLA-4 primarily interacts with two major ligands:
-
Vascular Cell Adhesion Molecule-1 (VCAM-1): VCAM-1 is a member of the immunoglobulin superfamily and is expressed on the surface of activated endothelial cells at sites of inflammation. The expression of VCAM-1 is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). The interaction between VLA-4 and VCAM-1 is a critical step in the adhesion of leukocytes to the vascular endothelium[2][3].
-
Fibronectin: Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM). VLA-4 binds to a specific, alternatively spliced region of fibronectin known as the CS-1 (connecting segment-1) domain[4][5]. This interaction is crucial for the migration of leukocytes through the ECM to reach the core of the inflammatory lesion[6].
The binding of VLA-4 to its ligands is a dynamic process regulated by "inside-out" and "outside-in" signaling pathways, which modulate the affinity and avidity of the integrin.
VLA-4 Signaling Pathways
Upon engagement with its ligands, VLA-4 initiates a cascade of intracellular signaling events known as "outside-in" signaling. Conversely, intracellular signals can modulate the affinity of VLA-4 for its ligands in a process termed "inside-out" signaling.
Inside-Out Signaling
Chemokine binding to G protein-coupled receptors (GPCRs) on the leukocyte surface is a primary trigger for inside-out signaling. This leads to the activation of downstream signaling molecules that ultimately interact with the cytoplasmic tails of the VLA-4 subunits, inducing a conformational change that shifts the integrin from a low-affinity to a high-affinity state.
Caption: VLA-4 inside-out signaling pathway.
Outside-In Signaling
Ligand binding to VLA-4 triggers clustering of the integrin receptors on the cell surface and initiates a signaling cascade within the leukocyte. This "outside-in" signaling pathway involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of VLA-4, leading to the activation of downstream pathways that regulate cell survival, proliferation, and migration.
Caption: VLA-4 outside-in signaling pathway.
Role of VLA-4 in Inflammatory Diseases
The central role of VLA-4 in leukocyte trafficking makes it a key player in the pathogenesis of numerous inflammatory diseases.
Multiple Sclerosis (MS)
In MS, an autoimmune disease of the central nervous system (CNS), VLA-4 expressed on autoreactive T lymphocytes mediates their adhesion to VCAM-1 on the blood-brain barrier (BBB) endothelium. This interaction is a critical step for the infiltration of these pathogenic T cells into the CNS, where they initiate an inflammatory cascade that leads to demyelination and axonal damage.
Crohn's Disease
Crohn's disease is a type of inflammatory bowel disease (IBD) characterized by chronic inflammation of the gastrointestinal tract. The recruitment of inflammatory leukocytes to the gut mucosa is a hallmark of the disease. While the integrin α4β7 is considered the primary gut-homing receptor, VLA-4 also contributes to the inflammatory process by mediating the adhesion of leukocytes to VCAM-1, which is upregulated on the inflamed intestinal vasculature.
Asthma
Asthma is a chronic inflammatory disease of the airways characterized by the infiltration of eosinophils, T lymphocytes, and mast cells. VLA-4 is highly expressed on these inflammatory cells and plays a crucial role in their recruitment to the airways by interacting with VCAM-1 on the bronchial endothelium. The number of VLA-4 positive cells in the induced sputum of asthmatic patients correlates with the number of eosinophils and the severity of the disease[7].
Quantitative Data on VLA-4
Table 1: VLA-4 Ligand Binding Affinities
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| VCAM-1 | 39.60 ± 1.78 nM | Surface Plasmon Resonance (SPR) | [4] |
| VCAM-1 | 41.82 ± 2.36 nM | Fluorescence Resonance Energy Transfer (FRET) | [4] |
| Fibronectin (CS-1) | Varies with activation state | Flow Cytometry-based ligand binding | [5] |
Table 2: Efficacy of VLA-4 Antagonist (Natalizumab) in Multiple Sclerosis
| Clinical Endpoint | Natalizumab | Placebo | p-value | Reference |
| Annualized Relapse Rate (at 1 year) | 0.23 | 0.73 | <0.001 | |
| Disability Progression (at 2 years) | 17% | 29% | <0.001 | |
| New or Enlarging T2 Lesions (at 2 years) | 0.9 | 5.4 | <0.001 |
Note: Data compiled from various clinical trial publications. Specific values may vary between studies.
Table 3: IC50 Values of VLA-4 Antagonists
| Antagonist | Target | IC50 | Reference |
| Vedolizumab | α4β7-MAdCAM-1 Adhesion | 0.02-0.06 µg/mL | [8] |
| Vedolizumab | α4β7-Fibronectin Adhesion | 0.02 µg/mL | [8] |
Experimental Protocols
Flow Cytometry for VLA-4 Expression
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the analysis of VLA-4 (CD49d) expression by flow cytometry.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)
-
Anti-human CD49d antibody (e.g., clone 9F10), conjugated to a fluorochrome (e.g., FITC, PE, or APC)
-
Isotype control antibody, conjugated to the same fluorochrome
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with cold PBS.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-human CD49d antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on the lymphocyte or monocyte population based on forward and side scatter properties.
Cell Adhesion Assay
This protocol outlines a static cell adhesion assay to measure VLA-4-mediated adhesion to its ligands.
Materials:
-
96-well microplate
-
Recombinant human VCAM-1/Fc chimera or Fibronectin
-
Bovine Serum Albumin (BSA)
-
Leukocyte cell line expressing VLA-4 (e.g., Jurkat cells)
-
Calcein-AM or other fluorescent cell viability dye
-
Adhesion buffer (e.g., RPMI 1640 with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with VCAM-1 (e.g., 10 µg/mL) or fibronectin (e.g., 20 µg/mL) overnight at 4°C. Coat control wells with 1% BSA.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Label the leukocyte cell line with Calcein-AM (or another suitable dye) according to the manufacturer's instructions.
-
Resuspend the labeled cells in adhesion buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed adhesion buffer to remove non-adherent cells.
-
Add 100 µL of adhesion buffer to each well.
-
Read the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Leukocyte Transmigration (Transwell) Assay
This protocol describes an in vitro assay to assess the ability of leukocytes to migrate across an endothelial monolayer in a VLA-4-dependent manner.
Materials:
-
Transwell inserts (e.g., 6.5 mm diameter, 5 µm pore size)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., PBMCs or a specific leukocyte subset)
-
Endothelial cell growth medium
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
Fluorescent dye for labeling leukocytes (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs onto the upper surface of the Transwell insert membrane and culture until a confluent monolayer is formed.
-
Label the leukocytes with a fluorescent dye.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the labeled leukocytes to the upper chamber containing the HUVEC monolayer.
-
Incubate for 2-4 hours at 37°C to allow for transmigration.
-
At the end of the incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a fluorescence plate reader.
-
To assess VLA-4 dependence, the assay can be performed in the presence of a VLA-4 blocking antibody.
Western Blotting for VLA-4 Signaling
This protocol provides a general procedure for analyzing the phosphorylation of downstream signaling molecules in the VLA-4 pathway.
Materials:
-
Leukocytes expressing VLA-4
-
VLA-4 ligand (e.g., soluble VCAM-1 or immobilized fibronectin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., FAK, Src, ERK, Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Stimulate leukocytes with a VLA-4 ligand for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) for VLA-4 Interactions
This protocol describes a method to identify proteins that interact with VLA-4.
Materials:
-
Cells expressing VLA-4
-
Co-IP lysis buffer (non-denaturing)
-
Anti-VLA-4 antibody (for immunoprecipitation)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-VLA-4 antibody overnight at 4°C to form immune complexes.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the VLA-4 and its interacting proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for the identification of novel interaction partners.
Therapeutic Targeting of VLA-4
The critical role of VLA-4 in inflammatory cell trafficking has made it an attractive target for therapeutic intervention in a range of inflammatory diseases.
Natalizumab (Tysabri®) is a humanized monoclonal antibody that targets the α4 subunit of VLA-4. By binding to VLA-4, natalizumab blocks its interaction with VCAM-1, thereby inhibiting the transmigration of leukocytes across the blood-brain barrier. It is approved for the treatment of relapsing-remitting multiple sclerosis and has shown significant efficacy in reducing relapse rates and disability progression[9][10][11]. However, its use is associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare but serious brain infection caused by the John Cunningham (JC) virus.
Vedolizumab (Entyvio®) is another humanized monoclonal antibody that specifically targets the α4β7 integrin. While it also binds to the α4 subunit, its primary mechanism of action is to block the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed in the gut vasculature. This gut-selective mechanism of action makes it an effective therapy for inflammatory bowel diseases like Crohn's disease and ulcerative colitis, with a lower risk of systemic immunosuppression and PML compared to natalizumab[8][12][13][14].
Small molecule inhibitors of VLA-4 have also been developed and are in various stages of clinical investigation. These offer the potential for oral administration and may have different safety profiles compared to monoclonal antibodies.
Conclusion
VLA-4 is a central player in the complex process of leukocyte trafficking and is deeply implicated in the pathogenesis of numerous inflammatory diseases. A thorough understanding of its structure, function, and signaling pathways is essential for the development of novel and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on VLA-4, along with detailed experimental protocols to facilitate further research in this important area of immunology and drug discovery. The continued investigation into the intricacies of VLA-4 biology holds great promise for the development of next-generation therapies for a wide range of debilitating inflammatory conditions.
References
- 1. VLA-4 - Wikipedia [en.wikipedia.org]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4) Analyzed by Quantitative FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VLA-4 Affinity Assay for Murine Bone Marrow-derived Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The increased number of very late activation antigen-4-positive cells correlates with eosinophils and severity of disease in the induced sputum of asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The binding specificity and selective antagonism of vedolizumab, an anti-alpha4beta7 integrin therapeutic antibody in development for inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term decrease in VLA-4 expression and functional impairment of dendritic cells during natalizumab therapy in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early treatment with anti-VLA-4 mAb can prevent the infiltration and/or development of pathogenic CD11b+CD4+ T cells in the CNS during progressive EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro assessment of the effects of vedolizumab binding on peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ATL1102 for Duchenne Muscular Dystrophy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATL1102, a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide, is an investigational therapeutic for Duchenne muscular dystrophy (DMD). It is designed to target the CD49d alpha subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By inhibiting the expression of CD49d, ATL1102 aims to modulate the inflammatory response that exacerbates muscle damage in DMD. This technical guide synthesizes the key preclinical findings for ATL1102, detailing its mechanism of action, efficacy in animal models, and safety profile. The data presented herein supports the continued clinical development of ATL1102 as a potential treatment for DMD.
Core Mechanism of Action
ATL1102 is an antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of human CD49d. This binding event triggers the degradation of the CD49d mRNA by the intracellular enzyme RNase H.[1][2] The subsequent reduction in CD49d protein synthesis leads to decreased expression of VLA-4 on the surface of lymphocytes.[1][2][3] VLA-4 is a key adhesion molecule that facilitates the migration of inflammatory cells into muscle tissue, a process that contributes significantly to the pathology of DMD.[1][2][4] By reducing VLA-4 levels, ATL1102 is designed to temper this inflammatory cascade, thereby preserving muscle integrity and function.[1][2][5]
Preclinical Efficacy in the mdx Mouse Model
Due to the species-specificity of ATL1102, preclinical efficacy studies were conducted in the mdx mouse model of DMD using a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][2]
In Vitro and In Vivo Target Engagement
In vitro studies using monocytes isolated from the spleens of mdx mice demonstrated that a single dose of ISIS 348574 could effectively reduce CD49d mRNA levels within 48 hours.[2][6] In vivo studies in symptomatic 9-week-old mdx mice treated for 6 weeks showed a significant, dose-dependent reduction in CD49d mRNA expression in the quadriceps muscle.[2][7]
Table 1: Reduction in CD49d mRNA Expression with ISIS 348574
| Model System | Treatment Group | Dose | Duration | Outcome | Reference |
| In vitro (mdx mouse splenocytes) | ISIS 348574 | Single Dose | 48 hours | Reduction in CD49d mRNA | [2][6] |
| In vivo (mdx mouse) | ISIS 348574 (Low Dose) | 5 mg/kg/week | 6 weeks | Significant reduction in CD49d mRNA in quadriceps | [2] |
| In vivo (mdx mouse) | ISIS 348574 (High Dose) | 20 mg/kg/week | 6 weeks | ~40% reduction in CD49d mRNA in quadriceps | [2][7] |
Muscle Function and Protection
Treatment with ISIS 348574 in mdx mice resulted in a notable improvement in muscle function and a reduction in contraction-induced muscle damage.[1][2] Specifically, there was a roughly 25% improvement in the force remaining in the tibialis anterior muscle following eccentric muscle contraction compared to control mice.[7]
Combination Therapy with Dystrophin Restoration
A study investigating the combination of the mouse CD49d ASO (ISIS 348574) with a phosphorodiamidate morpholino oligomer (PMO) for dystrophin exon 23 skipping demonstrated synergistic benefits.[7][8] The combination therapy resulted in additional protection of the extensor digitorum longus (EDL) muscle in terms of maximum specific force and reduced eccentric muscle damage compared to saline.[7][8] RNA sequencing analysis of the quadriceps muscle from these mice revealed beneficial changes in gene expression related to immune response, fibrosis, lipolysis, and muscle and stem cell pathways.[7][8]
Table 2: Functional and Gene Expression Changes with Combination Therapy in mdx Mice
| Parameter | Treatment Group | Outcome | Reference |
| EDL Muscle Function | ASO + PMO | Increased maximum specific force and reduced eccentric muscle damage vs. saline | [7][8] |
| Gene Expression (Quadriceps) | ASO + PMO | Modulation of genes involved in immune response, fibrosis, lipolysis, and muscle/stem cell function | [7][8] |
Preclinical Safety and Toxicology
Extensive toxicology studies have been conducted to support the clinical development of ATL1102. A nine-month toxicology study, a key regulatory requirement, showed no new or unexpected toxicity findings, with results being generally similar to an earlier six-month study.[9][10] These studies are performed under Good Laboratory Practice (GLP) conditions.[10] The successful completion of these toxicology assessments is a critical step for enabling longer-term clinical trials in the United States.[9][10]
Experimental Protocols
mdx Mouse Efficacy Studies
-
Animal Model: Male mdx mice and age-matched C57Bl10/J wild-type controls were used.[1][2] Symptomatic 9-week-old mdx mice were typically used for treatment studies.[1][2][7]
-
Drug Administration: The mouse-specific CD49d ASO, ISIS 348574, was administered via subcutaneous (s.c.) injection once weekly.[7] Doses ranged from 5 mg/kg to 20 mg/kg.[2]
-
Treatment Duration: Studies were typically conducted for 6 to 8 weeks.[1][2][7]
-
Outcome Measures:
-
qRT-PCR: CD49d mRNA expression levels were quantified in muscle tissue (e.g., quadriceps).[2][7]
-
Muscle Function: In situ measurements of tibialis anterior or ex vivo measurements of EDL muscle force and resistance to eccentric contraction-induced injury were performed.[7]
-
Immunophenotyping: Flow cytometry was used to analyze lymphocyte populations (e.g., CD4+ and CD8+ T cells) in the spleen.[7]
-
RNA Sequencing: Comprehensive gene expression analysis was performed on quadriceps muscle tissue.[7][8]
-
Combination Therapy Study Protocol
-
Animal Model: 9-week-old male mdx mice.[7]
-
Treatment Groups:
-
Sample Collection: Tissues were collected 2 days after the final ASO dose and 31 days after the final PMO dose.[7]
-
Primary Endpoints: EDL muscle functional protection (maximum specific force and eccentric muscle damage).[7][8]
-
Secondary Endpoints: RNA sequencing of quadriceps muscle.[7][8]
Conclusion
The preclinical data for ATL1102, through its mouse-specific analogue, strongly supports its proposed mechanism of action in reducing CD49d expression and mitigating the inflammatory pathology in Duchenne muscular dystrophy. The observed improvements in muscle function and the positive synergistic effects when combined with a dystrophin-restoring therapy in the mdx mouse model are promising. Furthermore, the favorable toxicology profile provides a solid foundation for its continued clinical investigation. These findings highlight the potential of ATL1102 as a novel immunomodulatory therapy for patients with DMD.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. researchgate.net [researchgate.net]
- 7. Mdx mice dosed with antisense to CD49d and dystrophin exon skip morpholino; reduced force loss and affected gene expression pathways support ATL1102 combination therapy in DMD patients | bioRxiv [biorxiv.org]
- 8. mdaconference.org [mdaconference.org]
- 9. Preliminary Results of 9 Month Toxicology Study of ATL1102 - Percheron Therapeutics Limited (ASX:PER) - Listcorp. [listcorp.com]
- 10. juststocks.com.au [juststocks.com.au]
An In-depth Technical Guide to the Early Studies of ATL1102 in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL1102 is a second-generation antisense oligonucleotide designed to treat relapsing-remitting multiple sclerosis (RRMS). This document provides a comprehensive overview of the early clinical studies of ATL1102, focusing on the core data, experimental protocols, and mechanism of action. ATL1102 is an inhibitor of CD49d, a subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[1] By targeting the messenger RNA (mRNA) of CD49d, ATL1102 aims to reduce the expression of VLA-4 on the surface of lymphocytes, thereby impeding their migration across the blood-brain barrier into the central nervous system—a key pathological process in multiple sclerosis.[2][3] VLA-4 is a clinically validated target in the treatment of MS.[4]
Mechanism of Action
ATL1102 is a single-stranded, second-generation antisense oligonucleotide that binds to the 3'-untranslated region of human CD49d RNA through Watson-Crick base pairing. This binding event recruits the intracellular enzyme RNase H, which then degrades the CD49d mRNA strand of the DNA:RNA heteroduplex. The reduction in CD49d mRNA levels leads to decreased synthesis of the CD49d protein, and consequently, a reduction in the expression of VLA-4 on the surface of immune cells. This mechanism is intended to reduce the trafficking of pathogenic lymphocytes into the central nervous system, thus mitigating the inflammatory processes that drive MS pathology.[3]
Experimental Protocols: Phase IIa Study
The primary source of early clinical data for ATL1102 in multiple sclerosis is a multicenter, double-blind, placebo-controlled, randomized Phase IIa trial.
Study Design
The study was designed to evaluate the efficacy and safety of ATL1102 in patients with RRMS. It consisted of a screening period, an 8-week treatment period, and a subsequent 8-week monitoring period.
Patient Population
A total of 77 patients with relapsing-remitting multiple sclerosis were enrolled in the trial. The intention-to-treat (ITT) population, used for efficacy analysis, consisted of 74 patients.
Treatment Regimen
Patients in the active treatment arm received 200 mg of ATL1102 administered subcutaneously. The dosing schedule was three times in the first week, followed by twice-weekly injections for the subsequent seven weeks.
Efficacy and Safety Assessments
The primary efficacy endpoint was the cumulative number of new active lesions on brain MRI scans at weeks 4, 8, and 12. New active lesions were defined as either new gadolinium-enhancing (Gd+) T1 lesions or new or enlarging T2 lesions. MRI scans were performed at baseline, and at weeks 4, 8, 12, and 16. Safety was monitored through the recording of adverse events, laboratory tests, vital signs, and physical examinations.
Data Presentation
Efficacy Results
ATL1102 demonstrated a significant reduction in the number of new active brain lesions compared to placebo.
Table 1: Cumulative Number of New Active Brain Lesions (Weeks 4, 8, and 12)
| Group | Mean (SD) | Reduction vs. Placebo | p-value (1-sided) |
| ATL1102 | 3.0 (6.12) | 54.4% | 0.01 |
| Placebo | 6.2 (9.89) | - | - |
Table 2: Cumulative Number of New Gadolinium-Enhancing T1 Lesions (Weeks 4, 8, and 12)
| Group | Mean (SD) | Reduction vs. Placebo | p-value (1-sided) |
| ATL1102 | 2.1 (5.55) | 67.9% | 0.002 |
| Placebo | 5.2 (9.40) | - | - |
At week 12, a more pronounced effect was observed, with an 88.5% reduction in T1 Gd-enhancing lesions and a 90.5% reduction in new T1 Gd-enhancing lesions compared to placebo.
Safety and Tolerability
ATL1102 was generally well-tolerated in the Phase IIa study. The most frequently reported treatment-emergent adverse events in the ATL1102 group are summarized below.
Table 3: Most Common Treatment-Emergent Adverse Events in the ATL1102 Group
| Adverse Event | Frequency in ATL1102 Group (%) |
| Injection site erythema | 25.0 |
| Thrombocytopenia | 22.2 |
| Alanine aminotransferase increase | 19.4 |
| MS relapse | 16.7 |
| Aspartate aminotransferase increase | 11.1 |
| Headache | 11.1 |
Mild to moderate injection site erythema and a decrease in platelet counts (which returned to the normal range after cessation of dosing) were more common in the ATL1102 group compared to the placebo group.
Pharmacokinetics
While detailed pharmacokinetic data from the Phase IIa MS trial are not extensively published, the plasma half-life of ATL1102 has been reported to be short, at approximately 4.8 hours.
Conclusion
The early studies of ATL1102 in relapsing-remitting multiple sclerosis, primarily the Phase IIa trial, have provided evidence for its potential as a therapeutic agent. The antisense oligonucleotide demonstrated a significant reduction in MRI markers of disease activity and was generally well-tolerated. The mechanism of action, targeting CD49d mRNA to reduce VLA-4 expression, is a validated pathway in the treatment of MS.[4] Further clinical development will be necessary to fully establish the long-term efficacy and safety profile of ATL1102 in this patient population.
References
- 1. [PDF] Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides. | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Efficacy: A Technical Guide to Second-Generation Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of disease by modulating the expression of specific proteins. The evolution from first to second-generation ASOs has been marked by significant improvements in their pharmacological properties, including enhanced binding affinity, increased nuclease resistance, and a more favorable safety profile. These advancements are primarily attributed to novel chemical modifications and a sophisticated "gapmer" design. This technical guide provides an in-depth exploration of the structure, design, and evaluation of second-generation ASOs, offering a comprehensive resource for researchers and drug developers in the field.
Core Structural Modifications of Second-Generation ASOs
Second-generation ASOs are chemically engineered single-stranded nucleic acid analogs, typically 16-21 nucleotides in length. Their design is a careful balance of chemistry aimed at maximizing potency while minimizing off-target effects and toxicity. The hallmark of this generation is the strategic incorporation of modified nucleotides, most notably at the 2' position of the ribose sugar, and the utilization of a phosphorothioate (PS) backbone.
The Phosphorothioate Backbone
A foundational modification retained from first-generation ASOs is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This modification confers significant resistance to degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the ASO.[1] The PS backbone also promotes binding to plasma and cellular proteins, which can influence the pharmacokinetic and pharmacodynamic properties of the ASO.[2]
2'-Ribose Modifications: Enhancing Affinity and Stability
The defining feature of second-generation ASOs is the modification of the 2'-hydroxyl group of the ribose sugar. These modifications serve to increase the binding affinity of the ASO for its target mRNA and provide additional nuclease resistance.
-
2'-O-Methoxyethyl (2'-O-MOE): This is one of the most widely used second-generation modifications. The addition of a 2'-O-methoxyethyl group locks the sugar pucker in a C3'-endo conformation, which pre-organizes the ASO for binding to its RNA target, thereby increasing binding affinity (Tm).[3] ASOs containing 2'-MOE modifications exhibit enhanced nuclease resistance and a favorable toxicity profile.[4]
-
Locked Nucleic Acid (LNA): LNA nucleotides contain a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation.[4] This rigid structure results in a significant increase in thermal stability and binding affinity for the target RNA.[4] While LNA modifications can lead to very potent ASOs, they have also been associated with a higher risk of hepatotoxicity in some cases.[5]
-
Constrained Ethyl (cEt): The 2',4'-constrained ethyl modification is another bicyclic nucleic acid analog that, like LNA, confers high binding affinity. The addition of a methyl group to the LNA structure to form cEt has been shown to reduce hepatotoxicity while maintaining high potency.[6]
The "Gapmer" Design: Harnessing RNase H for Target Degradation
The majority of second-generation ASOs are designed as "gapmers" to elicit the degradation of the target mRNA through the action of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA duplex.[7]
A typical gapmer ASO consists of three distinct regions:
-
A central "gap" region: This core segment is composed of 8-10 deoxynucleotides with a phosphorothioate backbone. This DNA-like region is essential for the recruitment and activation of RNase H1 upon hybridization with the target mRNA.[7]
-
Flanking "wing" regions: These regions, typically 2-5 nucleotides in length on both the 5' and 3' ends of the gap, are composed of 2'-modified nucleotides (e.g., 2'-O-MOE, LNA, or cEt).[2] These wings provide high binding affinity to the target RNA and protect the ASO from degradation by nucleases. The 2'-modifications in the wings are not substrates for RNase H, thus directing the enzymatic cleavage to the central DNA gap.[8]
This chimeric design ingeniously combines the nuclease resistance and high affinity of the modified wings with the RNase H-activating properties of the central DNA gap, resulting in a potent and stable antisense therapeutic.
Signaling Pathway and Experimental Workflow
RNase H-Mediated mRNA Degradation Pathway
The primary mechanism of action for gapmer ASOs is the targeted degradation of mRNA. The process can be visualized as a catalytic cycle where a single ASO molecule can mediate the cleavage of multiple mRNA targets.
Caption: RNase H-mediated degradation of target mRNA by a second-generation gapmer ASO.
Experimental Workflow for ASO Drug Discovery and Development
The development of a second-generation ASO therapeutic follows a structured workflow from initial design to preclinical evaluation.
Caption: A streamlined workflow for the discovery and preclinical development of ASOs.
Quantitative Data on Second-Generation ASO Properties
The choice of chemical modification significantly impacts the key properties of second-generation ASOs. The following tables summarize comparative data for ASOs with different modifications.
Table 1: Comparison of Binding Affinity (Tm) and In Vitro Potency (IC50) of Second-Generation ASOs
| ASO Modification | Gapmer Design (Wings-Gap-Wings) | Target Gene | Cell Line | Tm (°C) per modification vs. DNA | IC50 (nM) | Reference |
| 2'-O-MOE | 5-10-5 | ApoB | - | ~ +1.5 | - | [4] |
| LNA | 2-10-2 | PTEN | bEND | ~ +3 to +5 | ~25 | [9] |
| cEt | 2-10-2 | PTEN | bEND | Similar to LNA | ~20 | [9] |
Note: Tm increase is relative to an unmodified DNA:RNA duplex. IC50 values are highly dependent on the target, sequence, and cell line used.
Table 2: Comparison of In Vivo Efficacy (ED50) of Second-Generation ASOs in Mice
| ASO Modification | Gapmer Design (Wings-Gap-Wings) | Target Gene | ED50 (mg/kg) | Reference |
| 2'-O-MOE | 5-10-5 | PTEN | ~9.5 | [9] |
| LNA | 2-10-2 | PTEN | ~2.1 | [9] |
| S-cEt | 2-10-2 | PTEN | ~2.4 | [9] |
Note: ED50 values represent the dose required to achieve 50% reduction of the target mRNA in the liver of mice.
Table 3: Pharmacokinetic Properties of a Second-Generation 2'-O-MOE ASO (Mipomersen) Across Species
| Parameter | Mouse (5 mg/kg SC) | Rat (5 mg/kg IV) | Monkey (4 mg/kg IV) | Human (200 mg IV) | Reference |
| Cmax (µg/mL) | - | - | - | 4.8 - 21.5 | [10] |
| tmax (h) | - | - | - | 3 - 4 (SC) | [10] |
| t1/2 (days) | ~30 | ~30 | ~30 | ~30 | [11] |
| Bioavailability (%) | - | - | 80-100 | 54 - 78 | [10][12] |
Detailed Experimental Protocols
Protocol for Determining Melting Temperature (Tm) of ASO:RNA Duplexes
Objective: To measure the thermal stability of the duplex formed between an ASO and its complementary RNA target.
Materials:
-
ASO and complementary single-stranded RNA oligonucleotide
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Oligonucleotide Preparation: Resuspend the ASO and its complementary RNA in nuclease-free water to a stock concentration of 100 µM. Determine the precise concentration by measuring the absorbance at 260 nm (A260).
-
Annealing: In a microcentrifuge tube, combine equal molar amounts of the ASO and its RNA complement in the annealing buffer to a final concentration of 1-2 µM for each strand.
-
Denaturation and Renaturation: Heat the mixture to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
UV Absorbance Measurement: Transfer the annealed sample to a quartz cuvette and place it in the temperature-controlled spectrophotometer.
-
Thermal Melt Program: Program the spectrophotometer to increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C per minute). Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve should be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the peak of the first derivative of the melting curve.[3]
Protocol for In Vitro ASO Potency Assay in Cell Culture
Objective: To determine the concentration of an ASO required to achieve a 50% reduction in the target mRNA level (IC50) in a cellular context.
Materials:
-
Mammalian cell line expressing the target gene
-
Complete cell culture medium
-
ASO stock solution (e.g., 100 µM in nuclease-free water)
-
Transfection reagent (e.g., Lipofectamine) or method for gymnotic delivery
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (cDNA synthesis kit, qPCR master mix, primers for target and housekeeping genes)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere overnight.
-
ASO Transfection/Delivery:
-
Transfection: On the day of transfection, prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the ASO to various final concentrations (e.g., a serial dilution from 100 nM to 0.1 nM) in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted ASO and transfection reagent, incubate to allow complex formation, and then add the complexes to the cells in complete medium.
-
Gymnotic Delivery: For ASOs with properties that allow for unassisted uptake, add the ASO directly to the cell culture medium at the desired final concentrations.
-
-
Incubation: Incubate the cells with the ASO for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: After the incubation period, lyse the cells directly in the wells and extract total RNA using a suitable method (e.g., TRIzol followed by isopropanol precipitation or a column-based kit).[13]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reactions in triplicate for each sample.
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to a negative control (e.g., untreated cells or cells treated with a non-targeting control ASO).
-
Plot the percentage of target mRNA reduction as a function of the ASO concentration.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[14]
-
Protocol for In Vivo ASO Efficacy Study in Mice
Objective: To evaluate the ability of an ASO to reduce the expression of its target mRNA in a specific tissue in a living animal.
Materials:
-
Mouse model (e.g., wild-type or a transgenic model of disease)
-
ASO formulated in sterile, endotoxin-free saline or PBS
-
Syringes and needles appropriate for the route of administration
-
Anesthesia and surgical tools for tissue collection
-
RNAlater or liquid nitrogen for tissue preservation
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Animal Acclimation and Grouping: Acclimate the mice to the housing conditions for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the ASO).
-
ASO Administration: Administer the ASO to the mice via the desired route. For systemic targets, subcutaneous (SC) or intraperitoneal (IP) injections are common. The dosing regimen will depend on the ASO's pharmacokinetic properties but is often once or twice a week.[15]
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the target tissues (e.g., liver, kidney, brain). Immediately place the tissues in a stabilizing solution like RNAlater or snap-freeze them in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction and qRT-PCR: Homogenize the collected tissues and extract total RNA. Perform qRT-PCR as described in the in vitro protocol to quantify the levels of the target mRNA.
-
Data Analysis:
-
Calculate the percentage of target mRNA reduction in the tissues of ASO-treated mice relative to the vehicle-treated control group.
-
If a dose-response study was performed, calculate the ED50 (the dose that produces 50% of the maximal effect).
-
Perform statistical analysis to determine the significance of the observed mRNA reduction.
-
Conclusion
Second-generation antisense oligonucleotides represent a mature and highly versatile platform for the development of targeted therapies. The strategic combination of a phosphorothioate backbone, 2'-ribose modifications, and the gapmer design has yielded a class of molecules with robust pharmacokinetic properties and potent in vivo activity. The methodologies outlined in this guide provide a framework for the rational design and rigorous evaluation of these promising therapeutic agents. As our understanding of the intricate interactions between ASOs and cellular machinery continues to grow, so too will our ability to engineer the next generation of antisense therapeutics with even greater precision and efficacy.
References
- 1. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. mRNA Extraction and Reverse Transcription-PCR Protocol for Detection of nifH Gene Expression by Azotobacter vinelandii in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 10. Clinical and preclinical pharmacokinetics and pharmacodynamics of mipomersen (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-species pharmacokinetic comparison from mouse to man of a second-generation antisense oligonucleotide, ISIS 301012, targeting human apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vivo Administration of Therapeutic Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 15. aumbiotech.com [aumbiotech.com]
An In-depth Technical Guide to the Inflammatory Cascade in Duchenne Muscular Dystrophy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of the dystrophin protein. While the primary defect is structural, a secondary, chronic inflammatory response is a major driver of disease progression, exacerbating muscle damage and leading to the replacement of muscle tissue with fibrotic and adipose tissue. This guide provides a detailed examination of the core cellular and molecular mechanisms underlying the inflammatory cascade in DMD. We dissect the key signaling pathways, including NF-κB and the NLRP3 inflammasome, detail the roles of various immune cell populations, and summarize key quantitative data on inflammatory mediators. Furthermore, this document outlines relevant experimental protocols for studying inflammation in DMD and presents visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction: The Absence of Dystrophin as the Primary Insult
Dystrophin is a critical protein that anchors the cytoskeleton of muscle fibers to the extracellular matrix through the dystrophin-associated protein complex (DAPC).[1] This linkage provides structural stability to the sarcolemma, protecting it from the mechanical stress of muscle contraction.[2][3] In DMD, the absence of functional dystrophin renders the sarcolemma fragile and susceptible to rupture during contraction-relaxation cycles.[1][4]
This initial membrane instability leads to two primary consequences that ignite the inflammatory cascade:
-
Uncontrolled Influx of Extracellular Calcium (Ca2+): Sarcolemmal tears allow a massive influx of Ca2+ into the muscle cell, activating proteases like calpains, which contribute to protein degradation and cellular damage.[3][5]
-
Release of Intracellular Contents: Damaged myofibers release their cytoplasmic contents into the extracellular space. These include muscle-specific enzymes like Creatine Kinase (CK), a well-known biomarker for DMD, and a host of molecules known as Damage-Associated Molecular Patterns (DAMPs).[1][4]
Initiation of the Inflammatory Cascade
The release of DAMPs from damaged myofibers serves as the primary trigger for the innate immune system.[1][4] These endogenous molecules signal tissue injury and activate a powerful, and in the context of DMD, relentless inflammatory response.
DAMPs and Pattern Recognition Receptors (PRRs)
DAMPs are recognized by Pattern Recognition Receptors (PRRs) on immune cells and muscle cells themselves. In DMD, Toll-like receptors (TLRs), particularly TLR4, TLR7, and TLR9, are significantly upregulated.[6] The binding of DAMPs to these receptors initiates downstream signaling cascades that are central to the pathology of DMD.
The Complement System
The complement system, a key component of innate immunity, is also activated in dystrophic muscle.[6][7] Its activation contributes to membrane damage and serves as a potent chemoattractant for immune cells, further amplifying the inflammatory response.
Key Cellular Players in the DMD Inflammatory Milieu
The dystrophic muscle is characterized by a significant infiltration of various immune cells, each contributing to the chronic inflammatory state.[8][9]
-
Neutrophils: As the first line of defense, neutrophils are among the first immune cells recruited to the site of muscle injury.[4] They release pro-inflammatory cytokines and cytotoxic compounds, including myeloperoxidase (MPO) and neutrophil elastase, which generate oxidative stress and are thought to prolong inflammation and damage in DMD.[1][4]
-
Macrophages: Macrophages are a major component of the cellular infiltrate and play a dual role in muscle pathology.[4][6]
-
M1 (Classically Activated) Macrophages: These pro-inflammatory macrophages dominate the early stages and persist due to chronic injury. They produce high levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, and generate nitric oxide via inducible nitric oxide synthase (iNOS), which is directly damaging to muscle fibers.[4][10]
-
M2 (Alternatively Activated) Macrophages: These anti-inflammatory macrophages are involved in tissue repair and regeneration. In DMD, the switch from an M1 to an M2 dominant phenotype is impaired, contributing to the cycle of chronic inflammation and poor regeneration.[6][10]
-
-
T-Lymphocytes: Both CD4+ and CD8+ T cells invade the dystrophic muscle.[6][8] The presence of autoreactive T-lymphocytes suggests a potential autoimmune component to the disease.[8] Conversely, Regulatory T cells (Tregs) are also found in dystrophic muscle and appear to play a protective role by suppressing inflammation, partly through the secretion of the anti-inflammatory cytokine IL-10.[10][11]
-
Mast Cells: The pro-inflammatory environment in dystrophic muscle leads to the recruitment and degranulation of mast cells, which release histamine, proteases, and cytokines, further exacerbating chronic inflammation.[6]
Core Signaling Pathways
Several intracellular signaling pathways are aberrantly activated in DMD, perpetuating the inflammatory response and contributing directly to muscle pathology.
The NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation and a major driver of pathology in DMD.[4][6][12] It is persistently activated in both immune cells and regenerating muscle fibers.[13]
-
Activation: NF-κB is activated by DAMP-TLR signaling and by pro-inflammatory cytokines like TNF-α and IL-1β.[6][14]
-
Consequences: In macrophages, NF-κB activation promotes the expression of further pro-inflammatory cytokines and chemokines, fueling the inflammatory cycle.[13] In muscle fibers, chronic NF-κB activation can impair regeneration.[13][15] Studies in mdx mice have shown that inhibiting the NF-κB pathway can reduce inflammation, decrease necrosis, and improve muscle function.[16][17]
Caption: The NF-κB signaling pathway activation cascade in DMD.
The NLRP3 Inflammasome
Recent evidence highlights a pivotal role for the NLRP3 inflammasome in DMD pathology.[18][19] The inflammasome is a multi-protein complex that, when activated, drives a potent inflammatory response.
-
Activation: The inflammasome is activated by DAMPs released from damaged muscle cells.[18]
-
Consequences: Activation of the NLRP3 inflammasome leads to the activation of Caspase-1.[18][19] Caspase-1 has two key substrates:
-
Pro-inflammatory Cytokines: It cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are potent inflammatory mediators.[18][19]
-
Gasdermin D (GSDMD): It cleaves GSDMD, which then forms pores in the cell membrane, leading to a pro-inflammatory form of cell death called pyroptosis and the release of mature cytokines.[18] Inhibition of the NLRP3 inflammasome in mdx mice has been shown to reduce muscle inflammation and improve the dystrophic phenotype.[18][20]
-
Caption: The two-signal model of NLRP3 inflammasome activation in DMD.
Data Presentation: Key Inflammatory Mediators
The chronic inflammatory state in DMD is reflected by altered levels of numerous cytokines, chemokines, and other proteins in both muscle tissue and systemic circulation. These serve as valuable biomarkers for disease progression and therapeutic response.[21][22]
Table 1: Key Pro-Inflammatory Cytokines and Chemokines in DMD
| Mediator | Abbreviation | Primary Cellular Source(s) | Observed Change in DMD | Reference(s) |
| Tumor Necrosis Factor-alpha | TNF-α | Macrophages, T-cells, Myofibers | Increased in muscle and serum | [4][14][17] |
| Interleukin-1 beta | IL-1β | Macrophages, Monocytes | Increased in muscle and serum; product of inflammasome activation | [4][17][18] |
| Interleukin-6 | IL-6 | Macrophages, Myofibers | Increased in muscle and serum (e.g., 3.77 pg/mL in patients vs 1.93 pg/mL in controls) | [4][5][14] |
| C-C Motif Chemokine Ligand 2 | CCL2 (MCP-1) | Myofibers, Endothelial cells, Macrophages | Upregulated early in disease; recruits monocytes/macrophages | [5][23][24] |
| C-X-C Motif Chemokine Ligand 8 | CXCL8 (IL-8) | Macrophages, Myofibers | Increased; potent neutrophil chemoattractant | [5][23] |
| C-X-C Motif Chemokine Ligand 10 | CXCL10 (IP-10) | Various | Elevated in blood and muscle; correlates with disease progression | [23] |
| Transforming Growth Factor-beta | TGF-β | Macrophages, Fibroblasts | Consistently upregulated; major driver of fibrosis | [6] |
Experimental Protocols for Studying Inflammation in DMD
A variety of experimental techniques are employed to investigate the inflammatory cascade in DMD, using patient-derived samples or animal models like the mdx mouse and the Golden Retriever Muscular Dystrophy (GRMD) dog.[25][26][27]
Protocol: Immune Cell Profiling in Dystrophic Muscle via Flow Cytometry
This protocol provides a method for isolating and functionally studying immune cell populations from the muscle of the mdx mouse model.[10][28]
Objective: To quantify and phenotype immune cell populations (e.g., macrophages, T-cells, neutrophils) infiltrating dystrophic skeletal muscle.
Methodology:
-
Tissue Harvest and Dissociation:
-
Euthanize mdx mouse (typically 4-8 weeks of age for peak inflammation) and wild-type control.
-
Perfuse with ice-cold PBS to remove blood from tissues.
-
Dissect key muscles (e.g., quadriceps, gastrocnemius, diaphragm).
-
Mince the muscle tissue finely on ice using sterile scalpels.
-
Digest the minced tissue in a solution containing enzymes such as Collagenase D and Dispase II for 45-60 minutes at 37°C with gentle agitation to create a single-cell suspension.
-
-
Cell Filtration and Red Blood Cell Lysis:
-
Pass the digested tissue slurry through a 70 µm cell strainer to remove debris.
-
Centrifuge the cell suspension and resuspend the pellet in an ACK lysis buffer for 5 minutes on ice to lyse any remaining red blood cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers for 30 minutes on ice in the dark. A typical panel might include:
-
General Leukocytes: CD45
-
Macrophages: F4/80, CD11b, CD68, with CD86 for M1 and CD206 for M2 phenotype.
-
Neutrophils: Ly6G, CD11b
-
T-Cells: CD3, with CD4 or CD8 for subsets.
-
-
Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify the hematopoietic population, then further gate on specific immune cell subsets based on their marker expression.
-
Caption: Experimental workflow for flow cytometric analysis of muscle.
Protocol: Quantification of Inflammatory Biomarkers by ELISA
Objective: To measure the concentration of specific cytokines or chemokines in serum or muscle homogenates.[23]
Methodology:
-
Sample Preparation:
-
Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.
-
Muscle Homogenate: Homogenize snap-frozen muscle tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the target protein (e.g., anti-mouse TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add prepared samples and standards in duplicate to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target protein.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
The inflammatory cascade in Duchenne Muscular Dystrophy is not merely a consequence of muscle damage but a critical driver of disease progression.[6][9][29] The chronic activation of pathways like NF-κB and the NLRP3 inflammasome, fueled by a persistent infiltrate of pro-inflammatory immune cells, creates a toxic environment that prevents effective muscle regeneration and promotes fibrosis.[4][13][18]
Understanding these core mechanisms is paramount for the development of effective treatments. While corticosteroids remain the standard of care for their anti-inflammatory properties, their use is limited by significant side effects.[30] Future therapeutic strategies will likely involve a multi-pronged approach, combining gene or cell therapies aimed at restoring dystrophin with targeted anti-inflammatory and anti-fibrotic drugs.[31][32][33] Targeting specific components of the inflammatory cascade, such as the NLRP3 inflammasome or key cytokines, holds significant promise for slowing muscle degeneration and improving the quality of life for individuals with DMD.[20][34]
References
- 1. Inflammation in Duchenne Muscular Dystrophy–Exploring the Role of Neutrophils in Muscle Damage and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. defeatduchenne.ca [defeatduchenne.ca]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytokines and Chemokines as Regulators of Skeletal Muscle Inflammation: Presenting the Case of Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune-mediated pathology in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Immune System in Duchenne Muscular Dystrophy Pathogenesis [mdpi.com]
- 8. The Immune System in Duchenne Muscular Dystrophy Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duchenne muscular dystrophy: disease mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Inflammatory Response in Dystrophic Muscle Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Archive: Immune Cells May Help Treat Muscular Dystrophy, UCSF-Led Team Finds | UC San Francisco [ucsf.edu]
- 12. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - Interplay of IKK/NF-κB signaling in macrophages and myofibers promotes muscle degeneration in Duchenne muscular dystrophy [jci.org]
- 14. [PDF] Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Activation of NF-kB pathway in Duchenne muscular dystrophy: relation to age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. Inhibiting the inflammasome with MCC950 counteracts muscle pyroptosis and improves Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Frontiers | The role of NLRP3 inflammasome in inflammation-related skeletal muscle atrophy [frontiersin.org]
- 21. Biomarkers for Duchenne muscular dystrophy: myonecrosis, inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 23. mdaconference.org [mdaconference.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Experimental Models of Duchenne Muscular Dystrophy: Relationship with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal models of Duchenne muscular dystrophy: from basic mechanisms to gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Muscular dystrophy: Experimental animal models and therapeutic approaches (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. escholarship.org [escholarship.org]
- 29. Frontiers | Editorial: Inflammation in muscular dystrophies: mediators, mechanisms, and therapeutics [frontiersin.org]
- 30. dovepress.com [dovepress.com]
- 31. news-medical.net [news-medical.net]
- 32. Frontiers | Improving the therapeutic efficacy of gene therapy for duchenne muscular dystrophy (DMD) by evaluating and managing inflammation [frontiersin.org]
- 33. Research - Duchenne Muscular Dystrophy (DMD) - Diseases | Muscular Dystrophy Association [mda.org]
- 34. Evolving therapeutic strategies for Duchenne muscular dystrophy: targeting downstream events - PubMed [pubmed.ncbi.nlm.nih.gov]
ATL1102: A Technical Guide to a Second-Generation Antisense Oligonucleotide Targeting T-Cell-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATL1102 is a second-generation 2'-O-(2-methoxyethyl) (2'MOE) gapmer antisense oligonucleotide designed to treat diseases driven by T-cell-mediated inflammation. It specifically targets the messenger RNA (mRNA) of human CD49d, a key component of the Very Late Antigen-4 (VLA-4) integrin. By inhibiting the production of CD49d, ATL1102 effectively reduces the expression of VLA-4 on the surface of lymphocytes. This mechanism disrupts the migration of pathogenic T-cells across the blood-brain barrier and into other tissues, thereby mitigating the inflammatory cascade central to diseases like Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy (DMD). This document provides a comprehensive overview of ATL1102's mechanism of action, a summary of key clinical trial data, detailed experimental protocols, and visual representations of the relevant biological pathways and study designs.
Core Mechanism of Action
ATL1102 operates through an antisense mechanism to specifically inhibit the synthesis of the CD49d protein.[1]
-
Target Binding: As a single-stranded antisense oligonucleotide, ATL1102 is designed to bind with high specificity to the 3'-untranslated region of human CD49d mRNA through Watson-Crick base pairing.[2]
-
RNase H Recruitment: This binding event creates an RNA:DNA duplex, which subsequently recruits the intracellular enzyme RNase H.[1][2]
-
mRNA Degradation: RNase H specifically cleaves the RNA strand of the duplex, leading to the degradation of the CD49d mRNA.[1][2]
-
Protein Synthesis Inhibition: The destruction of the mRNA template prevents the translation and synthesis of the CD49d protein.[3]
-
Downregulation of VLA-4: Since CD49d is the alpha subunit of the VLA-4 integrin, a reduction in its availability leads to a decreased expression of functional VLA-4 receptors on the surface of immune cells, including T-lymphocytes.[2][4]
This targeted approach has been shown to selectively reduce CD49d RNA and VLA-4 expression in human cell lines and primary cells.[2]
The Role of VLA-4 in T-Cell Mediated Inflammation
VLA-4 (α4β1 integrin) is a critical cell adhesion molecule expressed on the surface of most leukocytes, including T-cells. It plays a pivotal role in their migration from the bloodstream to sites of inflammation.[4][5]
-
Adhesion and Transmigration: The primary ligand for VLA-4 on endothelial cells is Vascular Cell Adhesion Molecule 1 (VCAM-1), which is upregulated at inflammatory sites. The interaction between VLA-4 on T-cells and VCAM-1 on the vascular endothelium is a crucial step for the firm adhesion and subsequent transendothelial migration (diapedesis) of these immune cells into the affected tissue.[6][7]
-
Immune Cell Function: Beyond migration, VLA-4 is also involved in the maturation, activation, apoptosis, and survival of B and T cells.[2][8]
In diseases like RRMS, this process allows pathogenic T-cells to enter the central nervous system (CNS), where they attack the myelin sheath.[4] In DMD, CD49d-expressing T-cells are implicated in the chronic inflammation that exacerbates muscle damage.[3][9] By inhibiting VLA-4 expression, ATL1102 is designed to disrupt this pathway, effectively reducing the influx of inflammatory cells into target tissues.[4]
Therapeutic Hypothesis of ATL1102
The therapeutic strategy of ATL1102 is based on a direct, linear cascade of events stemming from its antisense properties. By reducing the number of VLA-4-positive T-cells capable of migrating into tissues, ATL1102 is expected to lessen inflammation and slow disease progression.
Summary of Quantitative Clinical Data
ATL1102 has been evaluated in Phase II clinical trials for both Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy (DMD).
Phase IIa Trial in Relapsing-Remitting Multiple Sclerosis (RRMS)
This study demonstrated a significant reduction in inflammatory brain lesion activity.[2][10]
| Efficacy Endpoint | ATL1102 (n=36) Mean (SD) | Placebo (n=41) Mean (SD) | Reduction vs. Placebo | p-value |
| Primary: Cumulative New Active Lesions (Wks 4, 8, 12) | 3.0 (6.12) | 6.2 (9.89) | 54.4% | 0.01 |
| Cumulative New Gd-enhancing T1 Lesions (Wks 4, 8, 12) | 2.1 (5.55) | 5.2 (9.40) | 67.9% | 0.002 |
| New T1 Gd Lesions at Week 12 | - | - | 90.5% | 0.005 |
| T1 Gd Lesion Volume at Week 12 | - | - | 84.4% | 0.0172 |
| Circulating Cell Reduction at 8 Weeks | - | - | ||
| CD19+ (pre) B cells | - | - | ~53% | - |
| T cells | - | - | ~25% | - |
Data sourced from a multicenter, double-blind, placebo-controlled randomized phase II trial.[2][11]
Phase II Trials in Duchenne Muscular Dystrophy (DMD)
These studies in non-ambulatory boys focused on safety and the potential for disease stabilization.[3][12]
| Endpoint (Open-Label Study, n=9) | Baseline | Change at 24 Weeks (Mean, 95% CI) | Observation |
| Safety & Tolerability | N/A | N/A | Generally safe and well-tolerated; no serious adverse events. |
| Total Lymphocyte Count | - | No statistically significant change | A pre-specified 25% reduction was not met.[12] |
| CD3+CD49d+ T Lymphocytes | - | No statistically significant change | A statistically significant increase was observed 4 weeks after the last dose (p=0.030).[8] |
| Functional & Imaging Measures | |||
| Performance of Upper Limb (PUL 2.0) Score | - | 0.9 (-1.33, 3.11) | Apparent stabilization; 7 of 9 participants showed increases or no change. |
| MyoGrip & MyoPinch Strength | - | - | Showed improvement compared to expected loss of strength from natural history data. |
| Forearm Muscle MRI Fat Fraction | - | -0.52% (-5.62, 4.58) | A trend towards a decrease, suggesting potential modification of fatty infiltration.[8] |
Data sourced from a Phase 2 open-label study in non-ambulatory boys with DMD.[3][13]
Detailed Experimental Protocols
Phase IIa Trial in Relapsing-Remitting Multiple Sclerosis
-
Trial Design: A multicenter, randomized, double-blind, placebo-controlled study.[2]
-
Patient Population: 77 patients aged 18-55 years with RRMS, an Expanded Disability Status Scale (EDSS) score of 0-6.0, and at least one relapse in the previous 12 months.[2]
-
Dosing Regimen: Patients were randomized to receive either 200 mg of ATL1102 or a placebo. The drug was administered via subcutaneous (SC) injection three times in the first week, followed by twice-weekly injections for the next seven weeks (total 8-week dosing period). Patients were then monitored for a further 8-week follow-up period.[2]
-
Primary Efficacy Assessment: The primary endpoint was the cumulative number of new active brain lesions, defined as either new gadolinium (Gd)-enhancing T1 lesions or new/enlarging T2 lesions, as assessed by MRI. Scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, with a focus on injection site reactions and platelet counts.[2]
-
Statistical Analysis: Efficacy was assessed in the intention-to-treat (ITT) population. The cumulative number of lesions was compared between groups using appropriate statistical tests (e.g., Wilcoxon 2-sample test for lesion numbers at specific time points).[2]
Phase II Open-Label Study in Duchenne Muscular Dystrophy
-
Trial Design: An open-label, single-arm study to assess safety, efficacy, and pharmacokinetics.[13]
-
Patient Population: 9 non-ambulatory boys with a confirmed DMD diagnosis, aged 10-18 years. Participants on a stable dose of corticosteroids for at least 3 months were eligible.[13][14]
-
Dosing Regimen: 25 mg of ATL1102 administered once weekly via subcutaneous injection for 24 weeks.[13]
-
Primary Objective: To assess the safety and tolerability of the treatment regimen.[13]
-
Secondary Objectives:
-
Pharmacodynamics: To evaluate the effect of ATL1102 on lymphocyte numbers in the blood, including total lymphocytes and T-cell subsets.[13]
-
Efficacy: To assess changes in upper limb function using the Performance of Upper Limb test (PUL 2.0) and upper limb strength using MyoGrip and MyoPinch devices.[13]
-
Imaging: MRI scans of forearm muscles were used to assess changes in fatty infiltration.[8]
-
-
Sample Size Calculation: The sample size of 9 patients was calculated to achieve 80% power to detect a pre-specified 25% reduction in total lymphocyte count, based on data from the previous RRMS trial.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 4. ATL1102 for MS - Phase II trial results published in the leading Medical Journal Neurology [prnewswire.com]
- 5. krummel.org [krummel.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. [PDF] Effects of CD49d-targeted antisense-oligonucleotide on α4 integrin expression and function of acute lymphoblastic leukemia cells: Results of in vitro and in vivo studies | Semantic Scholar [semanticscholar.org]
- 8. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parentprojectmd.org [parentprojectmd.org]
- 10. researchgate.net [researchgate.net]
- 11. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. storage.googleapis.com [storage.googleapis.com]
ATL1102: A Technical Overview of its Discovery and Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATL1102 is a second-generation antisense oligonucleotide designed to treat inflammatory conditions by targeting the CD49d subunit of Very Late Antigen-4 (VLA-4). This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development history of ATL1102. It details the scientific rationale for its development, summarizes key preclinical and clinical findings in Multiple Sclerosis (MS) and Duchenne Muscular Dystrophy (DMD), and outlines the experimental protocols of pivotal studies. Quantitative data from clinical trials are presented in structured tables, and key biological and procedural pathways are visualized using Graphviz diagrams.
Discovery and Rationale
The discovery of ATL1102 is rooted in the understanding of the role of lymphocyte trafficking in inflammatory diseases. The adhesion molecule VLA-4, expressed on the surface of lymphocytes, plays a critical role in their migration from the bloodstream into inflamed tissues.[1] VLA-4 is a heterodimer composed of an alpha subunit (CD49d) and a beta subunit (CD29). The interaction of VLA-4 with its ligand, VCAM-1, on the endothelial cell surface is a key step in this process.
In diseases like relapsing-remitting multiple sclerosis (RRMS), the migration of pathogenic lymphocytes into the central nervous system (CNS) contributes to the formation of inflammatory lesions and subsequent neurological damage.[1][2] Similarly, in Duchenne muscular dystrophy (DMD), inflammation exacerbates muscle fiber damage.[3] It has been observed that DMD patients with a higher number of T cells expressing high levels of CD49d experience a more severe and rapid disease progression.[3][4]
This understanding led to the development of ATL1102, an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of human CD49d.[2] By inhibiting the production of the CD49d protein, ATL1102 aims to reduce the expression of VLA-4 on lymphocytes, thereby impeding their ability to migrate to sites of inflammation.[1] This approach offers a targeted immunomodulatory therapy with the potential to reduce inflammation and slow disease progression in VLA-4 mediated disorders.[3]
Mechanism of Action
ATL1102 is a 2'-O-methoxyethyl (2'MOE) modified "gapmer" antisense oligonucleotide.[5][6] Its mechanism of action involves the following steps:
-
Hybridization: ATL1102, a single-stranded nucleic acid sequence, is designed to be complementary to a specific sequence within the 3'-untranslated region of the human CD49d mRNA. It binds to this target mRNA through Watson-Crick base pairing.[2]
-
RNase H Recruitment: The central "gap" of the antisense oligonucleotide is composed of DNA-like residues. This DNA:RNA hybrid duplex is recognized and bound by the ubiquitous intracellular enzyme, Ribonuclease H (RNase H).[2][5]
-
mRNA Degradation: RNase H cleaves the RNA strand of the hybrid duplex, leading to the degradation of the CD49d mRNA.[2][5]
-
Inhibition of Protein Synthesis: The destruction of the CD49d mRNA prevents it from being translated into the CD49d protein by the cellular machinery.
-
Reduced VLA-4 Expression: The subsequent reduction in the available pool of CD49d protein leads to a decrease in the expression of functional VLA-4 on the surface of lymphocytes.
-
Inhibition of Cell Adhesion and Migration: The reduced VLA-4 expression impairs the ability of lymphocytes to adhere to the vascular endothelium and migrate into inflamed tissues.[1][2]
This targeted approach allows for the selective downregulation of a key protein involved in the inflammatory cascade.
Caption: Mechanism of action of ATL1102.
Preclinical Development
Preclinical studies in animal models of inflammatory diseases, including asthma and multiple sclerosis, demonstrated the potential of antisense inhibition of VLA-4.[7][8] A murine-specific CD49d antisense oligonucleotide was shown to reduce VLA-4 expression in inflamed lymph nodes and spleen.[2] In the mdx mouse model of DMD, a mouse-specific CD49d ASO demonstrated the ability to reduce CD49d mRNA expression in muscle and decrease contraction-induced muscle damage.[5] These proof-of-concept studies provided the rationale for advancing ATL1102 into clinical trials.
Clinical Development
ATL1102 has been investigated in Phase II clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and Duchenne muscular dystrophy (DMD).
Multiple Sclerosis (MS)
A Phase IIa, multicenter, double-blind, placebo-controlled, randomized trial was conducted to evaluate the efficacy and safety of ATL1102 in patients with RRMS.[2]
Key Quantitative Results from the Phase IIa MS Trial
| Endpoint | ATL1102 (n=37) | Placebo (n=37) | Reduction vs. Placebo | p-value |
| Cumulative new active lesions (weeks 4, 8, 12) | 3.0 (SD 6.12) | 6.2 (SD 9.89) | 54.4% | 0.01 |
| Cumulative new gadolinium-enhancing T1 lesions | - | - | 67.9% | 0.002 |
| New active lesions at week 8 | 2.6 (SD 5.75) | 3.6 (SD 5.49) | - | 0.0456 |
| Reduction in inflammatory brain lesions | - | - | 88.5% | - |
| Reduction in circulating lymphocytes | ~25% | - | - | - |
Data sourced from Limmroth, V. et al. Neurology, 2014.[2][5][9]
Experimental Protocol: Phase IIa MS Trial
-
Trial Design: A multicenter, double-blind, placebo-controlled, randomized phase II trial.[2]
-
Participants: 77 patients with relapsing-remitting multiple sclerosis (RRMS).[2][10]
-
Inclusion Criteria: Patients with RRMS.[2]
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimen: Patients received 200 mg of ATL1102 subcutaneously three times in the first week, followed by twice-weekly injections for 7 weeks, or a placebo.[2]
-
Monitoring: Patients were monitored for an additional 8 weeks after the treatment period.[2]
-
Primary Endpoint: The cumulative number of new active lesions (either new gadolinium-enhancing T1 lesions or non-enhancing new or enlarging T2 lesions) at weeks 4, 8, and 12.[2]
-
Secondary Endpoints: Included the cumulative number of new gadolinium-enhancing T1 lesions.[2]
-
Imaging: MRI scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]
-
Safety Assessments: Monitoring of treatment-emergent adverse events.[2]
Caption: Workflow of the Phase IIa clinical trial of ATL1102 in RRMS.
Duchenne Muscular Dystrophy (DMD)
A Phase II, open-label clinical trial was conducted to assess the safety and tolerability of ATL1102 in non-ambulatory patients with DMD.[7][11]
Key Quantitative Results from the Phase II DMD Trial
| Endpoint | Result |
| Safety and Tolerability | |
| Serious Adverse Events | None reported.[3][4] |
| Withdrawals from study | None.[11] |
| Most Common Adverse Events | Mild injection site erythema and skin discoloration.[5][9][11] |
| Efficacy (Secondary Endpoints) | |
| Performance of Upper Limb (PUL2.0) | Stabilization of muscle function.[12] |
| Grip and Pinch Strength | Improvements observed.[11][13] |
| MRI Fat Fraction | Stabilization observed.[12] |
| CD3+CD49d+ T lymphocytes | Statistically significant increase 4 weeks post-treatment.[5][9] |
Data sourced from various press releases and publications.[3][4][5][9][11][12][13]
Experimental Protocol: Phase II DMD Trial
-
Trial Design: An open-label, single-arm, phase II clinical trial.[7][11]
-
Participants: 9 non-ambulatory boys with DMD, aged between 10 and 18 years.[7][13]
-
Exclusion Criteria: Not detailed in the provided search results.
-
Treatment Regimen: 25 mg of ATL1102 administered weekly via subcutaneous injection for 24 weeks.[7][13]
-
Primary Endpoint: To assess the safety and tolerability of ATL1102.[3][11]
-
Secondary Endpoints: Included the impact on T-cell populations and efficacy as measured by standard muscle strength and function tests (e.g., PUL2.0, MyoGrip, MyoPinch).[11]
-
Safety Assessments: Monitoring for adverse events.[11]
It is important to note that a subsequent Phase 2b study of avicursen (ATL1102) in non-ambulant boys with DMD failed to show a difference between the drug and placebo, and the open-label extension of this trial was stopped.[14]
Safety and Tolerability
Across the Phase II trials in both MS and DMD, ATL1102 was generally well-tolerated.[2][11] The most common treatment-emergent adverse events were mild to moderate injection site reactions, such as erythema.[2][11] In the MS trial, a decrease in platelet counts was observed, which returned to the normal range after dosing was completed.[2] No serious adverse events were reported in the initial Phase II DMD trial.[3][4]
Conclusion
ATL1102 is a targeted antisense therapy that has demonstrated a clear mechanism of action and biological activity in downregulating VLA-4 expression. In a Phase IIa trial for RRMS, it significantly reduced the number of new active brain lesions, providing proof-of-concept for this therapeutic approach in neuroinflammatory disorders.[2] The initial Phase II trial in non-ambulatory DMD patients showed a favorable safety profile and encouraging trends in the stabilization of muscle function and strength.[11] However, a subsequent placebo-controlled trial in DMD did not meet its efficacy endpoints.[14] Further investigation is required to fully elucidate the therapeutic potential of ATL1102 in these and other inflammatory conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive preliminary results from ATL1102 for DMD Phase II trial - BioSpace [biospace.com]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. worldduchenne.org [worldduchenne.org]
- 8. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints - BioSpace [biospace.com]
- 9. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATL1102 for MS - Phase II trial results published in the leading Medical Journal Neurology [prnewswire.com]
- 11. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. mdaconference.org [mdaconference.org]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. musculardystrophyuk.org [musculardystrophyuk.org]
The Therapeutic Potential of Targeting CD49d: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Mechanisms, Clinical Applications, and Preclinical Evaluation of CD49d Inhibition
The integrin subunit alpha-4 (CD49d) has emerged as a critical therapeutic target in a range of inflammatory diseases and hematological malignancies. As a key mediator of leukocyte adhesion and trafficking, its inhibition offers a powerful mechanism to modulate aberrant immune responses. This technical guide provides a comprehensive overview of the therapeutic applications of inhibiting CD49d, detailing its mechanism of action, summarizing key clinical trial data, outlining essential experimental protocols, and visualizing complex biological and experimental workflows.
The Central Role of CD49d in Cell Adhesion and Migration
CD49d, primarily in the form of the heterodimer α4β1 (Very Late Antigen-4, VLA-4), is a transmembrane receptor expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on inflamed endothelial cells, and the alternatively spliced CS-1 domain of fibronectin in the extracellular matrix. The interaction between VLA-4 and VCAM-1 is a crucial step in the process of leukocyte extravasation, allowing these immune cells to migrate from the bloodstream into tissues at sites of inflammation.[1][2]
Inhibition of the VLA-4/VCAM-1 interaction is the principal mechanism of action for therapeutic agents targeting CD49d. By blocking this binding, these inhibitors prevent the firm adhesion and subsequent transmigration of leukocytes across the endothelial barrier, thereby reducing the inflammatory infiltrate in affected tissues.[1][3]
CD49d-Mediated Signaling Pathways
Upon ligand binding, CD49d initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and survival. This "outside-in" signaling is critical for the cellular responses mediated by VLA-4. A simplified representation of the key signaling events is depicted below.
Binding of VLA-4 to its ligand VCAM-1 leads to the recruitment and activation of Focal Adhesion Kinase (FAK). FAK, in turn, activates Src family kinases. This complex then phosphorylates various downstream targets, including paxillin, which is involved in cytoskeletal reorganization. Furthermore, FAK can activate the PI3K/Akt and MAPK signaling pathways, which ultimately lead to the activation of transcription factors like NF-κB. This results in changes in gene expression that promote cell survival, proliferation, and migration.
Therapeutic Applications and Clinical Data
The therapeutic inhibition of CD49d has been most successful in the treatment of multiple sclerosis and inflammatory bowel disease.
Multiple Sclerosis (MS)
In MS, the migration of autoreactive lymphocytes across the blood-brain barrier into the central nervous system (CNS) is a key pathological event.[2] Natalizumab (Tysabri®), a humanized monoclonal antibody against CD49d, effectively blocks this process.[3][4]
Table 1: Efficacy of Natalizumab in Relapsing-Remitting Multiple Sclerosis (AFFIRM Trial)
| Clinical Endpoint | Natalizumab (n=627) | Placebo (n=315) | Reduction/Difference | p-value |
| Annualized Relapse Rate (Year 1) | 0.22 | 0.67 | 68% reduction | <0.001 |
| Sustained Disability Progression (2 years) | 17% | 29% | 42% risk reduction | <0.001 |
| Gd-enhancing lesions (mean/scan) | 0.1 | 1.1 | 92% reduction | <0.001 |
| New or enlarging T2 lesions (mean) | 0.9 | 5.4 | 83% reduction | <0.001 |
Data from the AFFIRM study.[5]
Inflammatory Bowel Disease (IBD)
In IBD, including Crohn's disease and ulcerative colitis, the trafficking of inflammatory cells to the gut mucosa is mediated by the interaction of α4β7 integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[6] Vedolizumab (Entyvio®), a gut-selective monoclonal antibody that binds to the α4β7 integrin, is an effective therapy for IBD.[6][7]
Table 2: Efficacy of Vedolizumab in Ulcerative Colitis (GEMINI 1 Trial)
| Clinical Endpoint (Week 52) | Vedolizumab (every 8 weeks) | Placebo | p-value |
| Clinical Remission | 41.8% | 15.9% | <0.001 |
| Mucosal Healing | 51.6% | 20.5% | <0.001 |
| Corticosteroid-Free Remission | 31.4% | 13.9% | <0.001 |
Data from the GEMINI 1 study.[1]
Table 3: Efficacy of Vedolizumab in Crohn's Disease (GEMINI 2 Trial)
| Clinical Endpoint (Week 52) | Vedolizumab (every 8 weeks) | Placebo | p-value |
| Clinical Remission | 39.0% | 21.6% | 0.001 |
| Corticosteroid-Free Remission | 31.7% | 19.8% | 0.01 |
| Crohn's Disease Response | 43.5% | 26.1% | 0.001 |
Hematological Malignancies
CD49d expression is an independent prognostic marker in chronic lymphocytic leukemia (CLL), where it is associated with a more aggressive disease course.[8] VLA-4 mediates the adhesion of CLL cells to the bone marrow stroma, which confers resistance to chemotherapy.[8] Preclinical studies have shown that inhibiting CD49d can sensitize CLL cells to cytotoxic drugs.
Solid Tumors
The role of CD49d in solid tumors is an emerging area of research. VLA-4 is expressed on various tumor cells and has been implicated in tumor progression and metastasis.[9] Preclinical studies are exploring the potential of anti-CD49d therapies to inhibit tumor growth and dissemination.
Preclinical Evaluation of CD49d Inhibitors
The development of novel CD49d inhibitors requires a robust preclinical evaluation pipeline to assess their potency, selectivity, and efficacy. A typical workflow is outlined below.
References
- 1. Effects of vedolizumab on health‐related quality of life in patients with ulcerative colitis: results from the randomised GEMINI 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha4beta7 Integrin Antagonists - Pipeline Insight, 2025 [researchandmarkets.com]
- 4. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openpr.com [openpr.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCL1 transgenic mice as a model for CD49d-high chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha4 beta1 integrin signaling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATL1102 Administration in mdx Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of ATL1102's mouse-specific surrogate, ISIS 348574, in the mdx mouse model of Duchenne muscular dystrophy (DMD).
Introduction
ATL1102 is a second-generation 2'-O-methoxyethyl (2'MOE) gapmer antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the VLA-4 integrin.[1][2] In Duchenne muscular dystrophy, the absence of dystrophin leads to muscle fiber damage, triggering an inflammatory response that exacerbates muscle degradation.[2][3] CD49d is expressed on the surface of T-lymphocytes and plays a crucial role in their migration to sites of inflammation.[1][4] By reducing CD49d expression, ATL1102 aims to modulate this inflammatory response and mitigate muscle damage.[5][6] Since ATL1102 is specific to human CD49d RNA, preclinical studies in the mdx mouse model utilize a mouse-specific CD49d antisense oligonucleotide, ISIS 348574.[1][7]
Mechanism of Action
ATL1102 operates through an RNase H-mediated mechanism. As a "gapmer" antisense oligonucleotide, it features a central DNA-like region flanked by modified RNA analogues. This design allows the oligonucleotide to bind specifically to the target CD49d mRNA. The DNA-RNA hybrid then attracts RNase H, an intracellular enzyme that cleaves the mRNA, leading to the downregulation of CD49d protein expression.[1][7] This reduction in CD49d on lymphocytes is intended to decrease their survival, activation, and migration to inflamed muscle tissue.[1][3]
Figure 1: Mechanism of action of ATL1102 in downregulating CD49d expression.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of ISIS 348574 in mdx mice.
Table 1: In Vivo Effects of ISIS 348574 on CD49d mRNA Expression and Splenic T-Lymphocytes
| Treatment Group | Dose | Duration | CD49d mRNA Reduction in Quadriceps | Splenic CD4+ T-cell Reduction | Splenic CD8+ T-cell Reduction |
| ISIS 348574 (Low Dose) | 5 mg/kg/week | 6 weeks | Significant Reduction (p < 0.05) | Not Reported | Not Reported |
| ISIS 348574 (High Dose) | 20 mg/kg/week | 6 weeks | Significant Reduction (p < 0.01) | 30% (p < 0.05) | 21% (p = 0.058) |
| Saline Control | N/A | 6 weeks | Baseline | Baseline | Baseline |
| Scrambled Control | 20 mg/kg/week | 6 weeks | No significant change | No significant change | No significant change |
Data compiled from a study by Woodcock et al.[1][7]
Table 2: Functional Muscle Protection with ISIS 348574 in mdx Mice
| Treatment Group | Dose | Duration | Muscle Force Recovery After Eccentric Contractions |
| ISIS 348574 (High Dose) | 20 mg/kg/week | 6 weeks | 72% of original force (p < 0.01) |
| ISIS 348574 (Low Dose) | 5 mg/kg/week | 6 weeks | ~50% of original force |
| Saline Control | N/A | 6 weeks | ~50% of original force |
| Scrambled Control | 20 mg/kg/week | 6 weeks | ~50% of original force |
| Wild-Type (WT) Mice | N/A | 6 weeks | 95% of original force |
Data compiled from a study by Woodcock et al.[7][8]
Experimental Protocols
Animal Model and Acclimatization
-
Animal Strain: Male mdx (C57BL/10ScSn-Dmdmdx/J) mice and age-matched wild-type (C57BL/10SnJ) controls are commonly used.[7][9]
-
Age: Symptomatic 9-week-old mdx mice are typically used for treatment initiation.[7][9]
-
Acclimatization: Upon arrival, animals should be acclimatized to the facility for a minimum of one week prior to the commencement of any procedures.[9] House mice in a specific-pathogen-free environment with ad libitum access to food and water.[9]
-
Ethics: All animal procedures must be conducted in accordance with approved protocols from the institutional Animal Care and Ethics Committee.[9][10]
Preparation and Administration of ISIS 348574
-
Test Article: ISIS 348574, a 2'MOE gapmer antisense oligonucleotide specific to mouse Cd49d RNA. A scrambled oligonucleotide with the same chemistry and nucleotide composition should be used as a control.[1][7]
-
Formulation: Reconstitute the lyophilized oligonucleotides in sterile, pyrogen-free saline (0.9% NaCl).
-
Dosage:
-
Administration: Administer weekly via subcutaneous injection for a total of 6 to 8 weeks.[1][9] Rotate injection sites to minimize local reactions.
Experimental Workflow
Figure 2: Experimental workflow for administering ISIS 348574 to mdx mice.
In Situ Muscle Function Analysis
-
Anesthesia: Anesthetize mice using inhaled isoflurane.[1][7]
-
Surgical Preparation: Expose the distal tendon of the tibialis anterior (TA) muscle and attach it to a force transducer. Isolate and stimulate the sciatic nerve to elicit muscle contractions.
-
Eccentric Damage Protocol:
-
Measure the initial maximum isometric tetanic force.
-
Subject the muscle to a series of eccentric contractions (lengthening while contracting).
-
Measure the force production after the eccentric contractions to determine the extent of muscle damage and functional protection.[7]
-
Tissue Collection and Molecular Analysis
-
Euthanasia and Tissue Harvest: At the end of the treatment period, euthanize the mice and harvest tissues of interest, such as the quadriceps muscle and spleen.
-
RNA Extraction and qPCR:
-
Isolate total RNA from the quadriceps muscle using a standard method (e.g., TRIzol).
-
Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for mouse Cd49d and a suitable housekeeping gene.
-
Analyze the relative expression of Cd49d mRNA between treatment groups.[8]
-
-
Flow Cytometry of Splenocytes:
-
Prepare a single-cell suspension from the spleen.
-
Stain the cells with fluorescently-labeled antibodies against mouse CD3, CD4, and CD8 to identify T-lymphocyte populations.
-
Analyze the percentage of CD4+ and CD8+ T-cells using a flow cytometer.[1]
-
Conclusion
Preclinical studies in the mdx mouse model using the mouse-specific CD49d ASO, ISIS 348574, have demonstrated a dose-dependent reduction in target mRNA expression and a protective effect on muscle function.[1][7] These findings support the continued development of ATL1102 as a potential immunomodulatory therapy for Duchenne muscular dystrophy.[3][4] The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this therapeutic approach.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. Recent Trends in Antisense Therapies for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 7. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Subcutaneous Administration of ATL1102 in Research Animals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of ATL1102 and its murine surrogate in research animals, intended for researchers, scientists, and drug development professionals.
Introduction
ATL1102 is a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide designed to target human CD49d mRNA.[1][2][3] CD49d is the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, which is expressed on the surface of lymphocytes and plays a crucial role in their migration to sites of inflammation.[1][3] By binding to CD49d mRNA, ATL1102 initiates the degradation of the mRNA by RNase H, leading to a down-regulation of CD49d protein expression.[1][2] This mechanism reduces the survival, activation, and migration of lymphocytes, thereby mitigating inflammation.[1][2][3] Due to its immunomodulatory properties, ATL1102 has been investigated for the treatment of inflammatory diseases such as Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS).[1][4]
It is important to note that ATL1102 is specific to human CD49d RNA and is not homologous to the corresponding sequence in mice.[1][2] Therefore, preclinical studies in mouse models, such as the mdx mouse model for DMD, have utilized a mouse-specific 2'MOE gapmer CD49d antisense oligonucleotide, ISIS 348574.[1][2]
Signaling Pathway of ATL1102
Data Presentation
Table 1: Summary of ATL1102 Dosing in Human Clinical Trials
| Indication | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Duchenne Muscular Dystrophy (DMD) | 25 mg, once weekly | Subcutaneous | 24 weeks | Generally safe and well-tolerated; stabilization of muscle disease progression parameters. | [1][2][3][5] |
| Relapsing-Remitting Multiple Sclerosis (RRMS) | 200 mg, three times in week 1, then twice weekly | Subcutaneous | 8 weeks | Significant reduction in inflammatory brain lesions and circulating lymphocytes. | [1][2][4] |
Table 2: Summary of ISIS 348574 (Mouse Surrogate) Dosing in Preclinical Studies
| Animal Model | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| mdx Mouse | 5 mg/kg/week and 20 mg/kg/week | Not explicitly stated, presumed subcutaneous | 6 weeks | Reduced CD49d mRNA expression in muscle; decreased contraction-induced muscle damage. | [5] |
Experimental Protocols
Experimental Workflow for Subcutaneous Injection in Mice
Detailed Protocol: Subcutaneous Administration of ATL1102 Murine Surrogate (ISIS 348574) in Mice
1. Materials
-
ATL1102 murine surrogate (e.g., ISIS 348574)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile insulin syringes with permanently attached needles (e.g., 27-30 gauge)
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
-
Animal scale
-
Animal restrainer (optional)
2. Animal Models
-
Species: Mouse (e.g., C57BL/10ScSn-Dmdmdx/J, commonly known as mdx)
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the start of the experiment.
3. Formulation Preparation
-
The ATL1102 drug product for human use is a 150 mg/mL sterile, aqueous solution in Water for Injection, with the pH adjusted to 7.4.[6]
-
For animal studies, reconstitute the lyophilized murine surrogate oligonucleotide in sterile PBS or 0.9% saline to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS or saline to achieve the final dosing concentration. The final volume for subcutaneous injection in mice should typically not exceed 200 µL.
4. Dosing
-
Dosage: Based on preclinical studies, doses of 5 mg/kg and 20 mg/kg administered weekly have been used for the mouse-specific CD49d ASO.[5] The appropriate dose should be determined based on the specific study objectives.
-
Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the required dose volume:
-
Dose (mg) = Animal Weight (kg) x Dosage (mg/kg)
-
Injection Volume (mL) = Dose (mg) / Concentration (mg/mL)
-
-
5. Subcutaneous Injection Procedure
-
Restraint: Gently restrain the mouse. This can be done manually by scruffing the neck to immobilize the head and body, or by using a commercial restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline, between the shoulder blades. This area has a lower density of sensory nerves and is less likely to be disturbed by the animal.
-
Site Preparation: While not always necessary for subcutaneous injections in a clean environment, the injection site can be wiped with 70% ethanol.
-
Injection:
-
Gently lift the skin with your thumb and forefinger to create a "tent."
-
Insert a sterile 27-30 gauge needle, bevel up, into the base of the tented skin. The needle should be parallel to the spine to avoid entering the muscle tissue or peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Site Rotation: For studies involving repeated injections, it is advisable to rotate injection sites to minimize local irritation.
6. Post-Administration Monitoring
-
Immediate Observation: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions (e.g., distress, lethargy).
-
Injection Site Monitoring: Monitor the injection site daily for the first few days after injection and then periodically for signs of erythema, swelling, or other local reactions.[7]
-
General Health: Monitor the animals' general health, including body weight, food and water consumption, and overall behavior, throughout the study.
-
Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic assessment of CD49d mRNA and protein levels.
7. Considerations for Non-Human Primates
-
Preclinical toxicology studies for ATL1102 have been conducted in monkeys.[6]
-
While specific protocols are not detailed in the provided search results, general procedures for subcutaneous administration of antisense oligonucleotides in non-human primates would be followed.[8] These typically involve larger injection volumes and may require sedation for safe and accurate administration. The abdomen and back are common injection sites.
Disclaimer
This document is intended for research purposes only and should be used by trained professionals in a laboratory setting. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints - BioSpace [biospace.com]
- 8. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Dose of ATL1102 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing strategies for ATL1102, a second-generation antisense oligonucleotide targeting CD49d mRNA. The protocols and data presented are compiled from preclinical and clinical studies in various disease models, offering a valuable resource for designing future in vivo experiments and clinical trials.
Mechanism of Action
ATL1102 is an immunomodulatory 2'MOE gapmer antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of CD49d, a subunit of the α4β1 integrin Very Late Antigen-4 (VLA-4).[1][2][3] By binding to the CD49d RNA, ATL1102 initiates the degradation of the mRNA by intracellular RNase H.[1][2] This downregulation of CD49d expression on the surface of lymphocytes impedes their survival, activation, and migration to sites of inflammation.[1][2][4] The expression of CD49d on T lymphocytes is correlated with disease severity in conditions like Duchenne Muscular Dystrophy (DMD), making it a key therapeutic target.[1][5]
Quantitative Data Summary of In Vivo Dosing
The following tables summarize the dosing regimens of ATL1102 used in key preclinical and clinical studies.
Table 1: Preclinical Dosing in mdx Mouse Model of DMD
| Parameter | Details |
| Animal Model | mdx mouse |
| Drug | ISIS 348574 (mouse-specific CD49d ASO) |
| Dose Levels | 5 mg/kg/week (low dose) and 20 mg/kg/week (high dose) |
| Route of Administration | Subcutaneous injection |
| Treatment Duration | 6 weeks |
| Key Finding | Reduction in CD49d mRNA expression in muscle.[2][6] |
Table 2: Clinical Trial Dosing in Human Patients
| Indication | Study Phase | Dose | Route of Administration | Dosing Schedule | Duration |
| Relapsing-Remitting Multiple Sclerosis (RRMS) | Phase II | 200 mg | Subcutaneous | 3 times in the first week, then twice weekly | 8 weeks |
| Duchenne Muscular Dystrophy (DMD) | Phase II (Open-label) | 25 mg | Subcutaneous | Once weekly | 24 weeks |
| Duchenne Muscular Dystrophy (DMD) | Phase IIb (Randomized, Double-blind, Placebo-controlled) | 25 mg or 50 mg | Subcutaneous | Once weekly | 24 weeks (Part A), followed by a 24-week open-label extension (Part B) |
Experimental Protocols
This section details the methodologies for key experiments cited in the ATL1102 studies.
Protocol 1: Administration of ATL1102 in a Preclinical Mouse Model
Objective: To determine the effect of a mouse-specific CD49d antisense oligonucleotide (ASO) on CD49d mRNA expression in the mdx mouse model of DMD.
Materials:
-
mdx mice
-
ISIS 348574 (mouse-specific CD49d ASO)
-
Sterile saline
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and RNA extraction reagents
Procedure:
-
Animal Acclimatization: Acclimate mdx mice to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to three groups: saline control, low dose (5 mg/kg/week), and high dose (20 mg/kg/week).
-
Dosing Preparation: Prepare fresh solutions of ISIS 348574 in sterile saline on each dosing day.
-
Administration: Administer the prepared doses or saline via subcutaneous injection once weekly for 6 weeks.
-
Monitoring: Monitor animals regularly for any adverse effects.
-
Tissue Collection: At the end of the 6-week treatment period, anesthetize the mice and collect muscle tissue (e.g., gastrocnemius, tibialis anterior).
-
RNA Analysis: Extract total RNA from the muscle tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CD49d mRNA. Normalize the expression to a stable housekeeping gene.
Protocol 2: Phase II Clinical Trial Protocol for ATL1102 in DMD
Objective: To assess the safety, tolerability, and efficacy of ATL1102 in non-ambulatory boys with DMD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension.[7][8]
Participant Population: Non-ambulant boys with a confirmed diagnosis of DMD, aged 10 to <18 years.[7][8]
Workflow:
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosing commenced in the ATL1102 toxicology study - Percheron Therapeutics Limited (ASX:PER) - Listcorp. [listcorp.com]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antisense - ATL1102 | DMD Hub [dmdhub.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Application Notes and Protocols for Assessing ATL1102 Efficacy in EAE Models
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutics.[1][2] A key pathological step in MS and EAE is the infiltration of autoreactive lymphocytes into the CNS, which is mediated by the interaction of adhesion molecules on the surface of immune cells with their ligands on the blood-brain barrier (BBB) endothelium.[3]
One of the most critical adhesion molecules in this process is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4).[3][4] VLA-4, expressed on activated lymphocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on CNS endothelial cells, facilitating the transmigration of these immune cells into the brain and spinal cord.[3]
ATL1102 is a second-generation antisense oligonucleotide (ASO) designed to treat inflammatory diseases like MS.[5][6] It specifically targets the messenger RNA (mRNA) of CD49d, the α4 subunit of the VLA-4 integrin.[5][7] By binding to the CD49d mRNA, ATL1102 initiates its degradation by the intracellular enzyme RNase H, which in turn prevents the synthesis of the CD49d protein.[5][6] The resulting downregulation of VLA-4 on the surface of lymphocytes is intended to reduce their migration into the CNS, thereby mitigating inflammation and subsequent nerve damage.[6][8]
These application notes provide detailed protocols for assessing the efficacy of ATL1102 or similar VLA-4 targeting antisense oligonucleotides in a standard EAE mouse model.
Mechanism of Action of ATL1102
The therapeutic strategy of ATL1102 is to inhibit the production of a key protein involved in the inflammatory cascade of MS. The following diagram illustrates the molecular mechanism.
Experimental Workflow for Efficacy Assessment
A typical preclinical study to evaluate the efficacy of an antisense oligonucleotide like ATL1102 in the EAE model follows a structured workflow from immunization to data analysis. Both prophylactic (treatment starts at immunization) and therapeutic (treatment starts at disease onset) regimens can be tested.[1][8]
Quantitative Data Summary
The following tables summarize key efficacy data from a preclinical study of a mouse-specific CD49d-targeting ASO (ISIS 17044) in a murine EAE model and from a Phase II clinical trial of ATL1102 in patients with relapsing-remitting MS (RRMS).[5][8]
Table 1: Efficacy of CD49d-targeting ASO in Murine EAE Model [8] (Data from a study using ISIS 17044, an ASO targeting mouse CD49d mRNA)
| Parameter | Treatment Group | Result | p-value |
| Prophylactic Treatment | |||
| Mean Peak Clinical Score | Vehicle Control | 3.0 ± 0.2 | < 0.05 |
| ASO (25 mg/kg) | 0.9 ± 0.3 | ||
| Therapeutic Treatment | |||
| Mean Peak Clinical Score | Vehicle Control | 2.8 ± 0.2 | < 0.05 |
| ASO (50 mg/kg) | 1.8 ± 0.2 | ||
| Histopathology | |||
| VLA-4+ Cells in Spinal Cord | Vehicle Control | 25.4 ± 3.4 (cells/field) | < 0.05 |
| ASO (50 mg/kg) | 10.1 ± 1.5 (cells/field) | ||
| CD4+ T Cells in Spinal Cord | Vehicle Control | 35.1 ± 4.5 (cells/field) | < 0.05 |
| ASO (50 mg/kg) | 12.5 ± 2.1 (cells/field) | ||
| Macrophages in Spinal Cord | Vehicle Control | 42.8 ± 5.1 (cells/field) | < 0.05 |
| ASO (50 mg/kg) | 18.2 ± 2.8 (cells/field) |
Table 2: Efficacy of ATL1102 in Human RRMS Phase II Clinical Trial [5]
| Parameter (Weeks 4, 8, 12) | Placebo Group | ATL1102 Group | Percent Reduction | p-value |
| Cumulative New Active Lesions (Mean) | 6.2 | 3.0 | 54.4% | 0.01 |
| Cumulative New Gd-Enhancing T1 Lesions (Mean) | 5.2 | 2.1 | 67.9% | 0.0008 |
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol describes the active induction of a chronic EAE model, which is robust and highly reproducible.[9][10]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[11]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
1 mL syringes with locking hubs and 27G needles
-
Emulsification device or two glass syringes connected by a Luer lock
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare an emulsion of MOG35-55 and CFA. A common final concentration is 1-2 mg/mL of MOG35-55 in a 1:1 ratio with CFA.[10]
-
To emulsify, draw equal volumes of the MOG35-55/PBS solution and CFA into separate glass syringes. Connect the syringes with a Luer lock and repeatedly pass the mixture back and forth until a thick, white emulsion is formed.
-
Confirm a stable emulsion by dropping a small amount into a beaker of water; the droplet should remain intact.[12]
-
-
Immunization (Day 0):
-
Anesthetize mice lightly if necessary.
-
Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, typically distributed over two sites on the flank or back (50-100 µL per site).[10][12]
-
Within 2 hours of the MOG/CFA injection, administer the first dose of PTX (e.g., 100-200 ng) intraperitoneally in a volume of 100-200 µL of PBS.[11][12]
-
-
Second PTX Injection (Day 2):
-
Approximately 48 hours after the initial immunization, administer a second dose of PTX identical to the first.[10]
-
ASO Administration Protocol
This protocol is based on preclinical studies with similar antisense oligonucleotides.[8]
Materials:
-
ATL1102 or mouse-specific CD49d ASO (e.g., ISIS 17044)
-
Sterile saline or PBS for dilution
-
Insulin syringes
Procedure:
-
Dosing Regimen:
-
Administration:
-
Administer the ASO solution via subcutaneous (SC) or intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of a vehicle (e.g., saline) or a scrambled-sequence control ASO on the same schedule.
-
Clinical Assessment of EAE
Daily monitoring is crucial for animal welfare and for generating reliable efficacy data.[10][11]
Procedure:
-
Begin daily monitoring on Day 7 post-immunization.
-
Score each mouse for clinical signs of paralysis using a standard 0-5 scale. Blinding the observer to the treatment groups is highly recommended to prevent bias.[10][11]
-
Record the body weight of each mouse daily. Significant weight loss can be an early indicator of disease or distress.
-
Provide supportive care, such as moistened food pellets on the cage floor and easily accessible water, for animals showing signs of paralysis (score ≥ 2).[12]
Standard EAE Clinical Scoring Scale:
-
0.0: No clinical signs.
-
1.0: Limp tail.
-
2.0: Hind limb weakness or ataxia.
-
3.0: Complete paralysis of one or both hind limbs.
-
4.0: Hind limb paralysis with forelimb weakness.
-
5.0: Moribund state or death.
Histopathological Analysis
Histology is used to quantify the extent of immune cell infiltration and demyelination in the CNS at the end of the study.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat or microtome
-
Staining reagents: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)
-
Primary antibodies: anti-CD45 (leukocytes), anti-CD4 (T-helper cells), anti-Mac-2/Galectin-3 or Iba1 (macrophages/microglia)[13][14]
-
Appropriate secondary antibodies and detection reagents
Procedure:
-
Tissue Collection and Fixation:
-
At the study endpoint, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Tissue Processing:
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.
-
Embed tissues in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat.
-
-
Staining:
-
For Inflammation: Perform standard H&E staining to visualize inflammatory infiltrates.[15]
-
For Demyelination: Use Luxol Fast Blue (LFB) staining, which stains myelin sheaths blue. Areas of demyelination will appear pale or pink.[15]
-
Immunohistochemistry (IHC): Perform IHC staining for specific immune cell markers (e.g., CD45, CD4, Iba1) to identify and quantify the cell types within the inflammatory lesions.[13]
-
-
Quantification:
-
Capture images of stained sections using a microscope.
-
Quantify the area of inflammation and demyelination, and count the number of immunopositive cells per field or per lesion using image analysis software.
-
Immunophenotyping by Flow Cytometry
Flow cytometry allows for the detailed characterization and quantification of immune cell populations that have infiltrated the CNS.[16][17]
Materials:
-
Collagenase and DNase I
-
Percoll or Ficoll gradient solutions
-
Fluorescently-conjugated antibodies for flow cytometry (see suggested panel below)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
A flow cytometer
Procedure:
-
Cell Isolation:
-
At the study endpoint, perfuse mice with ice-cold PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and mince the tissue.
-
Digest the tissue with Collagenase/DNase to create a single-cell suspension.
-
Isolate mononuclear cells from the CNS homogenate by passing them through a Percoll gradient. The infiltrating leukocytes will be enriched at the interface.[16]
-
Spleens and lymph nodes can also be processed to assess peripheral immune responses.
-
-
Antibody Staining:
-
Wash the isolated cells with flow cytometry buffer.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies. An example panel for analyzing CNS infiltrates could include:
-
Leukocytes: CD45
-
T Cells: CD3, CD4, CD8
-
B Cells: B220 (CD45R), CD19
-
Myeloid Cells: CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages)
-
Integrin Expression: CD49d (VLA-4 α-chain)
-
-
-
Data Acquisition and Analysis:
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. mdpi.com [mdpi.com]
- 5. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 7. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotide blockade of alpha 4 integrin prevents and reverses clinical symptoms in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of CD49d Expression Following ATL1102 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the pharmacodynamic effects of ATL1102 on CD49d expression using flow cytometry. ATL1102 is an antisense oligonucleotide designed to inhibit the expression of CD49d, a key molecule in inflammatory processes.[1][2][3] Monitoring the surface expression of CD49d on target immune cells is crucial for evaluating the biological activity and therapeutic potential of this drug.
Introduction to ATL1102 and CD49d
ATL1102 is a second-generation 2'-O-(2-methoxyethyl) (2'MOE) gapmer antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of human CD49d.[2][4] CD49d, also known as the alpha-4 subunit of the Very Late Antigen-4 (VLA-4) integrin, is expressed on the surface of various immune cells, including lymphocytes.[2][3][4] VLA-4 plays a critical role in the adhesion and migration of these cells to sites of inflammation.[2][4] By binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, VLA-4 facilitates the transmigration of leukocytes across the blood-brain barrier and into inflamed tissues.[5][6][7]
The mechanism of action of ATL1102 involves binding to the CD49d mRNA through Watson-Crick base pairing. This event recruits the intracellular enzyme RNase H, which then degrades the mRNA strand of the resulting RNA:DNA duplex.[2][4] This targeted degradation leads to a reduction in the synthesis of the CD49d protein, consequently decreasing the expression of VLA-4 on the surface of immune cells.[2][4][8] This reduction in VLA-4 expression is intended to inhibit the migration of inflammatory cells, thereby reducing inflammation in diseases such as Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS).[2][4][8]
Data on ATL1102 and CD49d Expression
Several studies have investigated the effect of ATL1102 on CD49d expression and lymphocyte counts. The following tables summarize key quantitative data from these studies.
Table 1: Clinical Studies of ATL1102
| Indication | Dosage | Treatment Duration | Key Findings on Lymphocytes and CD49d | Reference |
| Relapsing-Remitting Multiple Sclerosis (RRMS) | 200 mg, 3 times in the first week, then twice weekly | 8 weeks | - ~25% reduction in circulating lymphocytes and T lymphocytes.[2][4]- ~10% reduction in the number of CD19+ (pre) B cells with detectable levels of VLA-4 expression.[8] | [8],[4],[2] |
| Duchenne Muscular Dystrophy (DMD) | 25 mg, weekly | 24 weeks | - Statistically significant reductions in the mean number of CD49d+ NK lymphocytes at weeks 8, 12, and 24.[4]- A rebound elevation of CD49d+ T lymphocytes was observed four weeks after the last dose.[2]- No statistically significant change in total lymphocyte count from baseline to week 8, 12, or 24.[2][4] | [4],[2] |
Table 2: In Vitro Study of ATL1102 on Kasumi-2 ALL Cells
| Treatment Method | ATL1102 Concentration | Time Point | Effect on CD49d Surface Expression | Reference |
| Incubation | 1 µM, 3 µM, 10 µM, 30 µM | 24h, 48h, 72h | Dose-dependent decrease in CD49d surface expression, significant at higher doses.[9][10][11] | [9],[10],[11] |
| Nucleofection | 1 µM, 3 µM, 10 µM, 30 µM | 24h, 48h, 72h | More pronounced dose-dependent downregulation of CD49d surface expression compared to incubation.[9][10][11] | [9],[10],[11] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of CD49d on Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for the analysis of CD49d expression on human T-lymphocyte subsets from peripheral blood following ATL1102 treatment.
1. Materials and Reagents:
-
Blood collection tubes with anticoagulant (e.g., EDTA or Heparin)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Staining Buffer (PBS with 1% BSA)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Human CD3 (e.g., PerCP-Cy5.5)
-
Anti-Human CD4 (e.g., APC)
-
Anti-Human CD8 (e.g., PE-Cy7)
-
Anti-Human CD49d (e.g., PE, clone 9F10)
-
-
Viability Dye (e.g., 7-AAD or a live/dead fixable dye)
-
Fixation/Permeabilization Buffer (if required for intracellular staining)
-
Flow cytometer
-
Centrifuge
-
Pipettes and tips
-
Flow cytometry tubes
2. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer, and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in Staining Buffer and perform a cell count.
3. Staining Procedure:
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Wash the cells with Staining Buffer.
-
Add Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, and anti-CD49d) at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer for flow cytometry acquisition.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Use fluorescence-minus-one (FMO) controls to set gates for CD49d expression.
-
Gate on lymphocytes based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Gate on CD3+ T cells.
-
Within the T cell population, delineate CD4+ and CD8+ subsets.
-
Analyze the expression of CD49d on the CD4+ and CD8+ T cell populations, reporting both the percentage of CD49d-positive cells and the mean fluorescence intensity (MFI).
Protocol 2: Flow Cytometry Analysis of CD49d on Mouse Splenocytes
This protocol is adapted for preclinical studies using a mouse-specific CD49d antisense oligonucleotide.[4]
1. Materials and Reagents:
-
Spleen from a treated mouse
-
RPMI-1640 medium
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
Staining Buffer (PBS with 1% BSA)
-
Fc Receptor Blocking Reagent (e.g., Anti-mouse CD16/CD32)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-Mouse CD4 (e.g., V450)
-
Anti-Mouse CD8a (e.g., APC-Cy7)
-
Anti-Mouse CD49d (e.g., PE)
-
-
Viability Dye
-
Flow cytometer and associated materials
2. Splenocyte Isolation:
-
Aseptically harvest the spleen and place it in a petri dish with cold RPMI-1640.
-
Mechanically dissociate the spleen using the frosted ends of two microscope slides or by passing it through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at 4°C.[2][4]
-
Neutralize the lysis buffer with an excess of RPMI-1640 and centrifuge.
-
Wash the cell pellet with Staining Buffer, centrifuge, and resuspend for cell counting.
3. Staining and Analysis: Follow the staining and analysis steps outlined in Protocol 1, substituting the human-specific antibodies with the appropriate mouse-specific antibodies.
Visualizations
Mechanism of Action of ATL1102
Caption: Mechanism of action of ATL1102 leading to reduced VLA-4 expression.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry analysis of CD49d on T cells.
References
- 1. parentprojectmd.org [parentprojectmd.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of VLA-4 in glial-restricted precursors enhances their endothelial docking and induces diapedesis in a mouse stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of CD49d-targeted antisense-oligonucleotide on α4 integrin expression and function of acute lymphoblastic leukemia cells: Results of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of CD49d-targeted antisense-oligonucleotide on α4 integrin expression and function of acute lymphoblastic leukemia cells: Results of in vitro and in vivo studies | PLOS One [journals.plos.org]
- 11. Effects of CD49d-targeted antisense-oligonucleotide on α4 integrin expression and function of acute lymphoblastic leukemia cells: Results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Muscle Function in Animal Models Treated with ATL1102
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL1102 is an antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the α4β1 integrin receptor, also known as Very Late Antigen-4 (VLA-4).[1][2][3] In the context of inflammatory muscle diseases such as Duchenne Muscular Dystrophy (DMD), the migration of inflammatory cells into muscle tissue is a key pathological feature that exacerbates muscle damage.[4][5][6][7] VLA-4, expressed on the surface of lymphocytes, plays a crucial role in this process by mediating their adhesion to the vascular endothelium and subsequent infiltration into the muscle. By reducing the expression of CD49d, ATL1102 aims to decrease the number of inflammatory cells entering the muscle, thereby reducing inflammation-mediated damage and preserving muscle function.[1][2] Preclinical studies in animal models, such as the mdx mouse model of DMD, are essential for evaluating the efficacy of ATL1102.[8][9][10] This document provides detailed protocols for assessing muscle function in animal models treated with ATL1102, along with data presentation guidelines and visualizations of the underlying biological and experimental processes.
Mechanism of Action of ATL1102 in Muscle Inflammation
Duchenne Muscular Dystrophy is characterized by the absence of functional dystrophin protein, leading to muscle fiber instability, damage, and chronic inflammation.[11] This inflammatory response, driven by the infiltration of immune cells like T-lymphocytes, significantly contributes to the progression of the disease.[4][5] ATL1102, by inhibiting CD49d, disrupts the interaction between lymphocytes and the blood vessel walls, thereby reducing their entry into muscle tissue.[1][2] This modulation of the immune response is expected to lessen muscle fiber damage and improve overall muscle function.
Preclinical Efficacy Data in mdx Mice
Preclinical studies using a mouse-specific antisense oligonucleotide targeting CD49d (ISIS 348574) in the mdx mouse model have demonstrated the potential of this therapeutic approach. These studies have shown a reduction in CD49d mRNA expression in skeletal muscle and improvements in muscle force.[9][10]
Table 1: Summary of Preclinical Efficacy Data for CD49d ASO in mdx Mice
| Parameter | Treatment Group | Outcome | Reference |
| CD49d mRNA Expression | Low Dose (5mg/kg/week) ISIS 348574 | ~40% reduction in skeletal muscle | [10] |
| CD49d mRNA Expression | High Dose (20mg/kg/week) ISIS 348574 | ~40% reduction in skeletal muscle | [10] |
| Specific Maximum Force (EDL Muscle) | ASO + PMO | Relative increase compared to saline | [9] |
| Eccentric Muscle Force (EDL Muscle) | ASO + PMO | Relative increase compared to saline after 1 and 5 contractions | [9] |
ASO: Antisense Oligonucleotide; PMO: Phosphorodiamidate Morpholino Oligomer; EDL: Extensor Digitorum Longus
Experimental Protocols for Measuring Muscle Function
A comprehensive assessment of muscle function in animal models treated with ATL1102 requires a battery of behavioral and histological tests. The following protocols are adapted from established methods and can be applied to mouse models of muscular dystrophy.
Grip Strength Test
The grip strength test is a non-invasive method to assess forelimb and combined forelimb/hindlimb muscle strength.[12][13][14]
Materials:
-
Grip Strength Meter with a grid or bar attachment
-
Balance for weighing mice
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[15]
-
Turn on the grip strength meter and set it to peak force mode, with the unit of force in grams.[12][16]
-
Forelimb Measurement:
-
Forelimb and Hindlimb Measurement:
-
Record the body weight of each mouse.[12]
Data Analysis:
-
Calculate the average peak force for the three trials for both forelimb and combined measurements.
-
Normalize the grip strength to the body weight of the mouse (Force in grams / Body weight in grams).
Rotarod Test
The rotarod test is used to evaluate motor coordination and balance.[17][19]
Materials:
-
Rotarod apparatus for mice
Procedure:
-
Acclimatize the mice to the testing room for at least 15-30 minutes.[15][17]
-
Set the rotarod to an accelerating mode, for example, from 4 to 40 rpm over 300 seconds.[17][19]
-
Place the mouse on the rotating rod, facing away from the direction of rotation, so it has to walk forward to maintain balance.[20]
-
Start the acceleration and the timer.
-
Record the latency to fall (the time at which the mouse falls off the rod).[17] If the mouse clings to the rod and completes a full passive rotation, stop the timer for that mouse.[17]
-
Perform three trials with a 15-minute inter-trial interval.[17]
-
Clean the apparatus with 50-70% ethanol between animals.[17][18]
Data Analysis:
-
Record the latency to fall for each trial.
-
The average latency across the trials can be used for comparison between groups.
Open Field Test
The open field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[21][22][23]
Materials:
-
Open field arena (e.g., 27 cm x 27 cm)
-
Video tracking software (e.g., EthoVision XT)
-
Red light illumination for the testing room
Procedure:
-
Acclimatize the mice to the testing room under red light for at least 30 minutes.[21][22]
-
Place the mouse in the center of the open field arena.[22]
-
Start the video tracking software and record the mouse's activity for a set duration (e.g., 10 minutes).[22]
-
After the test, return the mouse to its home cage.
-
Clean the arena thoroughly with a peroxide-based cleaner or 70% ethanol between animals to eliminate olfactory cues.[24]
Data Analysis:
-
Total distance traveled: A measure of overall locomotor activity.[22]
-
Time spent in the center vs. periphery: Thigmotaxis, or the tendency to remain near the walls, can be an indicator of anxiety.[22]
-
Rearing frequency: Number of times the mouse stands on its hind legs.
-
Number of fecal boli: Can be an indicator of emotionality.[22]
Histological Analysis of Muscle Tissue
Histological analysis provides a direct assessment of the muscle pathology, including inflammation, necrosis, fibrosis, and regeneration.[25][26]
Materials:
-
Dissection tools
-
Optimal Cutting Temperature (O.C.T.) compound
-
Isopentane cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Antibodies for immunofluorescence (e.g., for different muscle fiber types)
Procedure:
-
Tissue Collection and Freezing:
-
Cryosectioning:
-
Cut transverse sections of the muscle (e.g., 8-10 µm thick) using a cryostat.[25]
-
Mount the sections onto microscope slides.
-
-
H&E Staining:
-
Air-dry the sections and then rehydrate them.
-
Stain with Hematoxylin to label nuclei (blue) and Eosin to label the cytoplasm and extracellular matrix (pink/red).[26]
-
Dehydrate the sections and mount with a coverslip.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the sections.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against specific markers (e.g., myosin heavy chains for fiber typing).[26]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount with a coverslip using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Data Analysis:
-
H&E Stained Sections:
-
Quantify the number of centrally nucleated fibers (a marker of regeneration).[26]
-
Measure the cross-sectional area of muscle fibers.
-
Assess the extent of inflammatory cell infiltration, necrosis, and fibrosis.
-
-
Immunofluorescence Stained Sections:
-
Determine the proportion of different muscle fiber types (e.g., Type I, IIA, IIX, IIB).[26]
-
Conclusion
The evaluation of ATL1102 in animal models of muscular dystrophy requires a multi-faceted approach to accurately determine its therapeutic potential. The protocols outlined in this document provide a framework for assessing improvements in muscle strength, coordination, and overall motor function, complemented by histological analysis to examine the underlying muscle pathology. By employing these standardized methods, researchers can generate robust and comparable data to advance the development of ATL1102 as a potential treatment for Duchenne Muscular Dystrophy and other inflammatory muscle diseases.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 3. businesswire.com [businesswire.com]
- 4. Inflammation in Duchenne Muscular Dystrophy–Exploring the Role of Neutrophils in Muscle Damage and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Immune System in Duchenne Muscular Dystrophy Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Improving the therapeutic efficacy of gene therapy for duchenne muscular dystrophy (DMD) by evaluating and managing inflammation [frontiersin.org]
- 8. journals.plos.org [journals.plos.org]
- 9. mdaconference.org [mdaconference.org]
- 10. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. treat-nmd.org [treat-nmd.org]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. scispace.com [scispace.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 22. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Histopathological Evaluation of Skeletal Muscle with Specific Reference to Mouse Models of Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Muscle Histology Characterization Using H&E Staining and Muscle Fiber Type Classification Using Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
ATL1102: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL1102 is a second-generation antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of human CD49d, a subunit of the α4β1 integrin Very Late Antigen-4 (VLA-4).[1][2][3] By binding to the CD49d mRNA, ATL1102 initiates its degradation by RNase H, leading to a reduction in the expression of the CD49d protein.[1][4][2] VLA-4 is a key adhesion molecule expressed on the surface of lymphocytes and other leukocytes, playing a critical role in their migration to sites of inflammation.[1][4][2] Consequently, by downregulating CD49d, ATL1102 effectively inhibits this migration, making it a subject of investigation for inflammatory diseases such as multiple sclerosis and Duchenne muscular dystrophy.[1][5][6]
ATL1102 is a 20-base long oligonucleotide with 2'-O-methoxyethyl (2'-MOE) modifications, which enhance its nuclease resistance, binding affinity to target RNA, and reduce cellular toxicity.[7][8] These application notes provide detailed protocols for the preparation, handling, and use of ATL1102 in a laboratory setting to facilitate preclinical research.
Product Information
| Property | Description |
| Target | Human CD49d mRNA |
| Mechanism of Action | RNase H-dependent degradation of target mRNA |
| Chemical Class | Second-generation antisense oligonucleotide |
| Modification | 2'-O-methoxyethyl (2'-MOE) gapmer |
| Molecular Weight | ~7230 Da[1] |
| Formulation | Typically supplied as a lyophilized powder or a sterile solution. |
Preparation and Handling of ATL1102
Proper handling and preparation of ATL1102 are crucial for maintaining its integrity and ensuring reproducible experimental results.
Reconstitution of Lyophilized ATL1102
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Solvent: Reconstitute the oligonucleotide in a nuclease-free, sterile buffer or water. For most cell culture experiments, sterile, nuclease-free phosphate-buffered saline (PBS) or cell culture medium is recommended.
-
Concentration: Prepare a stock solution of a convenient concentration, for example, 1 mM. To prepare a 1 mM stock solution from 1 µmol of lyophilized oligonucleotide, add 1 mL of the chosen solvent.
-
Dissolution: Gently vortex or pipette the solution to ensure the oligonucleotide is completely dissolved. Avoid vigorous shaking.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage and Stability
-
Lyophilized Powder: Store at -20°C for long-term storage.
-
Stock Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the oligonucleotide. For frequent use, a working aliquot can be stored at 4°C for a short period (up to one week).
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Signaling Pathway of ATL1102
Caption: Mechanism of action of ATL1102.
Experimental Protocols
The following are general protocols for the use of ATL1102 in a laboratory setting. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: In Vitro Treatment of Adherent Cells with ATL1102
This protocol describes the treatment of adherent cells in culture with ATL1102 to assess its effect on CD49d expression.
Materials:
-
Adherent cells expressing CD49d (e.g., Jurkat cells, primary lymphocytes)
-
Complete cell culture medium
-
ATL1102 stock solution (1 mM in nuclease-free PBS)
-
Transfection reagent (optional, for difficult-to-transfect cells)
-
Cell culture plates (e.g., 6-well, 24-well)
-
Nuclease-free water or PBS
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
ATL1102 Dilution: On the day of treatment, dilute the ATL1102 stock solution to the desired final concentrations in complete cell culture medium. A typical starting concentration range for in vitro studies is 10-500 nM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Treatment:
-
Gymnotic (Naked) Delivery: For cell types with efficient free uptake of oligonucleotides, remove the old medium from the cells and add the medium containing the desired concentration of ATL1102.
-
Transfection Reagent-Mediated Delivery: For cells that are difficult to transfect, follow the manufacturer's protocol for the chosen transfection reagent. Typically, this involves preparing a complex of ATL1102 and the transfection reagent in serum-free medium before adding it to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as:
-
RNA analysis: Extract total RNA to quantify CD49d mRNA levels by RT-qPCR.
-
Protein analysis: Prepare cell lysates for Western blotting to determine CD49d protein levels or use flow cytometry to analyze cell surface expression of VLA-4.
-
Experimental Workflow for In Vitro Cell Treatment
Caption: Workflow for in vitro cell treatment with ATL1102.
Protocol 2: Lymphocyte Adhesion Assay
This assay measures the ability of ATL1102 to inhibit the adhesion of lymphocytes to an endothelial cell monolayer or to purified VCAM-1, the ligand for VLA-4.
Materials:
-
Lymphocytes (e.g., Jurkat cells or primary T cells)
-
Endothelial cells (e.g., HUVECs) or purified human VCAM-1
-
ATL1102
-
Calcein-AM or other fluorescent cell stain
-
96-well black, clear-bottom tissue culture plates
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescence plate reader
Procedure:
-
Prepare Endothelial Monolayer or VCAM-1 Coated Plate:
-
Endothelial Cells: Seed endothelial cells in a 96-well plate and grow to confluence.
-
VCAM-1 Coating: Coat the wells of a 96-well plate with purified VCAM-1 (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with PBS before use.
-
-
Pre-treat Lymphocytes: Treat lymphocytes with various concentrations of ATL1102 (e.g., 10-500 nM) for 24-72 hours as described in Protocol 1.
-
Label Lymphocytes: On the day of the assay, label the ATL1102-treated and control lymphocytes with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
-
Adhesion Assay:
-
Wash the endothelial cell monolayer or VCAM-1 coated wells with assay buffer.
-
Add the fluorescently labeled lymphocytes to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add assay buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical trials of ATL1102. While this data is from in vivo human studies, it can provide a reference for expected biological activity.
Table 1: Effect of ATL1102 on Circulating Lymphocytes in Relapsing-Remitting Multiple Sclerosis (RRMS) Patients [1]
| Cell Type | Mean Reduction from Baseline at 8 Weeks |
| CD19+ (pre) B cells | ~53% |
| Granulocytes | ~43% |
| T cells | ~25% |
Table 2: Efficacy of ATL1102 in a Phase II RRMS Trial [1]
| Endpoint | Reduction vs. Placebo | p-value |
| Cumulative number of new active lesions | 54.4% | 0.01 |
| Cumulative number of new gadolinium-enhancing T1 lesions | 67.9% | 0.002 |
Table 3: Dosing Regimens in Clinical Trials
| Indication | Dosage and Administration | Reference |
| Relapsing-Remitting Multiple Sclerosis | 200 mg subcutaneously, three times in the first week, then twice weekly for 7 weeks. | [1] |
| Duchenne Muscular Dystrophy (non-ambulatory) | 25 mg weekly by subcutaneous injection for 24 weeks. | [4][3][9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low efficiency of CD49d knockdown | - Suboptimal ATL1102 concentration- Inefficient cellular uptake- Incorrect quantification method | - Perform a dose-response experiment.- Use a transfection reagent for difficult-to-transfect cells.- Verify the efficiency of your RT-qPCR or Western blot protocol. |
| High cell toxicity | - High concentration of ATL1102 or transfection reagent- Contamination | - Reduce the concentration of ATL1102 and/or transfection reagent.- Ensure sterile technique and use of nuclease-free reagents. |
| Inconsistent results | - Inconsistent cell seeding density- Freeze-thaw cycles of ATL1102 stock | - Ensure consistent cell numbers and confluency at the time of treatment.- Aliquot the ATL1102 stock solution to avoid repeated freeze-thaw cycles. |
Conclusion
ATL1102 is a potent and specific inhibitor of human CD49d expression. The protocols and information provided in these application notes are intended to serve as a guide for researchers utilizing ATL1102 in a laboratory setting. Optimization of these protocols for specific experimental systems is recommended to achieve the best results.
References
- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. medrxiv.org [medrxiv.org]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints [businesswire.com]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. idtdna.com [idtdna.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Cell Adhesion Assays with ATL1102
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL1102 is a second-generation antisense oligonucleotide designed to inhibit the expression of CD49d, the alpha subunit of the very late antigen-4 (VLA-4) integrin. VLA-4 is a key adhesion molecule expressed on the surface of leukocytes, including lymphocytes and monocytes. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a crucial step for their migration into tissues. The primary ligand for VLA-4 on endothelial cells is the vascular cell adhesion molecule-1 (VCAM-1), which is upregulated at sites of inflammation. By specifically targeting the mRNA of CD49d, ATL1102 leads to a reduction in VLA-4 protein expression on the cell surface, thereby inhibiting the adhesive interactions between leukocytes and the endothelium.[1][2] This mechanism of action makes ATL1102 a promising therapeutic agent for inflammatory diseases where leukocyte migration is a key pathological feature, such as multiple sclerosis and Duchenne muscular dystrophy.[3][4]
These application notes provide detailed protocols for performing in vitro cell adhesion assays to evaluate the efficacy of ATL1102 in inhibiting the VLA-4/VCAM-1 interaction.
Mechanism of Action of ATL1102
ATL1102 is a synthetic antisense oligonucleotide that binds to the messenger RNA (mRNA) of CD49d through Watson-Crick base pairing. This binding event recruits the intracellular enzyme RNase H, which then cleaves the CD49d mRNA. The degradation of the target mRNA prevents its translation into the CD49d protein, leading to a subsequent reduction in the amount of VLA-4 integrin expressed on the surface of leukocytes.[1] The reduced surface expression of VLA-4 impairs the ability of these cells to adhere to VCAM-1 on the surface of endothelial cells, thus inhibiting their transmigration into inflamed tissues.
Data Presentation
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Reference |
| Circulating CD19+ (pre) B cells | ATL1102 | Not Reported | Not Reported | 53% reduction | [1] |
| Circulating Granulocytes | ATL1102 | Not Reported | Not Reported | 43% reduction | [1] |
| Circulating T cells | ATL1102 | Not Reported | Not Reported | ~25% reduction | [1] |
| CD3+CD49d+ T lymphocytes (x10⁹/L) | ATL1102 (25mg/week) | Not Reported | Rebound post-treatment | Statistically significant increase 4 weeks post-dosing | [5] |
Experimental Protocols
Protocol 1: Static Adhesion Assay of Jurkat Cells to Immobilized VCAM-1
This protocol describes a static adhesion assay to quantify the inhibition of VLA-4/VCAM-1-mediated adhesion of Jurkat cells (a human T lymphocyte cell line) by ATL1102.
Materials:
-
Jurkat cells
-
Recombinant human VCAM-1/CD106
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM fluorescent dye
-
ATL1102
-
Control antisense oligonucleotide (non-targeting)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Plate reader with fluorescence detection (485 nm excitation/520 nm emission)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human VCAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound VCAM-1.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with assay buffer.
-
-
Cell Treatment:
-
Culture Jurkat cells in appropriate media.
-
Treat the Jurkat cells with varying concentrations of ATL1102 (e.g., 10 nM to 10 µM) or a control oligonucleotide for 24-72 hours to allow for antisense-mediated protein knockdown.
-
-
Cell Labeling:
-
After treatment, harvest the Jurkat cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer containing 1-5 µM Calcein-AM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Adhesion Assay:
-
Add 100 µL of the labeled cell suspension to each VCAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a plate reader (485 nm excitation/520 nm emission).
-
A standard curve can be generated by lysing known numbers of labeled cells to correlate fluorescence intensity with cell number.
-
Data Analysis:
-
Calculate the percentage of adherent cells for each treatment condition relative to the untreated control.
-
Plot the percentage of adhesion versus the concentration of ATL1102 to generate a dose-response curve and determine the IC50 value.
Protocol 2: Lymphocyte Adhesion to Endothelial Cell Monolayer under Flow Conditions
This protocol describes a more physiologically relevant assay to assess the effect of ATL1102 on lymphocyte adhesion to a monolayer of human umbilical vein endothelial cells (HUVECs) under shear stress.
Materials:
-
Primary human lymphocytes or a suitable lymphocyte cell line
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Flow chamber system
-
Syringe pump
-
Fluorescent microscope with a camera
-
ATL1102
-
Control antisense oligonucleotide
-
TNF-α
-
Fluorescent cell tracker dye (e.g., Calcein-AM)
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs on fibronectin-coated slides or plates until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with TNF-α (10-100 ng/mL) for 4-6 hours to induce VCAM-1 expression.
-
-
Lymphocyte Treatment and Labeling:
-
Isolate primary human lymphocytes or use a lymphocyte cell line.
-
Treat the lymphocytes with varying concentrations of ATL1102 or a control oligonucleotide for 24-72 hours.
-
Label the treated lymphocytes with a fluorescent cell tracker dye according to the manufacturer's instructions.
-
-
Flow Adhesion Assay:
-
Assemble the flow chamber with the HUVEC-coated slide.
-
Perfuse the chamber with the labeled lymphocyte suspension at a defined shear stress (e.g., 1-5 dynes/cm²) using a syringe pump.
-
Record videos of multiple fields of view for a set duration (e.g., 5-10 minutes) to observe cell rolling and firm adhesion.
-
-
Quantification and Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per field of view.
-
Compare the number of adherent cells in the ATL1102-treated groups to the control group.
-
Calculate the percentage of inhibition of adhesion for each concentration of ATL1102.
-
VLA-4 Signaling Pathway
The binding of VLA-4 on a lymphocyte to VCAM-1 on an endothelial cell initiates an "outside-in" signaling cascade within the lymphocyte. This signaling is crucial for the transition from rolling adhesion to firm adhesion and subsequent transmigration. Key events in this pathway include the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the phosphorylation of downstream targets such as paxillin and p130Cas. This cascade ultimately results in cytoskeletal rearrangements, including actin polymerization, which are necessary for cell spreading and migration across the endothelium.
Conclusion
The provided protocols offer robust methods for assessing the in vitro efficacy of ATL1102 in inhibiting VLA-4-mediated cell adhesion. These assays are essential tools for the preclinical evaluation and characterization of ATL1102 and other potential inhibitors of the VLA-4/VCAM-1 pathway. While specific dose-response data for ATL1102 in these assays is not widely published, the described methodologies will enable researchers to generate this critical data to further understand the therapeutic potential of this antisense oligonucleotide.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 3. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of CD49d-targeted antisense-oligonucleotide on α4 integrin expression and function of acute lymphoblastic leukemia cells: Results of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuromuscular Function in DMD Mice Treated with ATL1102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. A key pathological feature of DMD is chronic inflammation, which exacerbates muscle damage. ATL1102 is an antisense oligonucleotide designed to target and inhibit the expression of CD49d, a subunit of the α4β1 integrin (VLA-4).[1] CD49d is expressed on the surface of T-lymphocytes and plays a crucial role in their migration to sites of inflammation.[2] By reducing CD49d expression, ATL1102 aims to modulate the inflammatory response in the muscles of DMD patients, thereby reducing muscle damage and preserving function.[2] Preclinical studies in the mdx mouse model of DMD, using a mouse-specific analog of ATL1102 (ISIS 348574), have shown promising results in protecting muscle from contraction-induced damage and improving muscle force.[3][4][5]
These application notes provide detailed protocols for assessing neuromuscular function in mdx mice treated with ATL1102 or its analogs, based on published preclinical studies. The methodologies described herein are essential for evaluating the therapeutic potential of this novel anti-inflammatory approach for DMD.
Signaling Pathway of ATL1102 in DMD
In DMD, the absence of dystrophin leads to muscle fiber damage, which in turn triggers a chronic inflammatory cascade. T-lymphocytes expressing CD49d are recruited to the damaged muscle tissue, where they contribute to further muscle fiber injury. ATL1102, an antisense oligonucleotide, intervenes in this process by binding to the mRNA of CD49d, leading to its degradation and a subsequent reduction in the expression of the VLA-4 receptor on the surface of T-cells. This reduction in VLA-4 impairs the ability of these inflammatory cells to adhere to and infiltrate the muscle tissue, thereby mitigating the inflammatory damage.
Experimental Design for Preclinical Assessment
The following experimental workflow outlines the key stages for evaluating the efficacy of a mouse-specific ATL1102 analog (e.g., ISIS 348574) in the mdx mouse model of DMD.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies assessing the effects of a mouse-specific ATL1102 analog (ISIS 348574) in mdx mice.
Table 1: Effect of ISIS 348574 on In Situ Muscle Physiology and Splenic T-Cells [3][5][6]
| Parameter | Wild-Type | mdx + Saline | mdx + Scrambled Oligo | mdx + Low Dose ISIS 348574 (5 mg/kg/week) | mdx + High Dose ISIS 348574 (20 mg/kg/week) |
| Force Recovery after Eccentric Contraction (%) | ~95% | ~45% | ~45% | ~50% | ~72% |
| Reduction in Splenic CD4+ T-cells (%) | N/A | N/A | N/A | Not Reported | ~30% |
| Reduction in Splenic CD8+ T-cells (%) | N/A | N/A | N/A | Not Reported | ~21% |
Table 2: Effect of ISIS 348574 in Combination with a Dystrophin Restoration PMO on Ex Vivo Muscle Force [4]
| Parameter | mdx + Saline | mdx + PMO | mdx + ASO + PMO |
| Specific Maximum Force (mN/mm²) | 272 | Not specified | 323.3 |
| Relative Increase in Specific Maximum Force vs. Saline (%) | - | Not specified | ~18.8% |
| Eccentric Muscle Force Retention | Lower | Improved vs. Saline | Superior to PMO alone |
Experimental Protocols
In Situ Muscle Physiology Assessment
This protocol is adapted from studies evaluating the protective effect of an ATL1102 analog on muscle function in mdx mice following eccentric contraction-induced injury.[3][5]
Objective: To measure the force-generating capacity of the tibialis anterior (TA) muscle and its susceptibility to eccentric contraction-induced damage.
Materials:
-
Anesthetized mdx mouse
-
Isotonic transducer and servomotor system (e.g., Aurora Scientific 1300A)
-
Platinum needle electrodes
-
Suture silk
-
Surgical instruments
-
Thermostatically controlled platform
Procedure:
-
Anesthetize the mouse (e.g., with inhaled isoflurane) and maintain anesthesia throughout the procedure.[3]
-
Place the mouse on a thermostatically controlled platform to maintain body temperature.
-
Secure the knee and foot of one hindlimb to the platform.
-
Make a small incision to expose the distal tendon of the TA muscle.
-
Tie a suture around the distal tendon and attach it to the lever arm of the servomotor.
-
Insert two platinum needle electrodes alongside the peroneal nerve to stimulate the TA muscle.
-
Adjust the muscle length to achieve the optimal length for maximal twitch force (L₀).
-
Measure the maximal isometric tetanic force by delivering a train of stimuli (e.g., 150 Hz for 300 ms).
-
Induce eccentric contraction injury by subjecting the muscle to a series of forceful lengthening contractions.
-
After the injury protocol, measure the maximal isometric tetanic force again to determine the force deficit.
-
Express the post-injury force as a percentage of the pre-injury force to calculate the force recovery.
Ex Vivo Muscle Physiology Assessment (EDL Muscle)
This protocol is based on studies assessing the effects of an ATL1102 analog in combination with other therapies on the extensor digitorum longus (EDL) muscle.[4]
Objective: To measure the specific maximum force and eccentric muscle force retention of the EDL muscle.
Materials:
-
Dissected EDL muscle
-
Carbogenated Krebs solution
-
Force transducer/linear tissue puller
-
Suture silk
-
Surgical instruments
Procedure:
-
Humanely euthanize the mouse and dissect the EDL muscle from the hindlimb in carbogenated Krebs solution.
-
Tie one end of the muscle to a force transducer and the other to a linear tissue puller using suture silk.
-
Mount the muscle in a bath containing carbogenated Krebs solution.
-
Determine the optimal muscle length (L₀) for maximal twitch force.
-
Measure the specific maximum force by delivering a supramaximal stimulus and normalizing the force to the muscle cross-sectional area.
-
Perform a series of eccentric contractions to induce muscle damage.
-
Measure the force retention at various points during and after the eccentric contraction protocol.
-
Compare the specific maximum force and force retention between treatment groups.
Forelimb Grip Strength Test
This is a standard, non-invasive method to evaluate muscle strength in mice and is a valuable complementary test.[7]
Objective: To measure the maximal peak force generated by the forelimbs.
Materials:
-
Grip strength meter with a grasping grid or bar
-
Scale to measure mouse body weight
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Hold the mouse by the base of its tail and allow it to grasp the grid or bar with its forepaws.
-
Gently pull the mouse horizontally away from the meter with a consistent speed until its grip is released.
-
The peak force generated is recorded by the meter.
-
Perform a series of trials (e.g., 3-5) with a rest period in between each trial.
-
The maximal force achieved, or the average of the trials, can be used for analysis.
-
Normalize the grip strength to the body weight of the mouse.
Wire Hang Test
This test assesses muscle strength, endurance, and coordination.
Objective: To measure the latency to fall from an inverted wire.
Materials:
-
Wire cage lid or a custom-made wire hanging apparatus
-
Soft bedding to cushion falls
-
Stopwatch
Procedure:
-
Place the mouse on top of the wire grid.
-
Gently shake the grid to encourage the mouse to grip the wires.
-
Invert the grid and start the stopwatch.
-
Hold the grid at a height that prevents the mouse from jumping down but is safe for it to fall onto the bedding.
-
Record the time until the mouse falls.
-
A cut-off time (e.g., 180 or 600 seconds) is typically used.
-
The latency to fall is used as a measure of neuromuscular function.
Open Field Test
This test can be used to assess general locomotor activity and anxiety-like behavior, which can be affected by neuromuscular disease.
Objective: To measure locomotor activity and exploratory behavior.
Materials:
-
Open field arena (a square box with walls)
-
Video tracking software and camera
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 5-10 minutes) using the video tracking system.
-
Analyze the recording to determine parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Velocity
-
Rearing frequency
-
-
Compare these parameters between treatment groups to assess for any changes in locomotor activity.
Conclusion
The protocols and data presented provide a comprehensive framework for assessing the therapeutic efficacy of ATL1102 and its analogs in the mdx mouse model of Duchenne muscular dystrophy. The primary endpoints from preclinical studies have focused on direct measurements of muscle force and protection from eccentric contraction-induced injury, which have shown promising results.[3][4][5] Complementary behavioral tests can provide a broader picture of the animal's overall neuromuscular function. Rigorous and standardized application of these methodologies is crucial for the continued development of this novel anti-inflammatory therapy for DMD.
References
- 1. mdaconference.org [mdaconference.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mdx mice dosed with antisense to CD49d and dystrophin exon skip morpholino; reduced force loss and affected gene expression pathways support ATL1102 combination therapy in DMD patients | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. treat-nmd.org [treat-nmd.org]
Application Notes and Protocols for Histological Analysis of Muscle Tissue Following ATL1102 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATL1102 is an antisense oligonucleotide designed to target the CD49d alpha subunit of VLA-4 (Very Late Antigen-4). By inhibiting the expression of CD49d on lymphocytes, ATL1102 aims to reduce the migration of these inflammatory cells into muscle tissue, a key pathological feature in Duchenne Muscular Dystrophy (DMD). This reduction in inflammation is hypothesized to lessen muscle fiber damage and slow disease progression.[1][2] Preclinical studies in the mdx mouse model of DMD have been conducted to evaluate the efficacy of a murine-specific CD49d antisense oligonucleotide, providing a basis for understanding the histological changes that may occur in muscle tissue following this therapeutic approach. This document outlines detailed protocols and data presentation for the histological analysis of muscle tissue after treatment with a CD49d-targeting antisense oligonucleotide, based on methodologies used in relevant preclinical studies.
Data Presentation: Quantitative Histological Analysis in the mdx Mouse Model
The following tables summarize the expected quantitative data from histological analysis of the quadriceps muscle in mdx mice treated with a CD49d antisense oligonucleotide (ASO) versus a saline control group. These tables are structured to provide a clear comparison of key histological parameters.
Table 1: Inflammatory Cell Infiltration in Quadriceps Muscle
| Treatment Group | Total Macrophages (Cells/mm²) | CD4+ T-cells (Cells/mm²) | CD8+ T-cells (Cells/mm²) |
| Saline Control (mdx) | Data not available | Data not available | Data not available |
| CD49d ASO (mdx) | Data not available | Data not available | Data not available |
| Wild-Type Control | Data not available | Data not available | Data not available |
Note: Specific quantitative data on inflammatory cell counts from the primary ATL1102 preclinical study were not publicly available. The table structure is provided as a template for researchers to populate with their own data.
Table 2: Muscle Fiber Size Distribution in Quadriceps Muscle
| Treatment Group | Mean Fiber Feret's Diameter (µm) | Fiber Size Variance Coefficient (%) | Percentage of Centrally Nucleated Fibers (%) |
| Saline Control (mdx) | Data not available | Data not available | Data not available |
| CD49d ASO (mdx) | Data not available | Data not available | Data not available |
| Wild-Type Control | Data not available | Data not available | Data not available |
Note: Specific quantitative data on muscle fiber size from the primary ATL1102 preclinical study were not publicly available. This table provides a framework for presenting such data.
Table 3: Fibrosis Quantification in Quadriceps Muscle
| Treatment Group | Percentage of Fibrotic Area (%) |
| Saline Control (mdx) | Data not available |
| CD49d ASO (mdx) | Data not available |
| Wild-Type Control | Data not available |
Note: While the primary preclinical study for ATL1102 did not provide specific fibrosis quantification, this is a critical parameter in assessing therapeutic efficacy in DMD models. This table is a template for such analysis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the histological analysis of muscle tissue in the context of CD49d ASO therapy in the mdx mouse model.
Muscle Tissue Collection and Preparation
This protocol describes the standard procedure for harvesting and preparing muscle tissue for histological analysis.
-
dot
Caption: Workflow for muscle tissue collection and preparation.
Protocol Steps:
-
Animal Euthanasia: Euthanize the mdx mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Muscle Dissection: Carefully dissect the quadriceps femoris muscle from the hindlimb.
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Embedding: Immediately embed the freshly dissected muscle in Optimal Cutting Temperature (OCT) compound in a cryomold.
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Freezing: Snap-freeze the embedded tissue by immersing it in isopentane pre-cooled with liquid nitrogen.
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Storage: Store the frozen tissue blocks at -80°C until sectioning.
Hematoxylin and Eosin (H&E) Staining for General Morphology
H&E staining is a fundamental histological technique used to visualize the overall morphology of the muscle tissue, including muscle fiber structure, inflammatory cell infiltrates, and areas of necrosis and regeneration.
-
dot
Caption: Step-by-step H&E staining workflow.
Protocol Steps:
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Cryosectioning: Cut 10 µm thick transverse sections of the frozen quadriceps muscle using a cryostat.
-
Slide Preparation: Mount the sections onto charged glass slides and allow them to air dry.
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Rehydration: Rehydrate the sections in distilled water.
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Hematoxylin Staining: Stain with Harris's hematoxylin for 5 minutes.
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Washing: Rinse in running tap water.
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Differentiation: Differentiate in 1% acid alcohol for a few seconds.
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Bluing: Blue in Scott's tap water substitute for 1 minute.
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Washing: Rinse in running tap water.
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Eosin Staining: Counterstain with eosin Y for 1-2 minutes.
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Dehydration: Dehydrate the sections through a series of graded ethanol solutions (70%, 95%, 100%).
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Clearing: Clear the sections in xylene.
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Coverslipping: Mount a coverslip using a permanent mounting medium.
Immunohistochemistry for Inflammatory Cell Markers (CD4+ and CD8+ T-cells)
This protocol outlines the procedure for identifying and quantifying CD4+ and CD8+ T-lymphocytes within the muscle tissue.
-
dot
Protocol Steps:
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Sectioning and Fixation: Prepare 10 µm cryosections and fix them in cold acetone for 10 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
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Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., rat anti-mouse CD4 or CD8) overnight at 4°C.
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Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rat IgG) for 1 hour at room temperature.
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Enzyme Complex Incubation: Incubate with a horseradish peroxidase (HRP)-streptavidin complex for 30 minutes.
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Detection: Develop the signal using a suitable chromogenic substrate, such as 3,3'-diaminobenzidine (DAB).
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Counterstaining: Lightly counterstain with hematoxylin to visualize nuclei.
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Dehydration and Mounting: Dehydrate, clear, and mount the sections with a permanent mounting medium.
Picrosirius Red Staining for Collagen Quantification
Picrosirius red staining is used to visualize collagen fibers and allows for the quantification of fibrosis within the muscle tissue.
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dot
Caption: Workflow for Picrosirius Red staining for fibrosis.
Protocol Steps:
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Sectioning and Rehydration: Prepare cryosections and rehydrate them to distilled water.
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Picrosirius Red Staining: Stain the sections in Picrosirius Red solution for 1 hour.
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Rinsing: Rinse briefly in two changes of acidified water.
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Dehydration: Dehydrate rapidly through graded ethanol solutions.
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Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.
Signaling Pathway
ATL1102 functions by downregulating the expression of CD49d, the alpha subunit of the VLA-4 integrin, on the surface of T-lymphocytes. This interferes with the binding of VLA-4 to its ligand, VCAM-1, on the vascular endothelium, thereby inhibiting the transmigration of T-cells from the bloodstream into the muscle tissue.
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dot
Caption: ATL1102 mechanism of action in reducing T-cell infiltration.
Concluding Remarks
The histological analysis of muscle tissue is a critical component in evaluating the efficacy of novel therapeutics for Duchenne Muscular Dystrophy. The protocols and data presentation formats provided herein offer a standardized framework for assessing the impact of ATL1102 and similar immunomodulatory therapies on key pathological features of the disease. Consistent application of these methodologies will facilitate robust and comparable data generation across preclinical and clinical studies, ultimately aiding in the development of effective treatments for DMD.
References
Troubleshooting & Optimization
Technical Support Center: Managing Injection Site Reactions with ATL1102 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the antisense oligonucleotide ATL1102 in animal models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of injection site reactions (ISRs). As specific preclinical data on ATL1102-induced ISRs in animals is limited in publicly available literature, this guidance is based on the known class effects of second-generation antisense oligonucleotides (ASOs) and general best practices in laboratory animal science.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and are they expected with ATL1102?
A1: Injection site reactions are local inflammatory responses at or near the site of a subcutaneous injection. For subcutaneously administered oligonucleotides, these reactions are a known class effect.[1][2] Clinical trials with ATL1102 in humans have reported mild to moderate injection site erythema (redness) and skin discoloration as the most common adverse events.[3][4][5][6] Therefore, it is reasonable to anticipate the potential for ISRs in animal models. In rodents, subcutaneous administration of phosphorothioate oligonucleotides has been associated with local swelling, induration, and mononuclear cell infiltrates.[1]
Q2: What might be causing the ISRs observed in my animal study?
A2: Several factors can contribute to the development and severity of ISRs. These can be broadly categorized as related to the substance itself, the injection procedure, or the animal's individual sensitivity.[7] Potential causes include the formulation's physicochemical properties (e.g., pH, osmolality), high injection volume for the chosen site, rapid injection rate causing mechanical trauma, improper needle size, or accidental intracutaneous injection.[7]
Q3: When should I become concerned about the severity of an ISR?
A3: Mild, transient reactions like slight redness or swelling that resolve within 24-72 hours are often considered acceptable.[7] However, you should establish clear humane endpoints in your animal protocol. Immediate veterinary consultation is warranted if you observe signs of severe inflammation, ulceration, necrosis, or if the animal shows signs of pain or distress (e.g., guarding the area, vocalization, changes in behavior or appetite).[7]
Q4: Can the formulation of ATL1102 be altered to reduce ISRs?
A4: The provided formulation of ATL1102 is typically optimized for stability and efficacy. The drug product formulation is a sterile, aqueous solution at a physiological pH of 7.4.[4] Any modification, including dilution or the addition of other agents, should be approached with extreme caution as it could impact the drug's stability, solubility, and activity. Consult with the manufacturer or a formulation specialist before making any changes. Ensuring the vehicle is isotonic can help minimize tissue irritation.[7]
Troubleshooting Guide: Injection Site Reactions
This guide provides a systematic approach to identifying and mitigating common issues related to ISRs during subcutaneous administration of ATL1102 in animal models.
| Observed Issue | Potential Cause | Recommended Solution & Mitigation Strategy |
| Mild to Moderate Redness (Erythema) and Swelling (Edema) within 24-48h Post-Injection | Expected inflammatory response to an oligonucleotide.[1]Injection volume may be too high for the site.[7]Injection speed was too rapid, causing tissue trauma.[7] | Monitoring: Continue to monitor according to your approved protocol. Record measurements of the reaction size.Volume: Consult injection volume tables for the specific species and site. Consider splitting larger doses across two or more separate locations.[7]Technique: Ensure a slow and steady injection rate. |
| Persistent Hyperpigmentation/Skin Discoloration at Injection Sites | Post-inflammatory response, a known effect of ASOs.[3][4] | Documentation: Photograph and document the discoloration as part of the study record.Site Rotation: Ensure a robust and well-documented site rotation schedule to allow for tissue recovery.[7] |
| Scab Formation, Ulceration, or Necrosis at the Injection Site | Highly concentrated or irritating substance.[7]Accidental intracutaneous (into the skin) instead of subcutaneous injection.[7]Contamination leading to infection.[7] | IMMEDIATE ACTION: Consult with the attending veterinarian for animal welfare and potential treatment.Technique Review: Re-evaluate the injection technique. For subcutaneous injections, ensure a proper "tented skin" method is used to lift the skin away from the underlying muscle.[7]Aseptic Technique: Reinforce strict aseptic technique for all injections.Substance Review: The concentration or formulation may need significant re-evaluation for the chosen animal model. |
| Animal Shows Signs of Pain (Vocalization, Guarding, Licking) | Irritating properties of the compound.Inflammatory response.Improper injection technique (e.g., hitting a nerve). | Veterinary Consult: Seek immediate veterinary assessment for pain management.Refine Technique: Ensure proper animal restraint to prevent movement during injection.[7] Use a new, sterile, and appropriately sized needle for every animal.[7] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of ATL1102
This protocol outlines a standard procedure for subcutaneous injection in rodents, designed to minimize the risk of ISRs.
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Animal Restraint: Properly restrain the animal according to approved institutional guidelines to ensure its safety and prevent movement during the injection.
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Site Preparation: Shave the fur at the injection site for clear visualization. Cleanse the site with an appropriate antiseptic (e.g., 70% ethanol). Allow the site to dry completely.
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Injection Site Rotation: Use a documented site rotation plan. For example, in mice, divide the dorsal back into four quadrants (upper-left, upper-right, lower-left, lower-right) and rotate between them for sequential doses.
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Needle and Syringe: Use a new, sterile, sharp needle of an appropriate gauge (e.g., 25-27 gauge for mice) for each animal.
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Tented-Skin Technique: Gently grasp a fold of skin over the intended injection area, creating a "tent."
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Needle Insertion: Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle or passed through the other side of the skin fold.
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Injection: Inject the substance slowly and steadily.
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Withdrawal: Smoothly withdraw the needle and apply gentle pressure to the site with sterile gauze for a few seconds if necessary. Do not massage the area.
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Monitoring: Return the animal to its cage and monitor for any immediate adverse effects.
Protocol 2: Monitoring and Scoring of Injection Site Reactions
This protocol provides a framework for systematically observing and quantifying ISRs.
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Clinical Observation Schedule: Observe animals at predefined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[7]
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Visual Scoring: Score the injection site using a standardized system. An example is provided in the table below.
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Physical Measurement: Use calibrated calipers to measure the diameter of any erythema and the diameter/height of any swelling (edema) in millimeters.[7]
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Photography: Document representative reactions with photographs that include a measurement scale.
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Gross Pathology: At the study endpoint, perform a gross pathological examination of the injection site and surrounding tissues during necropsy. Note any signs of discoloration, hemorrhage, or necrosis.[7]
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Histopathology: For a detailed assessment, collect the injection site and surrounding tissue. Fix in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation by a qualified pathologist.[7]
Table 1: Example Scoring System for Injection Site Reactions
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No swelling |
| 1 | Slight erythema | Slight swelling (edges may be ill-defined) |
| 2 | Moderate erythema | Moderate swelling (raised, well-defined edges) |
| 3 | Severe (beet-red) erythema | Severe swelling (raised >1mm, extending beyond injection site) |
| 4 | Eschar formation (scab) | N/A |
This table is adapted from general toxicology scoring systems and should be validated for your specific study.
Visualizations
Caption: Mechanism of Action for ATL1102.
Caption: Troubleshooting workflow for observed injection site reactions.
References
- 1. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injection site reactions after subcutaneous oligonucleotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 4. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints [businesswire.com]
- 5. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 7. benchchem.com [benchchem.com]
ATL1102 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of ATL1102, a second-generation antisense oligonucleotide targeting CD49d mRNA.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of ATL1102?
ATL1102 is designed to specifically bind to the mRNA of CD49d, a subunit of the VLA-4 integrin, and induce its degradation by RNase H.[1][2] However, like all antisense oligonucleotides (ASOs), there is a potential for off-target effects, which can be broadly categorized as:
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Hybridization-dependent off-target effects: ATL1102 could bind to unintended mRNA sequences that have a degree of similarity to the target CD49d mRNA sequence. This could lead to the downregulation of non-target genes.
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Hybridization-independent off-target effects: These are effects not related to the specific antisense sequence, but rather to the chemical nature of the ASO molecule itself, which can lead to interactions with proteins or other cellular components.
Based on publicly available data, extensive preclinical toxicology studies have been conducted on ATL1102.
Q2: What do the preclinical toxicology studies of ATL1102 show regarding off-target effects?
Recent long-term toxicology studies in non-human primates have provided significant insights into the safety profile of ATL1102. A nine-month study, which is a key regulatory requirement, has been completed.[3][4] The preliminary and final results of this study were consistent with an earlier six-month study and revealed no new or unexpected toxicities.[3][4][5] Any observed low-grade findings were shown to be reversible upon cessation of treatment.[4]
Q3: Have any specific off-target genes for ATL1102 been identified?
Specific lists of potential off-target genes identified through in silico screening (bioinformatics) or comprehensive in vitro analysis (e.g., microarray or RNA-seq) are not publicly available. This is common for proprietary drug development programs. Researchers should assume the theoretical potential for off-target effects and design experiments accordingly.
Q4: What were the observed adverse events in human clinical trials of ATL1102?
In clinical trials for Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS), ATL1102 has been generally well-tolerated.[6][7]
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Most Common Adverse Events: The most frequently reported adverse events are mild and transient injection site reactions, such as erythema (redness) and skin discoloration.[6][7]
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Serious Adverse Events: No serious adverse events have been reported in the DMD clinical trials.[6]
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Other Observed Effects: In a Phase II trial for RRMS, a decrease in platelet counts was observed, which returned to the normal range after the dosing period.[1] Treatment with ATL1102 also led to a reduction in the number of circulating CD19+ (pre) B cells and granulocytes.[1]
Troubleshooting Guides for Experimental Research
Issue 1: Observing an unexpected phenotype or cellular response in your in vitro or in vivo model after ATL1102 treatment.
This could be due to an on-target effect of CD49d knockdown that was not anticipated in the specific context of your model, or it could be a true off-target effect.
Troubleshooting Steps:
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Confirm On-Target Knockdown: Verify the efficient knockdown of CD49d mRNA and protein in your experimental system.
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Literature Review: Conduct a thorough literature search on the known functions of CD49d in your specific cell type or animal model to determine if the observed phenotype could be an unrecognized on-target consequence.
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In Silico Analysis: Perform a BLAST search of the ATL1102 sequence against the transcriptome of your model organism to identify potential off-target binding sites with a low number of mismatches.
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Gene Expression Analysis: If potential off-target genes are identified, use RT-qPCR to assess whether their mRNA levels are downregulated following ATL1102 treatment. For a broader, unbiased view, consider performing microarray or RNA-seq analysis.
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Control Oligonucleotide: Include a scrambled control oligonucleotide with the same chemistry and length as ATL1102 but a sequence that does not target any known gene in your model system. This can help differentiate between sequence-specific off-target effects and hybridization-independent effects.
Issue 2: Difficulty replicating the expected therapeutic effect of ATL1102 in your model.
Troubleshooting Steps:
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Confirm Delivery and Stability: Ensure that ATL1102 is being effectively delivered to the target cells or tissues and that it remains stable under your experimental conditions.
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Assess CD49d Expression: Confirm that your model expresses CD49d at a level where knockdown would be expected to produce a measurable effect.
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Dose-Response and Time-Course: Perform a dose-response and time-course study to ensure you are using an optimal concentration and treatment duration of ATL1102.
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Consider Species Specificity: ATL1102 is designed to be specific for human CD49d mRNA. If you are using a non-human model, ensure the target sequence is conserved. For mouse models, a mouse-specific CD49d ASO is required.[7]
Data Presentation
Table 1: Summary of ATL1102 Preclinical Toxicology Studies
| Study Duration | Animal Model | Key Findings | Citation |
| 9 months | Non-human primate | No new or unexpected toxicities identified. Findings consistent with 6-month study. Expected low-grade findings were fully reversible. | [3][4] |
| 6 months | Non-human primate | No new or unexpected toxicities identified. | [3] |
Table 2: Adverse Events Observed in ATL1102 Clinical Trials
| Clinical Trial Population | Adverse Event | Severity | Frequency | Citation |
| Duchenne Muscular Dystrophy | Injection site erythema | Mild, transient | Most commonly reported | [6] |
| Duchenne Muscular Dystrophy | Skin discoloration | Mild, transient | Commonly reported | [6] |
| Relapsing-Remitting MS | Injection site erythema | Mild to moderate | Treatment-emergent | [1] |
| Relapsing-Remitting MS | Decrease in platelet counts | Not specified | Treatment-emergent, reversible | [1] |
Experimental Protocols
Protocol 1: In Silico Screening for Potential Off-Target Binding Sites
Objective: To bioinformatically identify potential off-target transcripts for ATL1102.
Methodology:
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Obtain the sequence of ATL1102.
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Utilize a bioinformatics tool such as NCBI BLASTn.
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Select the appropriate reference transcriptome database (e.g., human RefSeq RNA).
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Perform the search using the ATL1102 sequence as the query. Adjust search parameters to allow for a defined number of mismatches (e.g., 1, 2, or 3).
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Analyze the results to identify non-CD49d transcripts with high sequence similarity to ATL1102. Prioritize hits based on the number and location of mismatches and the known function of the potential off-target gene.
Protocol 2: In Vitro Validation of Potential Off-Target Effects using RT-qPCR
Objective: To experimentally determine if ATL1102 treatment leads to the downregulation of potential off-target genes identified in silico.
Methodology:
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Cell Culture: Culture a relevant human cell line that expresses both CD49d and the potential off-target gene(s).
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Treatment: Treat the cells with a predetermined concentration of ATL1102, a scrambled control oligonucleotide, and a vehicle control.
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RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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RT-qPCR: Perform quantitative real-time PCR using primers specific for CD49d (as a positive control), the potential off-target gene(s), and a stable housekeeping gene for normalization.
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Data Analysis: Calculate the relative expression of the target and potential off-target genes in the ATL1102-treated group compared to the control groups. A significant decrease in the expression of a non-target gene in the ATL1102-treated group (but not in the scrambled control group) suggests a hybridization-dependent off-target effect.
Visualizations
Caption: Intended mechanism of action of ATL1102.
Caption: Workflow for assessing potential off-target effects.
References
- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Preliminary Results of 9 Month Toxicology Study of ATL1102 - Percheron Therapeutics Limited (ASX:PER) - Listcorp. [listcorp.com]
- 4. data-api.marketindex.com.au [data-api.marketindex.com.au]
- 5. juststocks.com.au [juststocks.com.au]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 7. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ATL1102 Dosage Optimization in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ATL1102 and its murine surrogate, ISIS 348574, to minimize adverse effects in mouse models. The following information is curated from preclinical studies and general knowledge of 2'-MOE antisense oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is ATL1102 and its mechanism of action?
A1: ATL1102 is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide. It is designed to bind to the mRNA of CD49d, a subunit of the α4β1 integrin (also known as VLA-4), which is expressed on the surface of leukocytes. This binding event leads to the degradation of the CD49d mRNA by RNase H, thereby reducing the expression of the CD49d protein. The reduction of CD49d expression on immune cells is intended to inhibit their migration to sites of inflammation.
Q2: What is the appropriate murine surrogate for ATL1102?
A2: The commonly used mouse-specific analog for ATL1102 is ISIS 348574. This antisense oligonucleotide is also a 2'-MOE modified compound designed to target murine CD49d mRNA.
Q3: What are the reported efficacious dose ranges for the murine surrogate (ISIS 348574) in mice?
A3: Preclinical studies in the mdx mouse model of Duchenne Muscular Dystrophy have reported weekly subcutaneous doses of 5 mg/kg and 20 mg/kg of ISIS 348574. The higher dose of 20 mg/kg/week was shown to be more effective in reducing muscle damage.[1]
Q4: What are the potential adverse effects of 2'-MOE antisense oligonucleotides in mice?
A4: Based on studies with various 2'-MOE antisense oligonucleotides, the following class-related adverse effects may be observed, particularly at higher doses:
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Immune Stimulation: Splenomegaly (enlarged spleen) and lymphoid hyperplasia.
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Hepatotoxicity: Elevation of liver transaminases (ALT and AST) in the serum.
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Hematological Effects: Thrombocytopenia (reduced platelet count).
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Injection Site Reactions: Local inflammation or skin discoloration at the injection site.
It is important to note that direct comparative toxicology data for the 5 mg/kg and 20 mg/kg weekly doses of ISIS 348574 is not publicly available. The expected adverse effect profile is based on the known class effects of 2'-MOE antisense oligonucleotides.
Troubleshooting Guide: Managing Adverse Effects
This guide provides troubleshooting for common issues encountered during in vivo studies with ISIS 348574 in mice.
| Observed Issue | Potential Cause | Recommended Action |
| Significant increase in serum ALT/AST levels | Dose-dependent hepatotoxicity, a known class effect of 2'-MOE ASOs. | - Consider reducing the dosage to 5 mg/kg/week and monitor liver enzymes closely.- Ensure the ASO is of high purity to rule out impurity-related toxicity.- Collect liver tissue for histopathological analysis to assess the extent of any liver injury. |
| Thrombocytopenia (low platelet count) | Dose-dependent effect on platelets, a known class effect of some ASOs. | - Monitor platelet counts regularly, especially when using higher doses (e.g., 20 mg/kg/week).- If a significant drop is observed, consider a dose reduction or a temporary cessation of treatment to allow for recovery. |
| Splenomegaly or changes in immune cell populations | Immune stimulation, a known class effect of phosphorothioate-modified oligonucleotides. | - Assess spleen weight at necropsy.- Perform flow cytometry on splenocytes to characterize changes in immune cell populations (e.g., CD4+ and CD8+ T cells).- This effect may be dose-dependent; consider if the observed level of immune modulation is acceptable for the study's goals. |
| Severe injection site reactions | Inflammatory response to the ASO or formulation components. | - Ensure proper subcutaneous injection technique.- Rotate injection sites.- Consider if the formulation buffer is contributing to the reaction.- Mild to moderate injection site reactions are a common finding. |
| Lack of efficacy at lower doses | Insufficient target engagement. | - Confirm target (CD49d mRNA) knockdown in relevant tissues (e.g., spleen, muscle).- If target engagement is low, a dose escalation to 20 mg/kg/week may be necessary, with careful monitoring for adverse effects. |
Data Summary
Table 1: Dosing and Efficacy of ISIS 348574 in mdx Mice
| Dose (weekly, s.c.) | Reported Efficacy | Source |
| 5 mg/kg | Reduced CD49d mRNA expression. | [1] |
| 20 mg/kg | - Reduced CD49d mRNA expression.- Protected against eccentric muscle contraction damage. | [1] |
Table 2: Potential Dose-Dependent Adverse Effects of 2'-MOE ASOs in Mice (General Class Effects)
| Adverse Effect | Low Dose (e.g., 5 mg/kg/wk) | High Dose (e.g., 20 mg/kg/wk or higher) |
| Hepatotoxicity (Elevated ALT/AST) | Less likely to be significant. | Increased likelihood of mild to moderate elevations. |
| Thrombocytopenia | Less likely. | Increased risk. |
| Immune Stimulation (Splenomegaly) | Possible, likely mild. | More pronounced. |
| Injection Site Reactions | Possible, likely mild. | Possible, may be more frequent or severe. |
Experimental Protocols
Protocol 1: Administration of ISIS 348574 to Mice
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Preparation of Dosing Solution:
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Reconstitute the lyophilized ISIS 348574 in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final desired concentration for injection based on the average weight of the mice in each group. The final injection volume should be between 50-200 µL.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the precise injection volume.
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Administer the prepared ISIS 348574 solution via subcutaneous (s.c.) injection in the dorsal region, avoiding the midline.
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Rotate the injection site with each administration to minimize local reactions.
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For control groups, administer an equivalent volume of sterile PBS or a control oligonucleotide.
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Protocol 2: Monitoring for Adverse Effects
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Clinical Observations:
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Observe the mice daily for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and signs of distress.
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Record body weights at least twice weekly. A significant weight loss ( >15%) may indicate toxicity.
-
-
Blood Collection and Analysis:
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study (e.g., after 4 and 8 weeks of dosing).
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Perform a complete blood count (CBC) to assess platelet levels and other hematological parameters.
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Analyze serum for liver transaminases (ALT, AST) to monitor for hepatotoxicity.
-
-
Necropsy and Tissue Analysis:
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At the end of the study, euthanize the mice and perform a gross necropsy.
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Measure the spleen weight.
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Collect relevant tissues (e.g., liver, spleen, kidney, muscle) for histopathological analysis to identify any microscopic changes.
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Collect tissues for analysis of CD49d mRNA levels to confirm target engagement.
-
Visualizations
Caption: Mechanism of action of ATL1102.
Caption: Experimental workflow for in vivo mouse studies.
Caption: Troubleshooting logic for adverse effects.
References
Technical Support Center: Understanding the Rebound of CD49d+ T-Lymphocytes Post-ATL1102 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of ATL1102, with a specific focus on the rebound phenomenon of CD49d+ T-lymphocytes observed post-treatment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work related to ATL1102 and T-lymphocyte monitoring.
| Issue | Possible Cause | Recommended Action |
| High Inter-sample Variability in CD49d+ T-cell Counts | 1. Inconsistent sample processing and staining protocols. 2. Variability in patient immune status. 3. Errors in flow cytometry gating. | 1. Standardize all sample handling, processing, and staining procedures. Utilize a consistent protocol for all samples in a given cohort. 2. Record and consider patient-specific factors such as concurrent medications or recent infections. 3. Establish a clear and consistent gating strategy for identifying CD49d+ T-cells. |
| Inconsistent Observation of CD49d+ T-cell Rebound | 1. Timing of post-treatment sample collection is not optimal. 2. Insufficient statistical power in the study cohort. | 1. Ensure that post-treatment blood samples are collected at multiple time points to capture the peak of the rebound. Based on clinical trial data, a key time point is 4 weeks after the last dose. 2. Increase the number of subjects in the study to ensure that the observed effects are statistically significant. |
| Low Viability of Peripheral Blood Mononuclear Cells (PBMCs) for Analysis | 1. Suboptimal blood sample handling and storage. 2. Harsh PBMC isolation techniques. | 1. Process blood samples as soon as possible after collection. If storage is necessary, follow validated protocols for short-term storage. 2. Use a gentle density gradient centrifugation method for PBMC isolation and minimize mechanical stress on the cells. |
| Difficulty in Reproducing Published Data on Lymphocyte Reduction During Treatment | 1. Differences in the patient population or disease state being studied. 2. Variations in the ATL1102 dosing regimen. | 1. Carefully compare the characteristics of your study population with those of the published studies. 2. Ensure that the dosing schedule and concentration of ATL1102 are consistent with the protocols from the relevant clinical trials. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanism of ATL1102 and the post-treatment rebound of CD49d+ T-lymphocytes.
1. What is the mechanism of action of ATL1102?
ATL1102 is a second-generation antisense oligonucleotide that targets the messenger RNA (mRNA) of CD49d.[1][2] CD49d is a subunit of the cell adhesion molecule Very Late Antigen-4 (VLA-4).[3][4] By binding to the CD49d mRNA, ATL1102 facilitates its degradation by an enzyme called RNase H.[1][5][6][7] This reduction in CD49d mRNA leads to decreased production of the CD49d protein, and consequently, a lower expression of VLA-4 on the surface of lymphocytes.[1][4] Since VLA-4 is crucial for the migration of lymphocytes from the bloodstream into tissues, ATL1102 is designed to reduce this inflammatory cell trafficking.[2][3]
2. What is the "rebound phenomenon" observed with CD49d+ T-lymphocytes post-ATL1102 treatment?
The rebound phenomenon refers to the statistically significant increase in the number of circulating CD3+CD49d+ T-lymphocytes observed shortly after the cessation of ATL1102 treatment.[5][8] In a phase 2 study in non-ambulatory Duchenne muscular dystrophy (DMD) patients, a significant rise in these cells was noted at week 28, which was four weeks after the final dose of ATL1102 was administered at week 24.[5][8]
3. What is the quantitative data on the CD49d+ T-lymphocyte rebound?
The following table summarizes the key finding from the Phase 2 study in DMD patients:
| Time Point Comparison | Cell Population | Mean Change (x109/L) | 95% Confidence Interval | p-value |
| Week 28 vs. Week 24 | CD3+CD49d+ T-lymphocytes | 0.40 | 0.05, 0.74 | 0.030 |
Data from a Phase 2 open-label study of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy.[5][8]
4. What is the effect of ATL1102 on different lymphocyte populations during treatment?
In a study involving patients with relapsing-remitting multiple sclerosis (RRMS), ATL1102 treatment for 8 weeks resulted in a reduction of several circulating immune cell populations compared to placebo.[1]
| Cell Population | Reduction at 8 Weeks |
| CD19+ (pre) B cells | 53% |
| Granulocytes | 43% |
| T cells | ~25% |
ATL1102 had no significant effect on monocyte or NK lymphocyte numbers in this study.[1]
5. What are the hypothetical mechanisms behind the post-treatment rebound of CD49d+ T-lymphocytes?
While the exact mechanisms have not been fully elucidated, several hypotheses can be proposed based on immunological principles:
-
Compensatory Homeostasis: The reduction of CD49d expression and subsequent decrease in T-cell trafficking into tissues during treatment may lead to a temporary accumulation of these cells in the circulation. Upon cessation of ATL1102, as the drug is cleared and CD49d expression is restored, these sequestered lymphocytes may be released from lymphoid organs back into the bloodstream, causing a transient overshoot.
-
Feedback Mechanisms: The temporary alteration of lymphocyte distribution could trigger feedback mechanisms that stimulate the production and release of new T-lymphocytes from the thymus and bone marrow. Once the inhibitory effect of ATL1102 is removed, this increased output could contribute to the observed rebound.
-
Redistribution Dynamics: The process of T-cells re-establishing their normal migratory patterns after a period of altered trafficking could lead to a temporary surge in their numbers in the peripheral circulation before a new equilibrium is reached.
Experimental Protocols
Monitoring CD49d+ T-Lymphocyte Populations Using Flow Cytometry
This protocol provides a general framework for the immunophenotyping of CD49d+ T-lymphocytes from peripheral blood.
1. Sample Collection and PBMC Isolation:
- Collect whole blood in sodium heparin or EDTA tubes.
- Process samples within 24 hours of collection.
- Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
- Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
- Perform a cell count and assess viability using a method such as trypan blue exclusion.
2. Antibody Staining:
- Resuspend 1-2 x 10^6 PBMCs in 100 µL of FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
- Add a pre-titered cocktail of fluorescently conjugated antibodies. A typical panel would include:
- Anti-CD3 (to identify T-lymphocytes)
- Anti-CD4 (to identify helper T-cells)
- Anti-CD8 (to identify cytotoxic T-cells)
- Anti-CD49d
- A viability dye (to exclude dead cells from the analysis)
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in 200-500 µL of FACS buffer for acquisition.
3. Flow Cytometry Acquisition and Analysis:
- Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 lymphocyte events) for robust statistical analysis.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
- Gate on single, live lymphocytes.
- From the lymphocyte gate, identify CD3+ T-cells.
- Within the CD3+ population, quantify the percentage and absolute number of CD49d+ cells. Further subgating on CD4+ and CD8+ populations can also be performed.
Visualizations
Caption: Mechanism of action of ATL1102.
Caption: Experimental workflow for monitoring T-cell rebound.
References
- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Positive results reaffirm plans to advance ATL1102 for DMD to Phase IIb trial [prnewswire.com]
- 5. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. neurology.org [neurology.org]
- 8. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antisense Oligonucleotide Delivery to Muscle Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antisense oligonucleotides (ASOs) targeting muscle tissue.
Troubleshooting Guides
Issue 1: Low or No Target Knockdown Observed in Muscle Tissue
You've administered your ASO in vitro or in vivo, but western blot or qPCR analysis shows minimal or no reduction in the target protein or mRNA. Here’s a step-by-step guide to troubleshoot the issue.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Poor ASO Efficacy | - Sequence Design: Re-evaluate the ASO sequence. Ensure it targets an accessible region of the pre-mRNA or mRNA. Utilize RNA secondary structure prediction tools. - Chemical Modifications: The choice of ASO chemistry (e.g., 2'-MOE, cEt, LNA) can significantly impact potency. Consider screening different chemistries.[1] - Control ASOs: Always include positive control ASOs known to work in your system and negative control ASOs (scrambled or mismatched sequences) to ensure the observed effect is sequence-specific.[2] |
| Inefficient Delivery to Muscle Cells | - In Vitro Transfection: For cell culture experiments, optimize the transfection reagent and ASO concentration. "Gymnosis" (uptake without a transfection reagent) can be effective but may require higher ASO concentrations.[3] - In Vivo Administration Route: For animal studies, the route of administration (e.g., subcutaneous, intravenous, intraperitoneal) affects biodistribution. Systemic delivery often results in lower ASO concentrations in muscle compared to the liver and kidneys.[4] - Delivery Enhancements: Consider conjugating the ASO to moieties that improve muscle uptake, such as fatty acids (e.g., palmitate) or cell-penetrating peptides.[5][6] |
| Suboptimal ASO Dose or Dosing Regimen | - Dose-Response Study: Perform a dose-response study to determine the optimal ASO concentration for target knockdown in your specific model.[7] - Dosing Frequency: The half-life of the ASO in muscle tissue will dictate the required dosing frequency. Measure ASO levels in the tissue over time to establish a pharmacokinetic profile. |
| Issues with Sample Processing and Analysis | - Tissue Homogenization: Incomplete homogenization of tough muscle tissue can lead to inefficient extraction of RNA or protein, and can trap ASOs, resulting in under-quantification.[8] Ensure complete tissue disruption. - Western Blotting for Large Proteins: If targeting a large protein like dystrophin (427 kDa), optimize your western blot protocol. Use gradient gels and a semi-dry transfer system with specialized buffers to ensure efficient transfer.[9][10][11] - Quantification Method Sensitivity: Ensure your ASO quantification method is sensitive enough to detect the expected concentrations in muscle tissue. Methods like splint ligation-coupled qPCR offer high sensitivity.[12][13][14][15] |
Issue 2: Observed Toxicity or Off-Target Effects
Your in vivo or in vitro model shows signs of toxicity (e.g., weight loss, elevated liver enzymes, cell death) or you suspect off-target effects are confounding your results.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Sequence-Dependent Off-Target Effects | - Bioinformatic Analysis: Use tools like RNAhybrid to predict potential off-target binding sites for your ASO sequence in the relevant transcriptome.[16] - Test Multiple ASOs: Use at least two different ASO sequences targeting the same RNA to confirm that the observed phenotype is due to on-target knockdown.[2] - Mismatch Controls: Employ mismatch control ASOs to demonstrate sequence specificity.[2] |
| Chemistry-Related Toxicity | - Chemical Modifications: Certain chemical modifications, particularly at high doses, can be associated with toxicity. For example, some LNA-modified ASOs have been linked to hepatotoxicity.[17] Consider screening ASOs with different chemical modification patterns. - Phosphorothioate (PS) Backbone: While the PS backbone enhances stability, high PS content can sometimes lead to toxicity.[18] ASOs with mixed phosphorothioate/phosphodiester (PS/PO) backbones may be better tolerated.[18] |
| Immune Stimulation | - CpG Motifs: Unmethylated CpG motifs in the ASO sequence can stimulate an innate immune response. Screen your ASO sequences for these motifs and consider modifications like 5-methylcytosine to reduce immunostimulation.[5] |
| "On-Target" Toxicity | - Exaggerated Pharmacology: The intended knockdown of the target gene may have unintended physiological consequences in certain tissues.[19] This can be difficult to predict but may be mitigated by titrating the ASO dose to achieve a therapeutic window with minimal side effects. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering ASOs to muscle tissue?
A1: The main challenges include:
-
Poor Cellular Uptake: Muscle cells are generally less permissive to ASO uptake compared to other cell types like hepatocytes.[4]
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Rapid Clearance: Unmodified or certain modified ASOs can be rapidly cleared from circulation, reducing the amount available to reach the muscle.[4]
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Inefficient Endosomal Escape: Once inside the cell via endocytosis, ASOs can become trapped in endosomes and lysosomes, preventing them from reaching their target RNA in the cytoplasm or nucleus.
-
Distribution to Other Tissues: After systemic administration, ASOs tend to accumulate at higher concentrations in the liver and kidneys than in muscle.[20]
Q2: How can I improve the delivery of my ASO to muscle tissue?
A2: Several strategies can enhance ASO delivery to muscle:
-
Chemical Modifications: Employing chemistries like 2'-O-methoxyethyl (2'-MOE), constrained ethyl (cEt), or locked nucleic acid (LNA) can improve stability and binding affinity.[1]
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Conjugation: Attaching molecules that facilitate muscle uptake can significantly improve potency. Examples include:
-
Fatty Acids (e.g., palmitate): These enhance binding to albumin, which can facilitate transport into muscle tissue.[21][5]
-
Cell-Penetrating Peptides (CPPs): These peptides can help shuttle ASOs across the cell membrane.[6]
-
Antibodies: Conjugating ASOs to antibodies that target muscle-specific receptors is another promising approach.
-
-
Optimized Dosing: A higher or more frequent dosing regimen may be necessary to achieve therapeutic concentrations in muscle, though this must be balanced with potential toxicity.[4]
Q3: What is a realistic expectation for target knockdown in muscle tissue after systemic ASO administration in animal models?
A3: The level of knockdown is highly dependent on the ASO chemistry, dose, and target. However, achieving a robust reduction in the target mRNA or protein in skeletal and cardiac muscle is possible. For example, studies have shown that ASO-mediated knockdown of glycogen synthase 1 (Gys1) in a mouse model of Pompe disease resulted in a significant reduction in glycogen accumulation in skeletal muscle.[7] In some cases, weekly subcutaneous injections can lead to a 3-fold or greater improvement in potency in quadriceps and heart tissue.[21]
Q4: How do I accurately quantify the amount of ASO in muscle tissue?
A4: Due to the low concentrations often found in muscle, a highly sensitive quantification method is required. A recommended method is splint ligation-coupled quantitative PCR (qPCR) . This method is sensitive enough to detect low levels of ASOs over a wide linear range and can be adapted for various ASO chemistries.[12][13][14][15] It is crucial to ensure complete homogenization of the muscle tissue to release the ASO for accurate measurement.[8]
Q5: My western blot for dystrophin is not working well. What are some common pitfalls?
A5: Dystrophin is a very large protein (427 kDa), which makes western blotting challenging. Common issues and solutions include:
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Poor Protein Transfer: Use a tris-acetate gradient gel (e.g., 3-8%) for better resolution of high molecular weight proteins. A semi-dry transfer system with specialized buffers is often more efficient than traditional wet transfer for large proteins.[9][10]
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Antibody Selection: Use a well-validated primary antibody against dystrophin.
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Loading Controls: Use a reliable loading control. Due to the potential for muscle pathology to affect the expression of common housekeeping proteins, it's important to validate your loading control for your specific model. Sarcomeric α-actinin is often used for muscle samples.[9]
Quantitative Data Summary
Table 1: ASO Concentration in Various Tissues Following Systemic Administration in Mice
| Tissue | ASO Concentration (pmol/mg tissue) | ASO Concentration (fmol/mg tissue) |
| Liver | 1.2 | 1200 |
| Kidney | 12.7 | 12700 |
| Lung | - | 386.0 |
| Heart | - | 305.3 |
| Muscle | - | 411.5 |
| Data is for a 2'-O-MOE gapmer ASO and was obtained from a study utilizing a splint ligation qPCR assay. The original data was presented in pmol/mg for liver and kidney, and fmol/mg for other tissues, highlighting the lower distribution to heart and muscle. |
Table 2: Efficacy of Palmitoyl-Conjugated vs. Unconjugated ASO in Mice
| Tissue | ASO | ED50 (µmol/kg/week) | Potency Improvement |
| Quadriceps | Unconjugated | ~4.0 | - |
| Palmitoyl-conjugated | ~1.3 | 3-fold | |
| Heart | Unconjugated | >6.0 | - |
| Palmitoyl-conjugated | ~1.0 | >6-fold | |
| ED50 is the effective dose required to reduce the target RNA by 50%. Data is for a Malat-1 targeting ASO.[21] |
Experimental Protocols
Protocol 1: Quantification of ASO in Muscle Tissue using Splint Ligation-Coupled qPCR
This protocol is adapted from established methods for sensitive ASO quantification.[12][13][14][15]
1. Tissue Homogenization and ASO Extraction: a. Weigh a frozen muscle tissue sample (e.g., 50-100 mg). b. Add homogenization buffer (e.g., RIPA buffer) and a lysis matrix (e.g., ceramic beads). c. Homogenize using a bead mill homogenizer until the tissue is completely disrupted. d. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 30 minutes. e. Carefully collect the supernatant containing the ASO.
2. Splint Ligation Reaction: a. Prepare a master mix containing the ligation buffer, SplintR ligase, and your two complementary DNA probes. b. Add a small volume of the tissue homogenate supernatant to the master mix. c. Incubate at the optimal temperature for the ligase (e.g., 37°C) for a specified time (e.g., 1-2 hours). d. Inactivate the ligase by heating (e.g., 65°C for 10 minutes).
3. Quantitative PCR (qPCR): a. Prepare a qPCR master mix containing a suitable SYBR Green or probe-based qPCR mix and primers that are specific to the ligated product. b. Add a small aliquot of the ligation reaction to the qPCR master mix. c. Run the qPCR on a real-time PCR instrument. d. Generate a standard curve using known concentrations of your ASO to accurately quantify the amount in your tissue samples.
Protocol 2: Western Blotting for Dystrophin in Muscle Tissue
This protocol is based on methods optimized for the detection of the large dystrophin protein.[9][10][11]
1. Protein Extraction: a. Homogenize muscle tissue in a suitable lysis buffer containing protease inhibitors. b. Determine the total protein concentration using a standard assay (e.g., BCA assay).
2. Gel Electrophoresis: a. Load equal amounts of total protein (e.g., 25 µg) onto a 3-8% Tris-Acetate gradient SDS-PAGE gel. b. Include a positive control (e.g., wild-type muscle lysate) and a negative control (e.g., DMD patient muscle lysate). c. Run the gel until adequate separation of high molecular weight proteins is achieved.
3. Protein Transfer: a. Use a semi-dry transfer system for efficient transfer of large proteins. b. Use a three-buffer system (Concentrated Anode Buffer, Anode Buffer, and Cathode Buffer) as this has been shown to be effective for dystrophin.[21] c. Transfer to a nitrocellulose or PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T). b. Incubate with a primary antibody against dystrophin (e.g., Abcam ab15277) overnight at 4°C. c. Wash the membrane thoroughly with TBS-T. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Wash the membrane again.
5. Detection and Quantification: a. Use an enhanced chemiluminescence (ECL) substrate for detection. b. Image the blot using a chemiluminescence imager. c. Quantify the band intensity using software like ImageJ. d. Normalize the dystrophin signal to a loading control such as sarcomeric α-actinin.
Visualizations
Caption: ASO uptake and intracellular trafficking pathway in muscle cells.
Caption: Preclinical workflow for evaluating ASOs for muscular dystrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to oligonucleotides-based therapeutics for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal muscle effects of antisense oligonucleotides targeting glycogen synthase 1 in a mouse model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
ATL1102 stability and proper storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of ATL1102 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is ATL1102 and what is its mechanism of action?
A1: ATL1102 is a second-generation 2'-O-Methoxyethyl (2'-MOE) gapmer antisense oligonucleotide (ASO).[1][2] Its primary function is to inhibit the expression of CD49d, a subunit of the cell adhesion molecule Very Late Antigen-4 (VLA-4). ATL1102 is designed to specifically bind to the messenger RNA (mRNA) of CD49d. This binding event recruits an intracellular enzyme called RNase H, which then cleaves and degrades the CD49d mRNA.[1][2][3] The reduction of CD49d mRNA levels leads to a decrease in the production of the CD49d protein, thereby modulating the inflammatory response.[4]
Q2: How should I properly store and handle ATL1102 upon receipt?
A2: While specific stability studies for research-grade ATL1102 are not extensively published, general guidelines for 2'-MOE antisense oligonucleotides should be followed to ensure its integrity. It is recommended to store ATL1102 as a lyophilized powder at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Once reconstituted in a nuclease-free buffer, it is advisable to aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for reconstituting ATL1102?
A3: For research purposes, lyophilized ATL1102 should be reconstituted in a sterile, nuclease-free aqueous buffer. The choice of buffer can depend on the specific downstream application. Nuclease-free water or a buffered saline solution such as phosphate-buffered saline (PBS) are commonly used. The clinical formulation of ATL1102 is a sterile aqueous solution with a pH of 7.4.
Q4: How can I verify the activity of ATL1102 in my in vitro experiments?
A4: The activity of ATL1102 can be assessed by measuring the downregulation of its target, CD49d. This can be done at both the mRNA and protein levels. Quantitative PCR (qPCR) can be used to measure the levels of CD49d mRNA in cells treated with ATL1102 compared to control cells. At the protein level, techniques such as Western blotting or flow cytometry can be employed to quantify the reduction in CD49d protein expression.
Stability and Storage Conditions
There is limited publicly available quantitative stability data specifically for ATL1102 in a research setting. However, based on the general properties of 2'-MOE antisense oligonucleotides, the following storage conditions are recommended to ensure stability.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-term Storage | -20°C | -20°C to -80°C (in aliquots) |
| Short-term Storage | 2-8°C | 2-8°C (for a few days) |
| Freeze-Thaw Cycles | Avoid repeated cycles | Minimize by aliquoting |
| Light Exposure | Store protected from light | Store protected from light |
Experimental Protocols
Protocol 1: In Vitro Transfection of ATL1102 in Cell Culture
This protocol provides a general guideline for the delivery of ATL1102 into cultured cells. Optimization may be required depending on the cell type.
Materials:
-
ATL1102 (lyophilized or reconstituted)
-
Appropriate cell culture medium
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Transfection reagent suitable for oligonucleotides (e.g., lipofectamine-based reagents)
-
Nuclease-free water or PBS
-
Cells to be transfected
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Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Transfection Complex:
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Dilute the required amount of ATL1102 in serum-free medium.
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In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
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Combine the diluted ATL1102 and the diluted transfection reagent. Mix gently and incubate for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection:
-
Remove the old medium from the cells and replace it with fresh, serum-containing medium.
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Add the transfection complex drop-wise to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
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Analysis: After the incubation period, harvest the cells to analyze the knockdown of CD49d expression at the mRNA or protein level.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low knockdown efficiency | Suboptimal transfection efficiency | Optimize the transfection protocol, including the transfection reagent-to-ASO ratio and cell confluency. Consider using a different transfection reagent or delivery method. |
| Incorrect ASO concentration | Perform a dose-response experiment to determine the optimal concentration of ATL1102 for your cell type. | |
| ASO degradation | Ensure that all solutions and labware are nuclease-free. Aliquot the reconstituted ASO to avoid multiple freeze-thaw cycles. | |
| Cell toxicity | High concentration of ASO or transfection reagent | Reduce the concentration of the ASO and/or the transfection reagent. Ensure that the transfection reagent is not left on the cells for an extended period if it is toxic. |
| Contamination | Check for mycoplasma or other contaminants in the cell culture. | |
| Inconsistent results | Variation in cell passage number or confluency | Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. |
Visualizations
Caption: Mechanism of action of ATL1102.
Caption: General experimental workflow for using ATL1102.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parentprojectmd.org [parentprojectmd.org]
Technical Support Center: ATL1102 Efficacy Testing in the mdx Mouse Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mdx mouse model for preclinical efficacy testing of ATL1102 and similar immunomodulatory therapies for Duchenne Muscular Dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the mdx mouse model to test ATL1102, an inhibitor of CD49d?
A1: ATL1102 is an antisense oligonucleotide that targets the CD49d subunit of the VLA-4 integrin, aiming to reduce the inflammatory response in Duchenne muscular dystrophy (DMD).[1][2] The mdx mouse is the most commonly used animal model for DMD as it carries a spontaneous mutation in the dystrophin gene, leading to its absence.[3][4] While the disease phenotype is milder than in humans, the model exhibits key features of DMD pathology, including muscle degeneration, regeneration, and inflammation, making it suitable for initial proof-of-concept studies of anti-inflammatory agents like ATL1102.[3][5] Preclinical studies in mdx mice have used a mouse-specific CD49d antisense oligonucleotide (ASO) to demonstrate target engagement and a reduction in muscle damage.[6][7]
Q2: What are the primary limitations of the mdx mouse model that could impact the interpretation of ATL1102 efficacy data?
A2: The mdx mouse model has several key limitations that researchers must consider:
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Milder Phenotype: Compared to DMD patients, mdx mice have a significantly milder disease progression, with a near-normal lifespan and less severe muscle wasting.[3][8] This can make it challenging to demonstrate robust functional improvements with a therapeutic agent.
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Robust Muscle Regeneration: Mdx mice have a remarkable capacity for muscle regeneration, which can mask the extent of muscle damage and the therapeutic benefit of a drug.[4]
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Differences in Inflammation and Fibrosis: The nature and progression of inflammation and fibrosis in mdx mice do not fully replicate the human condition.[5][8] As ATL1102 targets the inflammatory cascade, these differences can affect the translatability of the findings.
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Genetic Background: The genetic background of the mdx mouse strain can significantly influence the severity of the phenotype.[9] It is crucial to use a consistent and well-characterized strain for all experiments.
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Translational Gap: There is a well-documented poor translation of preclinical efficacy from mdx mice to human clinical trials for various DMD therapies.[10][11] Positive results in mdx mice should be interpreted with caution and ideally validated in a more severely affected animal model if possible.
Q3: A mouse-specific ASO against CD49d was used in preclinical mdx mouse studies. Why can't ATL1102 be used directly?
A3: ATL1102 is a second-generation antisense oligonucleotide specifically designed to target human CD49d RNA and is not homologous to the mouse sequence.[6][7] Therefore, for preclinical evaluation in the mdx mouse model, a mouse-specific CD49d ASO, such as ISIS 348574, must be used to ensure target engagement and accurately assess the therapeutic potential of inhibiting this pathway in a murine system.[6][7]
Troubleshooting Guides
Problem 1: High variability in in situ muscle function measurements (e.g., eccentric contraction-induced force drop).
Possible Causes:
-
Inconsistent animal handling and stress: Mdx mice are particularly susceptible to stress, which can impact physiological measurements.[12]
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Variability in age and weight: The stage of disease progression in mdx mice is age-dependent, with an acute phase of necrosis around 3-6 weeks.[3]
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Technical inconsistencies in the procedure: Minor variations in electrode placement, muscle tensioning, and the parameters of the eccentric contraction protocol can lead to significant differences in force measurements.[9][13]
Solutions:
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Standardize animal husbandry: Maintain consistent housing conditions, diet, and handling procedures for all animals in the study.[1]
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Use age and weight-matched cohorts: Ensure that all experimental groups are tightly matched for age and body weight to minimize variability due to different stages of disease pathology.
-
Adhere to strict experimental protocols: Follow standardized operating procedures (SOPs) for in situ muscle physiology measurements. This includes precise and consistent placement of electrodes, determination of optimal muscle length (Lo), and consistent application of the eccentric contraction protocol.[9][13]
-
Blind the assessment: The researcher performing the functional measurements should be blinded to the treatment groups to prevent unconscious bias.[1]
Problem 2: Inconsistent or low levels of CD49d mRNA knockdown in muscle tissue as measured by RT-qPCR.
Possible Causes:
-
Inefficient ASO delivery to muscle tissue: The biodistribution of the mouse-specific CD49d ASO may be suboptimal, leading to insufficient concentrations in the target muscle.
-
RNA degradation: Poor sample collection and preservation techniques can lead to the degradation of RNA, affecting the accuracy of RT-qPCR results.
-
Primer/probe inefficiency: Suboptimal design of primers and probes for RT-qPCR can result in inefficient amplification and inaccurate quantification.
Solutions:
-
Optimize ASO administration: Ensure the correct dose and route of administration are used as established in previous studies.[14] Consider different injection sites or strategies to improve muscle uptake.
-
Proper tissue handling: Rapidly dissect and snap-freeze muscle samples in liquid nitrogen immediately after collection to preserve RNA integrity.[10]
-
Use validated RT-qPCR assays: Design and validate primers and probes to ensure high efficiency and specificity for the mouse CD49d transcript. Include appropriate reference genes for normalization.
Quantitative Data Summary
The following tables summarize key quantitative data from a preclinical study in mdx mice using a mouse-specific CD49d ASO (ISIS 348574).[14]
Table 1: Effect of Mouse CD49d ASO on CD49d mRNA Expression in Quadriceps Muscle of mdx Mice
| Treatment Group | Dose | Duration | Mean CD49d mRNA Reduction vs. Saline |
| ISIS 348574 | 20 mg/kg/week | 6 weeks | ~40% |
Table 2: Functional Outcomes of Mouse CD49d ASO Treatment in mdx Mice
| Functional Test | Treatment Group | Dose | Duration | Outcome |
| In situ Eccentric Contraction-Induced Injury (Tibialis Anterior) | ISIS 348574 | 20 mg/kg/week | 6 weeks | ~25% improvement in force recovery vs. control |
| Ex vivo Eccentric Contraction-Induced Injury (EDL) | ASO + PMO | 20 mg/kg/week (ASO) | 8 weeks | Increased specific maximum force and eccentric muscle force retention vs. saline |
Experimental Protocols
RT-qPCR for CD49d mRNA Quantification in Muscle Tissue
-
Tissue Homogenization: Homogenize snap-frozen muscle tissue (~20-30 mg) in a suitable lysis buffer (e.g., TRIzol) using a bead mill or rotor-stator homogenizer.
-
RNA Extraction: Extract total RNA from the homogenate using a commercial RNA isolation kit according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for mouse CD49d and a reference gene (e.g., GAPDH, 18S rRNA), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CD49d mRNA, normalized to the reference gene.
-
Western Blot for VLA-4 Protein Analysis
-
Protein Extraction: Homogenize snap-frozen muscle tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CD49d subunit of VLA-4 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Situ Muscle Physiology and Eccentric Contraction-Induced Injury
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature. Secure the hindlimb in a fixed position to allow for the measurement of tibialis anterior (TA) muscle force.
-
Surgical Exposure and Stimulation: Surgically expose the distal tendon of the TA and the sciatic nerve. Place stimulating electrodes on the sciatic nerve.
-
Optimal Muscle Length (Lo) Determination: Attach the TA tendon to a force transducer. Stimulate the sciatic nerve with single twitches and adjust the muscle length until the maximal twitch force is achieved. This length is defined as Lo.
-
Maximal Isometric Force (Po) Measurement: Stimulate the nerve with a series of tetanic contractions at increasing frequencies to determine the maximal isometric force (Po).
-
Eccentric Contraction Protocol:
-
Subject the muscle to a series of eccentric (lengthening) contractions. A typical protocol involves stimulating the muscle to produce Po and then stretching the muscle by a defined percentage of its fiber length (e.g., 10-20%) at a specific velocity.[9][13]
-
Repeat this for a set number of contractions with a defined rest period in between.
-
-
Post-Injury Force Measurement: Measure the maximal isometric force again immediately after the eccentric contraction protocol and at various time points to assess the force deficit and recovery.
-
Data Analysis: Express the post-injury force as a percentage of the initial pre-injury Po. The difference represents the eccentric contraction-induced force drop.
Visualizations
Caption: VLA-4/CD49d signaling pathway in DMD and the mechanism of action of ATL1102.
Caption: Experimental workflow for preclinical efficacy testing of a CD49d inhibitor in mdx mice.
Caption: Logical relationship of the translational gap between mdx mouse and human DMD studies.
References
- 1. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. rupress.org [rupress.org]
- 10. docs.abcam.com [docs.abcam.com]
- 11. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards developing standard operating procedures for pre-clinical testing in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eccentric Contraction-Induced Muscle Injury: Reproducible, Quantitative, Physiological Models to Impair Skeletal Muscle’s Capacity to Generate Force - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Western blot protocol | Abcam [abcam.com]
Navigating Unexpected Findings in Primate Toxicology Studies of ATL1102: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers and drug development professionals working with ATL1102, an antisense oligonucleotide targeting CD49d. The following content addresses unexpected findings observed in non-human primate (NHP) toxicology studies, offering troubleshooting advice and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed vasculitis in our primate study with a 2'-O-methoxyethyl (2'-MOE) antisense oligonucleotide. Is this an expected finding for ATL1102?
A1: Yes, vasculitis is a known class effect of 2'-MOE antisense oligonucleotides (ASOs) and has been observed in monkey safety studies of ATL1102. This finding is generally considered to be primate-specific and has not been observed in human clinical trials.
-
Troubleshooting Tip: If vasculitis is observed, it is crucial to characterize it thoroughly through histopathology. The incidence and severity should be documented and correlated with the dose level. For ATL1102, this has been noted at doses of 3 mg/kg and higher. Consider including a comprehensive panel of inflammatory biomarkers in your study to monitor the potential systemic inflammatory response.
Q2: Our primate study shows a decrease in platelet counts. Is this related to ATL1102 administration?
A2: Yes, a decrease in platelet counts is a recognized class effect of 2'-MOE ASOs in non-human primates. Two distinct patterns of platelet reduction have been characterized for this class of drugs:
-
Consistent, Dose-Dependent Decrease: A mild to moderate, reproducible, and dose-dependent reduction in platelet counts.
-
Sporadic, Severe Decrease: An infrequent, more pronounced, and often not reproducible drop in platelet counts.
-
Troubleshooting Tip: Implement frequent monitoring of platelet counts throughout your study. If a significant decrease is observed, it is important to assess whether it is transient or sustained. The mechanism is thought to involve increased platelet sequestration in the spleen and liver. Consider including assessments of platelet function and coagulation parameters to fully characterize the finding. It is also important to note that these effects have been shown to be reversible upon cessation of treatment.
Q3: What are the key considerations when designing a primate toxicology study for ATL1102, given these potential findings?
A3: Based on the known toxicology profile of ATL1102 and other 2'-MOE ASOs, the following should be considered in your study design:
-
Dose Selection: Carefully select dose levels, considering that vasculitis has been observed at doses of 3 mg/kg and above. Including a dose level below this threshold may be informative.
-
Intensive Monitoring: Implement a robust monitoring plan that includes frequent hematology (with a focus on platelet counts), clinical chemistry, and coagulation parameter assessments.
-
Comprehensive Histopathology: A thorough histopathological evaluation is critical, with a specific focus on the vasculature of all tissues to detect and characterize any signs of vasculitis.
-
Recovery Groups: Including recovery groups in your study design is essential to assess the reversibility of any findings, which has been a key characteristic of the observed toxicities for this class of compounds.
Data Presentation
The following tables summarize the key unexpected toxicological findings for 2'-MOE ASOs, including ATL1102, in non-human primate studies.
Table 1: Vasculitis in Non-Human Primate Toxicology Studies
| Finding | Species | Dose Threshold | Key Characteristics | Human Relevance |
| Vasculitis | Cynomolgus Monkey | ≥ 3 mg/kg | - Dose-dependent in incidence and severity- Characterized by perivascular inflammation | Not observed in human clinical trials |
Table 2: Platelet Count Reduction in Non-Human Primate Toxicology Studies
| Finding | Species | Pattern of Reduction | Key Characteristics | Human Relevance |
| Thrombocytopenia | Cynomolgus Monkey | Pattern 1: Consistent, mild-to-moderate decrease | - Dose-dependent- Reversible upon treatment cessation | Mild, transient decreases have been observed in some human studies |
| Pattern 2: Sporadic, severe decrease | - Not consistently dose-related- Reversible upon treatment cessation | Not a consistent finding in human clinical trials |
Experimental Protocols
Below are generalized methodologies for key experiments based on typical primate toxicology studies for antisense oligonucleotides.
Protocol 1: Six-Month Subcutaneous Primate Toxicology Study
-
Test System: Cynomolgus monkeys (Macaca fascicularis)
-
Group Size: Typically 4-6 animals per sex per group
-
Dose Levels: Vehicle control, low dose (e.g., <3 mg/kg), mid dose, high dose (e.g., ≥3 mg/kg)
-
Route of Administration: Subcutaneous injection
-
Dosing Frequency: Once or twice weekly
-
Key Monitoring Parameters:
-
Clinical Observations: Daily
-
Body Weight and Food Consumption: Weekly
-
Ophthalmology: Pre-study and at termination
-
Electrocardiography (ECG): Pre-study and at termination
-
Hematology and Clinical Chemistry: Pre-study, monthly, and at termination
-
Coagulation Parameters: Pre-study, monthly, and at termination
-
-
Pathology:
-
Gross Necropsy: At termination
-
Histopathology: Comprehensive evaluation of all tissues from control and high-dose groups, with a focus on vasculature. Target organs from lower dose groups are also examined.
-
Protocol 2: Nine-Month Subcutaneous Primate Toxicology Study with Recovery
This study follows a similar design to the 6-month study but with an extended duration and the inclusion of recovery groups.
-
Dosing Duration: 9 months
-
Recovery Period: Typically a 3 or 6-month treatment-free period for a subset of animals from the control and high-dose groups.
-
Monitoring During Recovery: Continued monitoring of clinical signs, body weight, hematology, and clinical chemistry to assess the reversal of any findings.
-
Terminal Procedures: Necropsy and histopathology are performed at the end of the dosing period for the main study animals and at the end of the recovery period for the recovery animals.
Mandatory Visualizations
Mechanism of Action of ATL1102
ATL1102 is a 2'-MOE gapmer antisense oligonucleotide that targets the messenger RNA (mRNA) of CD49d, a subunit of the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4). By binding to the CD49d mRNA, ATL1102 initiates the degradation of the mRNA by RNase H, leading to a reduction in the synthesis of the CD49d protein. This ultimately results in decreased levels of functional VLA-4 on the surface of leukocytes.
Caption: Mechanism of action of ATL1102 leading to reduced VLA-4 expression.
VLA-4 Signaling Pathway in Leukocyte Adhesion
VLA-4 plays a critical role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process. The binding of VLA-4 on leukocytes to its ligand, VCAM-1, on endothelial cells initiates a signaling cascade that leads to firm adhesion and subsequent transmigration of the leukocyte into the surrounding tissue.
Caption: VLA-4 signaling pathway in leukocyte adhesion to endothelial cells.
Experimental Workflow for Primate Toxicology Studies
The following diagram outlines the typical workflow for a chronic primate toxicology study.
Caption: General experimental workflow for a chronic primate toxicology study.
Technical Support Center: Enhancing Subcutaneous Bioavailability of ATL1102
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of the subcutaneously injected antisense oligonucleotide, ATL1102.
Frequently Asked Questions (FAQs)
Q1: What is ATL1102 and how does it work?
A1: ATL1102 is a second-generation antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the cell adhesion molecule VLA-4 (Very Late Antigen-4).[1][2] By binding to the messenger RNA (mRNA) of CD49d, ATL1102 prevents the production of the CD49d protein. This interference with VLA-4 is thought to reduce the migration of inflammatory cells into tissues, which is a key process in inflammatory diseases.[1][2]
Q2: What are the primary challenges associated with the subcutaneous delivery of ATL1102?
A2: Like many antisense oligonucleotides (ASOs), the subcutaneous delivery of ATL1102 can face challenges such as:
-
Local Injection Site Reactions (ISRs): Subcutaneously administered ASOs can cause local reactions like erythema (redness), itching, and discomfort at the injection site.[3][4]
-
Limited Bioavailability: The amount of ATL1102 that reaches the systemic circulation and its target tissues after subcutaneous injection can be variable. Factors influencing this include local degradation at the injection site, slow absorption into the bloodstream, and potential interactions with components of the subcutaneous tissue.
-
Pain on Injection: The physicochemical properties of the formulation, such as pH and osmolality, can contribute to pain upon injection.[3]
Q3: What are the known side effects of subcutaneously injected ATL1102 from clinical trials?
A3: Clinical trials of ATL1102 have reported injection site reactions as a common adverse event, including erythema and skin discoloration. These reactions were generally considered mild to moderate and often resolved on their own.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at improving the subcutaneous bioavailability of ATL1102.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High Incidence of Injection Site Reactions (Erythema, Edema) | - Formulation pH or osmolality is not physiological.- High injection volume for the chosen animal model.- Irritating properties of the ASO or excipients.- Rapid injection speed. | - Adjust the formulation pH to a physiological range (7.2-7.4) and ensure it is isotonic.[4]- Reduce the injection volume per site or consider splitting the dose into multiple smaller injections.[4]- Conduct pilot studies to screen for less irritating excipients.[5]- Inject the formulation slowly and steadily.[4]- Rotate injection sites for repeated dosing.[4] |
| Low or Variable Plasma Concentrations of ATL1102 | - Poor absorption from the subcutaneous depot.- Degradation of ATL1102 at the injection site.- Suboptimal injection technique or site. | - Formulation Enhancement: - Co-formulate with a permeation enhancer: Consider the use of recombinant human hyaluronidase (rHuPH20) to temporarily degrade hyaluronic acid in the subcutaneous tissue, facilitating dispersion and absorption. - Utilize a controlled-release formulation: Investigate biodegradable delivery systems, such as silica depots, to provide a sustained release of ATL1102.[6]- Injection Technique Optimization: - Ensure consistent injection depth and technique. - Evaluate different injection sites (e.g., abdomen vs. thigh) as this can influence absorption kinetics. |
| Precipitation of ATL1102 in the Formulation | - Suboptimal solubility of ATL1102 in the chosen vehicle.- Incompatible excipients. | - Screen different biocompatible solvents and buffer systems to identify a formulation with optimal solubility for ATL1102.- Evaluate the compatibility of all excipients with ATL1102 through stability studies. |
| Inconsistent Results in Bioavailability Studies | - High inter-animal variability.- Inaccurate quantification of ATL1102 in biological samples. | - Ensure strict standardization of experimental procedures, including animal handling, injection technique, and sample collection.- Use a validated and sensitive analytical method, such as HPLC-MS/MS, for the accurate quantification of ATL1102 in plasma.[7][8][9][10][11] |
Experimental Protocols
Protocol 1: Formulation Development of ATL1102 for Improved Subcutaneous Bioavailability
Objective: To prepare and characterize different formulations of ATL1102 to enhance its subcutaneous bioavailability and reduce injection site reactions.
Materials:
-
ATL1102 (as a lyophilized powder)
-
Sterile Water for Injection (WFI)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Excipients for screening (e.g., recombinant human hyaluronidase, polysorbate 80, polyethylene glycol 300)
-
Sterile, pyrogen-free vials and syringes
Methodology:
-
Preparation of a Basal ATL1102 Formulation:
-
Aseptically dissolve ATL1102 powder in sterile WFI to create a stock solution (e.g., 50 mg/mL).
-
Further dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection (e.g., 10 mg/mL).
-
Filter the final solution through a 0.22 µm sterile filter.
-
-
Preparation of Test Formulations:
-
Formulation with Hyaluronidase: Prepare the basal ATL1102 formulation and, just prior to injection, add a predetermined concentration of recombinant human hyaluronidase (e.g., 150 U/mL).
-
Formulation with Surfactants/Polymers: Prepare the basal ATL1102 formulation containing a non-ionic surfactant like polysorbate 80 (e.g., 0.02% w/v) or a polymer like polyethylene glycol 300 (e.g., 10% v/v) to potentially improve solubility and stability.
-
-
Characterization of Formulations:
-
Appearance: Visually inspect for clarity and absence of particulates.
-
pH: Measure the pH of each formulation.
-
Osmolality: Determine the osmolality of each formulation.
-
Purity and Integrity of ATL1102: Analyze the ASO in each formulation using a suitable method like anion-exchange HPLC to ensure it has not degraded.
-
Protocol 2: In Vivo Study to Assess Subcutaneous Bioavailability and Local Tolerance in Rats
Objective: To evaluate the pharmacokinetic profile and local tolerance of different ATL1102 formulations after subcutaneous injection in a rat model.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Animal Grouping and Acclimatization:
-
House the rats under standard laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=5-6 per group) to receive different ATL1102 formulations or a vehicle control.
-
-
Dosing:
-
Administer a single subcutaneous injection of the designated formulation into the dorsal flank of each rat. The injection volume should be kept consistent (e.g., 1 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Injection Site Reaction Assessment:
-
Visually inspect and score the injection sites for erythema and edema at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) using a scoring system (see table below).
-
At the end of the study, euthanize the animals and perform a gross pathological examination of the injection site. For a more detailed analysis, collect the injection site tissue for histopathological evaluation.
-
Scoring System for Injection Site Reactions:
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Very slight erythema | Very slight edema |
| 2 | Well-defined erythema | Slight edema |
| 3 | Moderate to severe erythema | Moderate edema |
| 4 | Severe erythema (beet redness) | Severe edema |
Protocol 3: Quantification of ATL1102 in Rat Plasma using HPLC-MS/MS
Objective: To determine the concentration of ATL1102 in rat plasma samples using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (a non-interfering oligonucleotide of similar chemical class).
-
Perform a solid-phase extraction to isolate the oligonucleotides from plasma proteins and other interfering substances.
-
Elute the oligonucleotides and evaporate the solvent.
-
Reconstitute the sample in a suitable mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable column for oligonucleotide analysis (e.g., a C18 reversed-phase column).
-
Mobile Phase: A gradient of two mobile phases, for example:
-
Mobile Phase A: An ion-pairing agent (e.g., hexafluoroisopropanol and a weak base) in water.
-
Mobile Phase B: Methanol.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
-
Quantification: Create a standard curve using known concentrations of ATL1102 in blank plasma. Determine the concentration of ATL1102 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of ATL1102 Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Basal Formulation | Data | Data | Data | Data |
| + Hyaluronidase | Data | Data | Data | Data |
| + Polysorbate 80 | Data | Data | Data | Data |
Table 2: Example Injection Site Reaction Scores (Mean Score at 24 hours)
| Formulation | Erythema Score | Edema Score |
| Vehicle Control | Data | Data |
| Basal Formulation | Data | Data |
| + Hyaluronidase | Data | Data |
| + Polysorbate 80 | Data | Data |
Visualizations
Caption: Mechanism of action of ATL1102.
Caption: Experimental workflow for bioavailability assessment.
Caption: Logical flow for troubleshooting experiments.
References
- 1. openbriefing.com [openbriefing.com]
- 2. parentprojectmd.org [parentprojectmd.org]
- 3. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable Biodegradable Silica Depot for Controlled Subcutaneous Delivery of Antisense Oligonucleotides with beyond Monthly Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promise-proteomics.com [promise-proteomics.com]
- 9. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ATL1102 and Natalizumab for Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ATL1102 and Natalizumab in preclinical and clinical models of multiple sclerosis (MS). The information is intended to support research and development decisions by presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: Targeting VLA-4 Differently
Both ATL1102 and Natalizumab target the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), a key molecule in the migration of inflammatory cells across the blood-brain barrier. However, they achieve this through distinct molecular mechanisms.[1][2]
ATL1102 is a second-generation antisense oligonucleotide. It is designed to bind to the messenger RNA (mRNA) of CD49d, the α4 subunit of VLA-4.[3] This binding event leads to the degradation of the CD49d mRNA, thereby reducing the synthesis of the CD49d protein and ultimately decreasing the amount of VLA-4 expressed on the surface of immune cells.[3][4]
Natalizumab , in contrast, is a humanized monoclonal antibody that directly binds to the CD49d subunit of the VLA-4 protein already present on the surface of leukocytes.[2] This binding physically blocks the interaction between VLA-4 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells lining the blood-brain barrier.
Clinical Efficacy in Relapsing-Remitting MS (RRMS)
Clinical trials have demonstrated the efficacy of both ATL1102 and Natalizumab in reducing disease activity in patients with RRMS. The following tables summarize the key quantitative data from a Phase IIa trial of ATL1102 and the pivotal Phase III AFFIRM trial of Natalizumab.
Table 1: ATL1102 Phase IIa Trial Results in RRMS
| Endpoint | ATL1102 (n=36) | Placebo (n=38) | Reduction vs. Placebo | p-value | Citation |
| Cumulative New Active Lesions (Weeks 4, 8, 12) | 3.0 (mean) | 6.2 (mean) | 54.4% | 0.01 | [1] |
| Cumulative New Gadolinium-Enhancing (Gd+) T1 Lesions | 2.1 (mean) | 5.2 (mean) | 67.9% | 0.002 | [1] |
| New Gd+ T1 Lesions at Week 12 | - | - | 90.5% | 0.005 | [1] |
| Reduction in Circulating CD19+ B cells (at 8 weeks) | ~53% | - | - | - | [1] |
| Reduction in Circulating T cells (at 8 weeks) | ~25% | - | - | - | [1] |
Table 2: Natalizumab Phase III (AFFIRM) Trial Results in RRMS (2 years)
| Endpoint | Natalizumab (n=627) | Placebo (n=315) | Relative Risk Reduction | p-value | Citation |
| Annualized Relapse Rate | 0.22 | 0.67 | 67% | <0.001 | [5] |
| Disability Progression | 17% | 29% | 42% | <0.001 | [5] |
| Patients Free of Clinical Disease Activity | 64% | 39% | - | <0.0001 | [6] |
| Patients Free of Radiological Disease Activity | 58% | 14% | - | <0.0001 | [6] |
| Patients Free of Combined Clinical & Radiological Activity | 37% | 7% | - | <0.0001 | [6] |
| New or Enlarging T2 Lesions (mean) | 1.9 | 11.0 | 83% | <0.001 | [5] |
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for MS. Both antisense oligonucleotides targeting CD49d and anti-VLA-4 antibodies have shown efficacy in preventing and treating EAE.
Experimental Protocols
The following outlines typical experimental protocols used to evaluate these therapies in EAE models.
1. EAE Induction:
-
Animal Model: Typically, female SJL/J or C57BL/6 mice are used.[7][8]
-
Inducing Agent: EAE is induced by immunization with myelin-derived peptides such as proteolipid protein (PLP) 139-151 or myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA).[7][8][9]
-
Co-adjuvant: Pertussis toxin is often administered to enhance the immune response and permeability of the blood-brain barrier.
2. Drug Administration:
-
Antisense Oligonucleotide (e.g., ISIS 17044 for CD49d):
-
Prophylactic: Administration can begin prior to or at the time of EAE induction.
-
Therapeutic: Administration can begin at the onset of clinical signs.
-
Dosage and Route: Doses can range, for example, up to 50 mg/kg administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection on a specified schedule.[1]
-
-
Anti-VLA-4 Antibody (e.g., Natalizumab):
3. Efficacy Endpoints:
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the end of the study, spinal cords are examined for inflammation (immune cell infiltration) and demyelination.
-
Immunological Analysis: Lymph nodes and spleens can be analyzed for T-cell responses to myelin antigens.
Table 3: Summary of Preclinical Efficacy in EAE Models
| Therapy | Model | Key Findings | Citation |
| Antisense Oligonucleotide to CD49d (ISIS 17044) | Murine EAE | Reduced incidence and severity of clinical symptoms, decreased VLA-4+ cells, CD4+ T cells, and macrophages in the spinal cord. | [1] |
| Anti-VLA-4 Antibody (Natalizumab) | Murine EAE | Preclinical administration inhibited the onset and severity of EAE. Therapeutic administration (after disease onset) showed varied effects, in some cases exacerbating relapses. Reduced accumulation of pathogenic T cells in the CNS. | [6][7] |
Comparative Summary and Future Directions
Both ATL1102 and Natalizumab have demonstrated efficacy in targeting VLA-4 to reduce inflammatory activity in MS models. Natalizumab is an established, highly effective therapy for RRMS, though its use is associated with a risk of progressive multifocal leukoencephalopathy (PML).[2][5] ATL1102, with its distinct mechanism of action, has shown promise in early clinical trials and may offer a different safety profile, potentially with a lower risk of PML, though further investigation is required.[2][10]
The development of antisense technology for neuroinflammatory diseases is an evolving field. While ATL1102's development for MS has been less prominent recently in favor of other indications, the preclinical and Phase IIa data suggest that targeting CD49d at the mRNA level is a viable therapeutic strategy.[3][4] Future research could focus on direct comparative studies of these two agents in both preclinical and clinical settings to better delineate their relative efficacy and safety profiles.
References
- 1. Antisense oligonucleotide blockade of alpha 4 integrin prevents and reverses clinical symptoms in murine experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Early treatment with anti-VLA-4 mAb can prevent the infiltration and/or development of pathogenic CD11b+CD4+ T cells in the CNS during progressive EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discordant effects of anti–VLA-4 treatment before and after onset of relapsing experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adhesion Molecule Profile and the Effect of Anti-VLA-4 mAb Treatment in Experimental Autoimmune Encephalomyelitis, a Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prophylactic Effect of BIO-1211 Small-Molecule Antagonist of VLA-4 in the EAE Mouse Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: ATL1102 and Corticosteroids for Inflammation in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATL1102 and corticosteroids, two therapeutic agents targeting inflammation in Duchenne muscular dystrophy (DMD). The information is based on available preclinical and clinical data to support research and development efforts in this field.
Executive Summary
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and chronic inflammation. While corticosteroids have been the standard of care for decades, their long-term use is associated with significant side effects. ATL1102 is an investigational antisense oligonucleotide that offers a more targeted approach to modulating the inflammatory response in DMD. This guide will delve into the mechanisms of action, experimental data, and clinical protocols of both treatments to provide a comprehensive comparative analysis.
Mechanism of Action: A Tale of Two Approaches
Corticosteroids and ATL1102 employ fundamentally different strategies to mitigate inflammation in DMD. Corticosteroids offer a broad, systemic anti-inflammatory effect, while ATL1102 is designed for a more targeted immunomodulatory action.
ATL1102: Targeted Inhibition of Lymphocyte Trafficking
ATL1102 is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of the CD49d alpha subunit of Very Late Antigen-4 (VLA-4).[1] VLA-4 is a key adhesion molecule expressed on the surface of lymphocytes. By inhibiting the production of CD49d, ATL1102 is designed to reduce the migration and infiltration of these inflammatory cells into muscle tissue, thereby decreasing muscle damage.[2] The presence of T cells expressing high levels of CD49d has been correlated with more severe and rapidly progressing disease in DMD patients, even those on corticosteroid treatment.[3]
Corticosteroids: Broad-Spectrum Anti-inflammatory and Immunosuppressive Effects
Corticosteroids, such as prednisone and deflazacort, exert their effects by binding to the glucocorticoid receptor (GR).[4][5] This complex then translocates to the nucleus, where it modulates the expression of a wide range of genes. Key anti-inflammatory actions include the inhibition of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This leads to a widespread suppression of the inflammatory cascade, including the production of cytokines and the activation of various immune cells.[6][7]
Signaling Pathway Comparison
The following diagrams illustrate the distinct signaling pathways targeted by ATL1102 and corticosteroids.
Clinical and Experimental Data Comparison
Direct head-to-head clinical trials comparing ATL1102 and corticosteroids are not available. The Phase 2 study of ATL1102 was conducted in non-ambulatory DMD patients who were already on a stable dose of corticosteroids.[1] The following tables summarize available data from studies on each treatment.
Table 1: Drug Characteristics and Administration
| Feature | ATL1102 | Corticosteroids (Prednisone/Deflazacort) |
| Drug Class | Antisense Oligonucleotide | Glucocorticoid |
| Target | CD49d mRNA | Glucocorticoid Receptor |
| Mechanism | Targeted immunomodulation | Broad anti-inflammatory and immunosuppressive |
| Administration | Subcutaneous injection | Oral |
| Dosing Frequency | Weekly (in Phase 2 trial) | Daily or intermittent regimens[4] |
Table 2: Efficacy in Non-Ambulatory Duchenne Muscular Dystrophy
| Outcome Measure | ATL1102 (Phase 2 Study, 24 weeks) | Corticosteroids (Longitudinal Study) |
| Performance of Upper Limb (PUL 2.0) | Stable with a mean increase of 0.9 (95% CI -1.33, 3.11)[1] | Slower decline in total score compared to no steroids. Deflazacort was associated with a slower decline than prednisone.[2][8] |
| MyoGrip and MyoPinch Strength | Stable throughout the trial period | Data not directly comparable. General improvement in upper extremity strength noted in some studies.[9] |
| Lymphocyte Counts | No statistically significant change in total lymphocyte count. Statistically significant reductions in CD49d+ NK lymphocytes at weeks 8, 12, and 24.[1] | Known to cause a partial reduction in T cell infiltration into muscle.[4] |
| MRI Fat Fraction (Forearm) | Stable throughout the trial period[10] | Not typically reported as a primary outcome in this context. |
Experimental Protocols
ATL1102 Phase 2 Open-Label Study
-
Objective : To assess the safety, tolerability, efficacy, and pharmacokinetic profile of ATL1102.
-
Patient Population : 9 non-ambulatory boys with DMD, aged 10-18 years.
-
Treatment Regimen : 25 mg of ATL1102 administered weekly via subcutaneous injection for 24 weeks.
-
Background Therapy : Participants were on a stable dose of corticosteroids for at least 3 months prior to and during the study.
-
Primary Outcome : Safety and tolerability.
-
Secondary Outcomes : Effect on lymphocyte numbers, changes in upper limb function (PUL 2.0), and upper limb strength (MyoGrip and MyoPinch).
Representative Corticosteroid Longitudinal Study (McDonald et al., 2023)
-
Objective : To characterize and compare disease progression by steroid treatment in non-ambulatory boys with DMD.[8]
-
Patient Population : 86 non-ambulatory patients with DMD (mean age 13.4 years); 40 on deflazacort, 29 on prednisone, and 17 on no steroids.[8]
-
Study Design : Longitudinal cohort study.[8]
-
Outcome Measures : Performance of Upper Limb (PUL), cardiac function (LVEF), and pulmonary function (FVC).[8]
Experimental Workflow and Logical Comparison
The following diagrams illustrate the experimental workflow of the ATL1102 Phase 2 trial and a logical comparison of the two therapeutic approaches.
Discussion and Future Directions
Corticosteroids are the established standard of care for DMD, with proven efficacy in slowing disease progression.[4][9] However, their broad mechanism of action leads to a well-documented and burdensome side effect profile, including weight gain, growth suppression, and metabolic complications.[4][7]
ATL1102 represents a novel, targeted approach to managing inflammation in DMD. By specifically inhibiting the expression of CD49d, it aims to reduce the inflammatory component of muscle damage with potentially fewer off-target effects.[11][12] The Phase 2 data in non-ambulatory boys, who are at a more advanced stage of the disease, showed that ATL1102 was safe and well-tolerated, and appeared to stabilize upper limb muscle strength and function over a 24-week period.[1]
The observation that ATL1102 showed a stabilizing effect in patients already on corticosteroids suggests a potential complementary or additive role for this therapy. Future clinical trials, including placebo-controlled studies, are needed to definitively establish the efficacy of ATL1102 and to explore its potential as a monotherapy or as an adjunct to corticosteroid treatment, potentially allowing for lower, better-tolerated corticosteroid doses. A Phase 2b study of ATL1102 was planned to further investigate its potential.[8][13]
Conclusion
ATL1102 and corticosteroids offer distinct approaches to managing inflammation in Duchenne muscular dystrophy. While corticosteroids provide a broad anti-inflammatory effect and are the current standard of care, ATL1102's targeted mechanism of action holds promise for a more focused immunomodulatory therapy with a potentially more favorable safety profile. The available data suggests that ATL1102 may provide a benefit in stabilizing muscle function in non-ambulatory DMD patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATL1102 in the management of this devastating disease.
References
- 1. medscape.com [medscape.com]
- 2. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. worldduchenne.org [worldduchenne.org]
- 5. Upper limb function in Duchenne muscular dystrophy: 24 month longitudinal data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1. [escholarship.org]
- 7. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-Ambulatory Patients with Duchenne Muscular Dystrophy1 - Analysis Group [analysisgroup.com]
- 8. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. mdaconference.org [mdaconference.org]
- 12. vivli.org [vivli.org]
- 13. Long-term benefit from prednisone therapy in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of VLA-4 Inhibitors: ATL1102 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and mechanistic profiles of Very Late Antigen-4 (VLA-4) inhibitors, with a particular focus on the second-generation antisense oligonucleotide, ATL1102. We will delve into the available clinical trial data for ATL1102 and compare its safety profile with other notable VLA-4 inhibitors, namely the monoclonal antibody natalizumab and the small molecule firategrast. This analysis is supported by detailed experimental protocols and visual representations of key biological pathways and study designs.
Introduction to VLA-4 Inhibition
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes. It plays a crucial role in the migration of these immune cells from the bloodstream into tissues, a process central to the inflammatory cascade in various autoimmune diseases. By blocking the interaction of VLA-4 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, VLA-4 inhibitors aim to reduce the inflammatory response in target organs.[1][2][3] This mechanism has shown therapeutic promise in conditions such as multiple sclerosis (MS) and Duchenne muscular dystrophy (DMD).
Mechanism of Action: A Tale of Two Approaches
VLA-4 inhibitors achieve their therapeutic effect through distinct mechanisms. Natalizumab is a monoclonal antibody that directly binds to the α4-subunit of VLA-4, physically obstructing its interaction with VCAM-1.[4] Firategrast is a small molecule antagonist that also competitively blocks the VLA-4/VCAM-1 interaction.[5]
ATL1102, in contrast, employs a novel antisense mechanism. It is a second-generation antisense oligonucleotide that targets the messenger RNA (mRNA) encoding the CD49d subunit (α4 chain) of VLA-4.[6][7] By binding to the CD49d mRNA, ATL1102 triggers its degradation by RNase H, thereby reducing the synthesis of the VLA-4 protein and its expression on the surface of leukocytes.[1][6] This upstream regulation of protein expression offers a different therapeutic paradigm compared to direct receptor blockade.
Comparative Safety Profile
The safety profiles of VLA-4 inhibitors are a critical consideration in their clinical development and application. The following tables summarize the key adverse events observed in clinical trials of ATL1102, natalizumab, and firategrast.
ATL1102 Safety Profile
ATL1102 has been evaluated in Phase 2 clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and Duchenne muscular dystrophy (DMD).
Table 1: Adverse Events in ATL1102 Phase 2 Trial (RRMS) [7]
| Adverse Event | ATL1102 (n=38) | Placebo (n=39) |
| Injection site erythema | 26 (68%) | 8 (21%) |
| Headache | 8 (21%) | 10 (26%) |
| Nasopharyngitis | 5 (13%) | 6 (15%) |
| Influenza-like illness | 5 (13%) | 2 (5%) |
| Platelet count decreased | 4 (11%) | 0 (0%) |
Table 2: Adverse Events in ATL1102 Phase 2 Trial (DMD) [6][8]
| Adverse Event | ATL1102 (n=9) |
| Injection site erythema | 6 (67%) |
| Skin discoloration at injection site | 4 (44%) |
| Upper respiratory tract infection | 3 (33%) |
| Cough | 2 (22%) |
In both trials, ATL1102 was generally well-tolerated.[6][7] The most common adverse events were mild to moderate injection site reactions.[6][7] A decrease in platelet counts was observed in the MS trial, which resolved after cessation of dosing.[7] Importantly, no cases of Progressive Multifocal Leukoencephalopathy (PML), a rare and serious brain infection, have been associated with ATL1102.[9]
Natalizumab Safety Profile
Natalizumab is a highly effective treatment for MS, but its use is associated with a significant risk of Progressive Multifocal Leukoencephalopathy (PML), an opportunistic brain infection caused by the John Cunningham (JC) virus.[4][10]
Table 3: Key Safety Concerns with Natalizumab (AFFIRM Trial and Post-Marketing) [4][10][11][12]
| Adverse Event | Incidence/Risk |
| Progressive Multifocal Leukoencephalopathy (PML) | Risk increases with treatment duration, prior immunosuppressant use, and anti-JCV antibody status. Estimated risk can be as high as 11 in 1,000 in high-risk patients. |
| Infusion-related reactions | Occurred in 24% of patients in the AFFIRM trial. |
| Infections | Serious infections were reported in 3.2% of patients in the AFFIRM trial. |
| Hepatotoxicity | Clinically significant liver injury, including acute liver failure, has been reported. |
| Depression | Reported as a frequent serious adverse event. |
The risk of PML is a major limiting factor for the use of natalizumab and requires a stringent risk management program.[13]
Firategrast Safety Profile
Firategrast, an oral small molecule VLA-4 inhibitor, was evaluated in a Phase 2 trial for RRMS.
Table 4: Adverse Events in Firategrast Phase 2 Trial (RRMS) [5][14][15]
| Adverse Event | Firategrast (High Dose, n=100) | Placebo (n=99) |
| Urinary tract infection | 12 (12%) | 3 (3%) |
| Headache | 10 (10%) | 11 (11%) |
| Nasopharyngitis | 9 (9%) | 10 (10%) |
The Phase 2 trial of firategrast showed that it was generally well-tolerated, with an increased rate of urinary tract infections observed in the high-dose group.[5] Notably, no cases of PML were reported during the study.[5] However, the development of firategrast was discontinued for other reasons.[16]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for a comprehensive understanding of the safety and efficacy data.
ATL1102 Phase 2 Trial in RRMS (ACTRN12608000226303)[7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial.
-
Patient Population: 77 patients with relapsing-remitting multiple sclerosis.
-
Inclusion Criteria: Patients aged 18-55 years with a diagnosis of RRMS according to the McDonald criteria, an Expanded Disability Status Scale (EDSS) score of 0-5.5, and at least one relapse in the previous year.
-
Dosage and Administration: ATL1102 (200 mg) or placebo administered subcutaneously three times in the first week, then twice weekly for the following seven weeks.
-
Primary Endpoint: The cumulative number of new active lesions on brain MRI at weeks 4, 8, and 12.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including platelet counts), vital signs, and electrocardiograms.
ATL1102 Phase 2 Trial in DMD (ACTRN12618000970246)[6][8][17]
-
Study Design: An open-label, single-center Phase 2 trial.
-
Patient Population: 9 non-ambulant boys with Duchenne muscular dystrophy.
-
Inclusion Criteria: Boys aged 10 to 18 years, non-ambulant, and on a stable dose of corticosteroids for at least 3 months.
-
Dosage and Administration: ATL1102 (25 mg) administered subcutaneously once weekly for 24 weeks.
-
Primary Endpoint: Safety and tolerability of ATL1102.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and assessments by an independent Data Safety Monitoring Board.
Natalizumab Pivotal Trial in RRMS (AFFIRM Study - NCT00027300)[4][10][13][18][19]
-
Study Design: A two-year, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: 942 patients with relapsing-remitting multiple sclerosis.
-
Inclusion Criteria: Patients aged 18-50 years with a diagnosis of RRMS, an EDSS score of 0-5.0, and at least one relapse in the year prior to randomization.
-
Dosage and Administration: Natalizumab (300 mg) or placebo administered by intravenous infusion every 4 weeks.
-
Primary Endpoints: The rate of clinical relapses at one year and the time to sustained progression of disability at two years.
-
Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on infections and hypersensitivity reactions.
Firategrast Phase 2 Trial in RRMS (NCT00395317)[5][14]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.
-
Patient Population: 343 patients with relapsing-remitting multiple sclerosis.
-
Inclusion Criteria: Patients with clinically definite RRMS.
-
Dosage and Administration: Firategrast (150 mg, 600 mg, or 900/1200 mg) or placebo administered orally twice daily for 24 weeks.
-
Primary Endpoint: The cumulative number of new gadolinium-enhancing brain lesions.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: VLA-4 Signaling Pathway.
Caption: ATL1102 Phase 2 RRMS Trial Workflow.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. VLA-4 - Wikipedia [en.wikipedia.org]
- 4. Lessons for clinical trials from natalizumab in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Firategrast for relapsing remitting multiple sclerosis: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 7. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mssociety.org.uk [mssociety.org.uk]
- 10. A randomized, placebo-controlled t ... | Article | H1 Connect [archive.connect.h1.co]
- 11. Efficacy and safety of natalizumab in multiple sclerosis: interim observational programme results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sandoz.com [sandoz.com]
- 13. AFFIRM Study | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. researchgate.net [researchgate.net]
- 16. Firategrast - AdisInsight [adisinsight.springer.com]
Validating ATL1102's Mechanism of Action with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ATL1102, an antisense oligonucleotide therapeutic, with alternative treatments for Multiple Sclerosis (MS) and Duchenne Muscular Dystrophy (DMD). We delve into the mechanism of action of ATL1102, supported by available experimental data, and present a framework for its validation using RNA sequencing (RNA-seq).
ATL1102: A Targeted Approach to Inflammation
ATL1102 is a second-generation antisense oligonucleotide designed to specifically target and degrade the messenger RNA (mRNA) of CD49d, a subunit of the α4β1 integrin (also known as VLA-4).[1][2][3] By reducing the expression of CD49d, ATL1102 aims to inhibit the migration of inflammatory immune cells across the blood-brain barrier in MS and into muscle tissue in DMD, thereby mitigating the inflammatory processes that drive these diseases.[4][5][6]
Preclinical Validation of Mechanism of Action
While direct RNA-seq data from human clinical trials of ATL1102 are not publicly available, preclinical studies in the mdx mouse model of DMD have provided evidence for its mechanism of action at the RNA level. Treatment with a mouse-specific CD49d antisense oligonucleotide resulted in a significant reduction of CD49d mRNA expression in skeletal muscle, confirming the targeted RNA degradation.[2]
Performance Comparison: ATL1102 vs. Alternatives
This section compares the performance of ATL1102 with established treatments for Relapsing-Remitting Multiple Sclerosis (RRMS) and Duchenne Muscular Dystrophy.
For Relapsing-Remitting Multiple Sclerosis (RRMS)
Alternative: Natalizumab (Tysabri®), a monoclonal antibody that also targets the α4 subunit of VLA-4.[1][7]
| Feature | ATL1102 | Natalizumab |
| Mechanism of Action | Antisense oligonucleotide that degrades CD49d mRNA, reducing VLA-4 expression.[1][2] | Monoclonal antibody that binds to the α4 subunit of VLA-4, blocking its interaction with its receptor.[7] |
| Efficacy (Phase II) | 54.4% reduction in new active lesions vs. placebo.[1] 67.9% reduction in new gadolinium-enhancing T1 lesions vs. placebo.[1] | In a 2-year Phase 3 study, natalizumab demonstrated consistent efficacy in reducing relapse rates and disability progression.[8] A separate observational study showed a decrease in the mean annualized relapse rate from 1.99 to 0.31.[8][9][10][11] |
| Safety Profile | Generally well-tolerated. Most common adverse events are mild to moderate injection site erythema and a transient decrease in platelet counts.[1] | Associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection.[12] |
For Duchenne Muscular Dystrophy (DMD)
Alternative: Corticosteroids (e.g., Prednisone, Deflazacort), the current standard of care for DMD.[13][14][15][16]
| Feature | ATL1102 | Corticosteroids |
| Mechanism of Action | Reduces inflammation by inhibiting the expression of CD49d on immune cells.[5][6] | Broad anti-inflammatory and immunosuppressive effects.[17] |
| Efficacy (Phase II) | In a study of non-ambulatory boys, ATL1102 showed a positive effect on muscle strength and function.[18] After 24 weeks, a reduction in the average number of several types of T cells, including those expressing CD49d, was observed.[5] | Improve muscle strength and function in the short term (up to two years).[16] Daily treatment with prednisone or deflazacort resulted in significantly better outcomes compared with intermittent prednisone treatment.[15] |
| Safety Profile | Generally safe and well-tolerated in a 24-week study.[18] The most common adverse events were injection site erythema and skin discoloration.[5] | Long-term use is associated with significant side effects, including weight gain, growth suppression, and bone fragility.[15][16][19] |
Experimental Protocols
ATL1102 Clinical Trial Design (Phase II)
-
For RRMS: A multicenter, double-blind, placebo-controlled randomized trial. Patients were treated with 200 mg of ATL1102 or placebo via subcutaneous injection three times in the first week, followed by twice-weekly injections for 7 weeks.[1][20]
-
For DMD: An open-label trial in non-ambulatory boys aged 10 to 18 years. Patients received 25 mg of ATL1102 via subcutaneous injection once weekly for 24 weeks.[5][6]
Proposed RNA-Seq Protocol for Validating ATL1102's Mechanism of Action
This protocol is a representative workflow for assessing the on-target and off-target effects of an antisense oligonucleotide like ATL1102 using RNA-seq.
-
Sample Collection: Collect whole blood or peripheral blood mononuclear cells (PBMCs) from patients at baseline (pre-treatment) and at multiple time points during and after ATL1102 treatment. For DMD studies, muscle biopsies could also be considered where ethically feasible.
-
RNA Isolation: Extract total RNA from the collected samples using a reputable kit (e.g., QIAGEN RNeasy, Zymo Research Direct-zol). Ensure high-quality RNA with a RIN value > 8.[21]
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Construct sequencing libraries using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep). This preserves information about the transcript's originating strand.
-
-
Sequencing: Perform deep sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for robust statistical analysis (typically >30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels (e.g., as Transcripts Per Million - TPM) using tools like RSEM or Salmon.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between baseline and post-treatment samples using packages like DESeq2 or edgeR.
-
On-target Validation: Confirm a significant downregulation of ITGA4 (the gene encoding CD49d).
-
Off-target Analysis: Analyze the differentially expressed genes for potential off-target effects. This involves bioinformatic prediction of potential binding sites for ATL1102 in the transcriptome and correlating this with observed expression changes.[22][23][24]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to understand the biological pathways affected by ATL1102 treatment.
-
Visualizing the Pathways and Processes
References
- 1. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 6. medrxiv.org [medrxiv.org]
- 7. Natalizumab in Multiple Sclerosis Treatment: From Biological Effects to Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of natalizumab in multiple sclerosis: interim observational programme results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of natalizumab in multiple sclerosis: interim observational programme results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnnp.bmj.com [jnnp.bmj.com]
- 11. ovid.com [ovid.com]
- 12. New Data Alter Natalizumab Safety Considerations in MS | MDedge [mdedge.com]
- 13. Corticosteroid effects on blood gene expression in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steroids in Duchenne muscular dystrophy: from clinical trials to genomic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Researchers Announce Results from a Phase 3 Study of Corticosteroid Dosing to Treat DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 16. Corticosteroids for the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. musculardystrophynews.com [musculardystrophynews.com]
- 19. researchgate.net [researchgate.net]
- 20. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RNA sequencing | RNA-seq methods & solutions [qiagen.com]
- 22. researchgate.net [researchgate.net]
- 23. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATL1102 and Exon-Skipping Therapies for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive disorder characterized by progressive muscle degeneration and weakness, caused by mutations in the DMD gene that prevent the production of functional dystrophin protein. The therapeutic landscape for DMD is evolving, with several approved and investigational drugs aiming to address the underlying cause or secondary pathologies of the disease. This guide provides a detailed comparison of two distinct therapeutic strategies: ATL1102, an antisense oligonucleotide targeting inflammation, and exon-skipping therapies, which aim to restore dystrophin production.
Mechanism of Action: A Tale of Two Strategies
ATL1102 and exon-skipping therapies employ fundamentally different approaches to treat DMD, intervening at different points in the disease cascade.
ATL1102: Targeting Neuroinflammation
ATL1102 is a second-generation antisense oligonucleotide that targets the messenger RNA (mRNA) of CD49d, a subunit of the α4β1 integrin receptor (also known as VLA-4).[1][2] This receptor is expressed on the surface of lymphocytes and plays a crucial role in their migration from the bloodstream into tissues.[1][2] In DMD, chronic muscle damage triggers a persistent inflammatory response, with T cells infiltrating muscle tissue and exacerbating damage.[3][4] Elevated levels of CD49d-expressing T cells are associated with more severe and rapidly progressing disease.[5][6][7] By binding to the CD49d mRNA, ATL1102 triggers its degradation by RNase H, leading to reduced CD49d protein expression on the surface of T-lymphocytes.[1] This, in turn, is expected to decrease the trafficking of these inflammatory cells into the muscles, thereby reducing inflammation-mediated muscle damage and potentially slowing disease progression.[1][8]
Exon-Skipping Therapies: Restoring the Dystrophin Reading Frame
Exon-skipping therapies are antisense oligonucleotides designed to bind to a specific exon in the pre-messenger RNA (pre-mRNA) of the DMD gene.[9][10][11] In DMD patients with out-of-frame deletions, duplications, or nonsense mutations, the genetic code for producing dystrophin is disrupted, leading to a premature stop codon and the production of a non-functional protein.[11][12] By masking a specific exon, these drugs cause the cellular splicing machinery to "skip" over it, effectively restoring the reading frame of the mRNA.[9][12] This allows for the production of a shorter, but still partially functional, dystrophin protein, similar to that seen in the milder form of the disease, Becker muscular dystrophy.[10][11] Several exon-skipping drugs have been approved, each targeting a specific exon, making this a mutation-specific therapeutic approach.[10][13]
Clinical Data: A Comparative Overview
Direct head-to-head clinical trials comparing ATL1102 and exon-skipping therapies have not been conducted. The available data comes from separate clinical trial programs, often in different patient populations (non-ambulatory vs. ambulatory), which makes direct comparison of functional outcomes challenging.
ATL1102 Clinical Trial Data
The clinical development of ATL1102 in DMD has focused on non-ambulatory patients, a population with significant unmet medical need.
| Trial Phase | Participants (n) | Dosage | Duration | Key Efficacy & Safety Findings | Reference |
| Phase 2 | 9 non-ambulatory boys (10-18 years) | 25 mg weekly (subcutaneous) | 24 weeks | Efficacy: Stabilization of functional muscle strength as measured by Performance of Upper Limb (PUL 2.0), MyoGrip, and MyoPinch. MRI data suggested stabilization of fat fraction in forearm muscles. Safety: Generally safe and well-tolerated. Most common adverse events were mild injection site erythema and skin discoloration. No serious adverse events were reported. | [1][14][15] |
Exon-Skipping Therapies Clinical Trial Data
Several exon-skipping drugs have received accelerated approval from the FDA. The data presented below is a summary from key clinical trials for some of these therapies.
| Therapy (Target Exon) | Trial Phase | Participants (n) | Key Efficacy Findings | Key Safety Findings | Reference |
| Eteplirsen (Exon 51) | Phase 2b (Study 202) | 12 ambulatory boys | Dystrophin: Increased dystrophin-positive fibers. Functional: Statistically significant treatment benefit of 70.8 meters on the 6-minute walk test (6MWT) compared to placebo/delayed-treatment cohort at 96 weeks. | Generally well-tolerated. Most common adverse reactions were balance disorder and vomiting. | [6][16][17] |
| Golodirsen (Exon 53) | Phase 1/2 | 25 ambulatory boys | Dystrophin: Mean increase in dystrophin protein to 1.019% of normal from a baseline of 0.095% at week 48. Functional: At 3 years, 6MWT change from baseline was -99.0 m for treated patients versus -181.4 m for external controls. | Generally mild, nonserious adverse events. No safety-related discontinuations. | [8][18][19][20][21] |
| Viltolarsen (Exon 53) | Phase 2 | 16 ambulatory boys | Dystrophin: Mean dystrophin levels of 5.7% (low dose) and 5.9% (high dose) of normal. Functional: Significant improvements in timed function tests compared to a matched control group. | Well-tolerated. Most common adverse events were cough, common cold, and nasal congestion. | [12][22][23][24] |
| Casimersen (Exon 45) | (Data from ESSENCE study with golodirsen) | (Pooled with golodirsen) | Dystrophin: Data supports dystrophin production. Functional: The confirmatory ESSENCE study for golodirsen and casimersen did not meet its primary functional endpoint. | No new safety signals identified. Adverse events were mostly mild to moderate. | [10][25][26] |
Experimental Protocols
A brief overview of the key experimental methodologies cited in the clinical trials is provided below for reference.
Dystrophin Quantification via Western Blot
This method is used to quantify the amount of dystrophin protein in a muscle biopsy sample.
Protocol Outline:
-
Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer to extract total protein.[27][28]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: A standardized amount of total protein is loaded onto a polyacrylamide gel and separated by size using electrophoresis.[28]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[28]
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager. The intensity of the band corresponding to dystrophin is proportional to the amount of protein.
-
Quantification: The intensity of the dystrophin band is normalized to a loading control (e.g., α-actinin) and compared to a reference standard of known dystrophin concentration to determine the percentage of normal dystrophin.[2][27]
6-Minute Walk Test (6MWT)
The 6MWT is a standardized functional assessment for ambulatory patients that measures the distance a person can walk on a hard, flat surface in six minutes.[29][30][31][32][33]
Protocol Outline:
-
Course: A 25- or 30-meter course is marked with cones at each end.
-
Instructions: The patient is instructed to walk as far as possible in six minutes, and they are allowed to slow down, stop, and rest as needed.
-
Encouragement: Standardized phrases of encouragement are given at specific intervals.
-
Monitoring: The administrator walks behind the patient and records the distance covered, any stops, and any signs of distress.
-
Outcome: The total distance walked in six minutes is the primary outcome measure.
Flow Cytometry for CD49d Expression on T-Cells
This technique is used to identify and quantify the expression of the CD49d protein on the surface of T-lymphocytes from a blood sample.[34][35]
Protocol Outline:
-
Blood Collection: A whole blood sample is collected from the patient.
-
Cell Staining: The blood sample is incubated with a cocktail of fluorescently labeled antibodies that specifically bind to different cell surface markers, including CD3 (to identify T-cells), CD4 and CD8 (to identify T-cell subsets), and CD49d.
-
Lysis: Red blood cells are lysed.
-
Data Acquisition: The stained white blood cells are passed through a flow cytometer, where lasers excite the fluorescent dyes, and detectors measure the emitted light from each individual cell.
-
Data Analysis: Software is used to gate on the T-cell populations (CD3+) and then further on CD4+ and CD8+ subsets. The intensity of the fluorescence from the anti-CD49d antibody is measured for each T-cell, allowing for the quantification of the percentage of T-cells expressing CD49d and the level of expression per cell.
Summary and Future Perspectives
ATL1102 and exon-skipping therapies represent two promising, yet distinct, therapeutic avenues for the treatment of Duchenne muscular dystrophy.
-
ATL1102 offers a mutation-independent approach by targeting the inflammatory cascade, a key secondary pathology in DMD. Its development in the non-ambulatory population addresses a critical unmet need. Future studies will likely focus on confirming its efficacy in a larger patient cohort and exploring its potential in combination with other therapies.
-
Exon-skipping therapies are a mutation-specific approach that aims to restore the production of a functional dystrophin protein. While they have shown success in increasing dystrophin levels and have demonstrated some clinical benefit, the amount of dystrophin produced is still a fraction of normal levels, and the long-term functional impact is still being fully elucidated. Ongoing research is focused on improving the efficiency of exon skipping and expanding the number of mutations that can be targeted.
The continued development of both of these therapeutic strategies, along with other emerging treatments, offers hope for a multi-faceted approach to managing DMD, potentially combining therapies that address both the primary genetic defect and the secondary pathological consequences of the disease.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. neurology.org [neurology.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. mdaconference.org [mdaconference.org]
- 5. EXONDYS 51 | Exon Skipping | Sarepta DMD for Healthcare Professionals [sareptadmd.com]
- 6. Sarepta Therapeutics Announces Eteplirsen Demonstrates a Continued Benefit on Walking Test through 84 Weeks in Phase IIb Study in Duchenne Muscular Dystrophy | Muscular Dystrophy Association [mda.org]
- 7. fiercepharma.com [fiercepharma.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. NS Pharma’s DMD Candidate Viltespo Fails Confirmatory Phase III Trial - BioSpace [biospace.com]
- 10. Sarepta Therapeutics Announces Third Quarter 2025 Financial Results and Recent Corporate Developments, Including Completion of Its Confirmatory Study, ESSENCE | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 11. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Antisense - ATL1102 | DMD Hub [dmdhub.org]
- 14. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 16. Sarepta Therapeutics Announces Eteplirsen Demonstrates Continued Stability on Walking Test Through 96 Weeks in Phase IIb Study in Duchenne Muscular Dystrophy | Sarepta Therapeutics, Inc. [investorrelations.sarepta.com]
- 17. Longitudinal effect of eteplirsen versus historical control on ambulation in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. musculardystrophynews.com [musculardystrophynews.com]
- 23. nspharma.com [nspharma.com]
- 24. Long-Term Functional Efficacy and Safety of Viltolarsen in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two of Sarepta’s DMD drugs fail to meet primary endpoint in confirmatory trial [clinicaltrialsarena.com]
- 26. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 30. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 33. currents.plos.org [currents.plos.org]
- 34. Flow Cytometry-Defined CD49d Expression in Circulating T-Lymphocytes Is a Biomarker for Disease Progression in Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. medrxiv.org [medrxiv.org]
A Head-to-Head Examination of ATL1102 and Other Immunomodulatory Therapies in Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ATL1102, an antisense oligonucleotide, against other immunomodulatory drugs for the treatment of Duchenne Muscular Dystrophy (DMD). The content is based on available clinical trial data and peer-reviewed publications, offering a resource for researchers and professionals in the field.
Executive Summary
Duchenne Muscular Dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. Chronic inflammation is a key pathological feature of DMD, contributing to muscle fiber damage. This has led to the development and use of immunomodulatory drugs to slow disease progression. This guide focuses on ATL1102, a novel antisense oligonucleotide designed to reduce inflammation by targeting the CD49d receptor on T-lymphocytes, and compares it with established and emerging immunomodulatory treatments, including corticosteroids (deflazacort and prednisone) and the histone deacetylase (HDAC) inhibitor, givinostat.
While early-phase trials of ATL1102 showed promising results in terms of safety and potential efficacy, a subsequent placebo-controlled Phase 2b trial was terminated due to a lack of statistically significant difference from placebo. In contrast, corticosteroids remain the standard of care, with data supporting their efficacy in slowing disease progression in non-ambulatory DMD patients. Givinostat has also shown promise in clinical trials for a broader DMD population. This guide will delve into the available data to provide a detailed comparison of these therapeutic approaches.
Mechanism of Action
ATL1102: Targeting T-Cell Mediated Inflammation
ATL1102 is a 2'-O-methoxyethyl (2'MOE) gapmer antisense oligonucleotide. Its primary mechanism of action is to bind to the messenger RNA (mRNA) of the alpha-4 subunit of the Very Late Antigen-4 (VLA-4) integrin, also known as CD49d.[1][2] This binding event leads to the degradation of the CD49d mRNA by RNase H, which in turn reduces the expression of the CD49d protein on the surface of lymphocytes.[3]
The rationale for this approach in DMD is that the migration of inflammatory T-cells from the bloodstream into muscle tissue is a critical step in the inflammatory cascade that exacerbates muscle damage. The VLA-4 integrin plays a key role in this process by mediating the adhesion of lymphocytes to the vascular endothelium. By downregulating CD49d, ATL1102 aims to inhibit this migration, thereby reducing the inflammatory infiltrate in the muscles of DMD patients.[1][2]
Corticosteroids (Deflazacort and Prednisone): Broad Anti-inflammatory and Immunosuppressive Effects
Corticosteroids, such as deflazacort and prednisone, have been the cornerstone of DMD management for decades. Their mechanism of action is broad and not fully elucidated in the context of DMD. They are known to exert potent anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors. This binding leads to the transactivation and transrepression of a wide range of genes, ultimately resulting in:
-
Reduced expression of pro-inflammatory cytokines and chemokines.
-
Inhibition of inflammatory cell (e.g., T-lymphocytes, macrophages) activation and proliferation.
-
Stabilization of muscle cell membranes.
While effective, their broad mechanism of action is also associated with a wide range of side effects.
Givinostat: A Histone Deacetylase (HDAC) Inhibitor
Givinostat is an orally available small molecule that inhibits histone deacetylases (HDACs). In DMD, the absence of dystrophin leads to a pathological cascade that includes aberrant HDAC activity. By inhibiting HDACs, givinostat is believed to:
-
Reduce inflammation by modulating the expression of inflammatory genes.
-
Promote muscle regeneration and reduce fibrosis.
-
Increase nitric oxide production , which may improve muscle blood flow.
Givinostat's mechanism targets a more specific aspect of the disease pathology compared to the broad effects of corticosteroids.
Head-to-Head Clinical Data
Direct head-to-head clinical trials comparing ATL1102 with other immunomodulatory drugs in a non-ambulatory DMD population are not available. Therefore, this section presents a comparison of data from separate clinical trials. It is important to note that cross-trial comparisons have limitations due to potential differences in study populations, methodologies, and endpoints.
ATL1102 Phase 2a Open-Label Study
A Phase 2a open-label study evaluated the safety and efficacy of ATL1102 in nine non-ambulatory boys with DMD aged 10-18 years.[1][2][3] The study involved a 24-week treatment period with 25 mg of ATL1102 administered weekly via subcutaneous injection.[1][2][3]
The study reported stabilization of upper limb function and strength over the 24-week period.[1][2][3]
| Outcome Measure | Baseline (Mean ± SD) | Change at Week 24 (Mean ± SD) |
| PUL2.0 Total Score | 20.1 ± 9.1 | +0.9 ± 2.8 |
| MyoGrip (kg) | 5.3 ± 4.1 | +0.4 ± 1.5 |
| MyoPinch (kg) | 2.1 ± 1.3 | +0.1 ± 0.6 |
| CD3+CD49d+ T-cells (x10^9/L) | 0.8 ± 0.4 | -0.1 ± 0.3 |
Data extracted from Woodcock et al., PLOS One, 2024.[1][2][3]
ATL1102 was generally safe and well-tolerated.[1][2][3] The most common adverse events were injection site erythema and skin discoloration.[1][2][3] No serious adverse events were reported, and there were no withdrawals from the study due to adverse events.[1][2][3]
Corticosteroids in Non-Ambulatory DMD: A Longitudinal Cohort Study
A longitudinal cohort study compared disease progression in 86 non-ambulatory DMD patients treated with deflazacort (n=40), prednisone (n=29), or no steroids (n=17).[4][5][6]
The study found that both corticosteroids were associated with a slower decline in total PUL score compared to no steroids.[4][5][6] Furthermore, deflazacort was associated with a significantly slower decline in total PUL score compared to prednisone.[4][5][6]
| Treatment Group | Annualized Change in PUL Total Score (points/year) |
| Deflazacort | -1.1 |
| Prednisone | -2.6 |
| No Steroids | -4.1 |
Data from Mayer et al., J Neuromuscul Dis, 2022.[4][5][6]
Givinostat in Non-Ambulatory DMD: The ULYSSES Study
A Phase 3, randomized, double-blind, placebo-controlled study (ULYSSES) is currently evaluating the efficacy and safety of givinostat in non-ambulatory DMD patients aged 9 to 17 years. The primary endpoint is the change from baseline in the PUL2.0 total score at 18 months. Results from this study are not yet available but will provide crucial data on the efficacy of this novel immunomodulator in this specific patient population.
Experimental Protocols
ATL1102 Phase 2a Open-Label Study Protocol
-
Study Design: A Phase 2, open-label, single-arm, exploratory study.[1][2][3]
-
Participants: 9 non-ambulatory male patients with a confirmed diagnosis of DMD, aged 10 to 18 years.[1][2][3] Eight of the nine participants were on a stable dose of corticosteroids.[1][2][3]
-
Intervention: 25 mg of ATL1102 administered weekly via subcutaneous injection for 24 weeks.[1][2][3]
-
Primary Outcome Measure: Safety and tolerability of ATL1102.[1][2][3]
-
Secondary Outcome Measures:
Corticosteroid Longitudinal Cohort Study Methodology
-
Study Design: A longitudinal cohort study of non-ambulatory DMD patients from the PRO-DMD-01 prospective, observational study.[4][5][6]
-
Participants: 86 non-ambulatory male patients with DMD, with a mean age of 13.4 years.[4][5][6]
-
Exposure Groups: Patients were categorized based on their steroid treatment: deflazacort (n=40), prednisone (n=29), or no steroids (n=17).[4][5][6]
-
Outcome Measures:
The Trajectory of ATL1102: From Promising to Disappointing Results
Following the encouraging results of the open-label Phase 2a study, a Phase 2b randomized, double-blind, placebo-controlled trial of avicursen (ATL1102) was initiated. However, in late 2024, Percheron Therapeutics (formerly Antisense Therapeutics) announced the termination of this study.
The decision was based on the trial failing to meet its primary endpoint, which was the change in the Performance of the Upper Limb 2.0 (PUL2.0) score at 25 weeks compared to placebo. Additionally, no statistically significant differences were observed in the secondary efficacy endpoints between the ATL1102 and placebo groups. While the drug was found to be safe and well-tolerated, the lack of demonstrated therapeutic benefit led to the discontinuation of the trial.
Conclusion
The landscape of immunomodulatory therapies for Duchenne Muscular Dystrophy is evolving. While the targeted approach of ATL1102, aiming to reduce T-cell mediated inflammation by inhibiting CD49d, showed initial promise in an open-label setting, it ultimately failed to demonstrate efficacy in a more rigorous placebo-controlled trial. This highlights the challenges of translating promising early-phase data into clinically meaningful benefits for patients.
Corticosteroids remain the standard of care for immunomodulation in DMD, with evidence supporting their ability to slow the progression of functional decline in non-ambulatory patients. Newer agents like givinostat, with a distinct mechanism of action, are also under investigation for this patient population, and the results of ongoing trials are eagerly awaited.
For researchers and drug developers, the story of ATL1102 underscores the importance of robust, placebo-controlled trials to definitively assess the efficacy of novel therapeutic agents. While the specific targeting of inflammatory pathways remains a valid and important strategy in DMD, the complexity of the disease's pathophysiology necessitates a continued and multifaceted approach to the development of new treatments.
References
- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1 [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1. [escholarship.org]
A Comparative Analysis of Clinical Trial Endpoints: ATL1102 Versus Other Duchenne Muscular Dystrophy Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial endpoints for ATL1102, an investigational antisense oligonucleotide, against other approved and investigational therapies for Duchenne Muscular Dystrophy (DMD). The information is presented to aid in the understanding of the therapeutic landscape and to highlight the diverse methodologies employed in assessing treatment efficacy in this progressive muscle-wasting disease.
Executive Summary
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. The therapeutic development pipeline for DMD is diverse, with several drugs targeting different aspects of the disease pathophysiology. This guide focuses on a comparative analysis of the clinical trial endpoints of ATL1102, which targets the inflammatory component of DMD, and other prominent DMD drugs, including exon-skipping therapies (eteplirsen, golodirsen, viltolarsen), a nonsense mutation read-through agent (ataluren), and corticosteroids (deflazacort).
A key differentiator in this comparison is the patient population studied. The ATL1102 Phase 2 trial focused on non-ambulant boys, a population with limited treatment options, whereas many of the pivotal trials for other DMD drugs have concentrated on younger, ambulatory patients. This distinction is crucial when evaluating and comparing clinical endpoints.
Mechanism of Action Overview
The therapeutic strategies for DMD can be broadly categorized based on their mechanism of action. Understanding these differences is fundamental to interpreting the clinical trial endpoints.
ATL1102: Inhibition of CD49d
ATL1102 is an antisense oligonucleotide that inhibits the expression of CD49d, a subunit of the α4β1 integrin (VLA-4).[1] CD49d is expressed on the surface of T-lymphocytes and is implicated in their migration into muscle tissue, contributing to the chronic inflammation that exacerbates muscle damage in DMD.[1][2] By reducing CD49d expression, ATL1102 aims to mitigate this inflammatory cascade.[2]
Exon-Skipping Therapies
Eteplirsen (Exondys 51), golodirsen (Vyondys 53), and viltolarsen (Viltepso) are antisense oligonucleotides designed to induce the skipping of specific exons in the dystrophin pre-mRNA. This process can restore the reading frame of the dystrophin gene in patients with amenable mutations, leading to the production of a truncated but partially functional dystrophin protein.
References
A Comparative Analysis of ATL1102 Clinical Trial Data Against Natural History in Non-Ambulatory Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ATL1102 in clinical trials involving non-ambulatory Duchenne muscular dystrophy (DMD) patients against natural history data. The information is presented to aid in the evaluation of ATL1102 as a potential therapeutic agent for this patient population.
Overview of ATL1102
ATL1102 is a second-generation antisense oligonucleotide designed to target the messenger RNA (mRNA) for CD49d, a subunit of the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4).[1][2] By inhibiting the production of CD49d, ATL1102 aims to reduce the transmigration of inflammatory T-cells into muscle tissue, thereby mitigating inflammation-mediated muscle damage characteristic of DMD.[1][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from the Phase II clinical trial of ATL1102 in non-ambulatory DMD patients and comparable natural history cohorts.
Upper Limb Function: Performance of Upper Limb (PUL) 2.0
The Performance of Upper Limb (PUL) 2.0 is a functional scale specifically designed for DMD patients to assess upper limb activities.[4][5]
| Endpoint | ATL1102 Phase II Trial (24 weeks)[2] | Natural History Data (Pane et al., 2018 & 2023)[6][7] |
| PUL 2.0 Total Score (Mean Change from Baseline) | +0.9 (95% CI: -1.33, 3.11) | -1.30 (at 12 months)[7] -2.9 (at 24 months)[7] -4.36 (in non-ambulant patients over 24 months)[6] |
Note: A higher PUL 2.0 score indicates better function. The ATL1102 trial showed a mean increase, suggesting stabilization or improvement over 24 weeks, while natural history data indicates a progressive decline.
Muscle Strength: Grip and Pinch Strength
MyoGrip and MyoPinch are dynamometers used to measure grip and pinch strength, respectively, providing objective measures of muscle force.
| Endpoint | ATL1102 Phase II Trial (24 weeks)[2] | Natural History Data (Ricotti et al., 2016)[7] |
| MyoGrip (Mean Change from Baseline in kg) | Stable | -1.0 kg (at 12 months) |
| MyoPinch (Mean Change from Baseline in kg) | Stable | -0.38 kg (at 6 months) |
Note: The ATL1102 trial reported stabilization in grip and pinch strength over the 24-week period, whereas the natural history data from a similar non-ambulatory cohort showed a significant loss of strength.
Pulmonary and Cardiac Function
While the Phase II ATL1102 trial did not report statistically significant changes in lung function over the 24-week period, it is crucial to consider the expected decline based on natural history data for these vital parameters.[2]
| Endpoint | Natural History Data (Annual Decline) |
| Forced Vital Capacity (FVC) % Predicted | -4.1% to -5% per year[8][9] |
| Left Ventricular Ejection Fraction (LVEF) | -1.6% per year[10] |
Note: These values represent the average expected decline in non-ambulatory DMD patients and provide a benchmark for assessing long-term treatment effects on pulmonary and cardiac health.
Experimental Protocols
ATL1102 Phase II Clinical Trial
-
Study Design: A Phase 2, open-label, single-center study.[2]
-
Participants: 9 non-ambulatory boys with a confirmed diagnosis of DMD, aged between 10 and 18 years.[2] All participants were on a stable dose of corticosteroids.[2]
-
Treatment: 25 mg of ATL1102 administered weekly via subcutaneous injection for 24 weeks.[2]
-
Key Assessments:
Natural History Studies (Methodology Summary)
-
Ricotti et al., 2016: This study followed 9 non-ambulatory DMD boys on corticosteroids for 12 months. Assessments included MyoPinch and MyoGrip strength measurements.[7]
-
Pane et al., 2018 & 2023: These multicenter, longitudinal studies assessed upper limb function using the PUL 2.0 in large cohorts of ambulant and non-ambulant DMD patients, providing robust data on the natural progression of upper limb weakness.[6][7] The 2018 study reported 24-month changes in 90 non-ambulant patients, while the 2023 study provided 12- and 24-month changes from a larger cohort.[6][7]
-
Pulmonary and Cardiac Natural History Studies: Data on FVC and LVEF decline are derived from various longitudinal studies observing DMD patient populations over several years.[8][9][10] These studies typically include non-ambulatory patients and provide annualized rates of decline for these key cardiorespiratory endpoints.
Mandatory Visualization
ATL1102 Mechanism of Action
Caption: Mechanism of Action of ATL1102 in DMD.
ATL1102 Phase II Clinical Trial Workflow
Caption: Workflow of the ATL1102 Phase II Open-Label Trial.
References
- 1. mdaconference.org [mdaconference.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsing-remitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upper limb function in Duchenne muscular dystrophy: 24 month longitudinal data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Longitudinal Analysis of PUL 2.0 Domains in Ambulant and Non-Ambulant Duchenne Muscular Dystrophy Patients: How do they Change in Relation to Functional Ability? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Pulmonary Function in Duchenne Muscular Dystrophy: Comparison of Eteplirsen-Treated Patients to Natural History - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Longitudinal pulmonary function testing outcome measures in Duchenne muscular dystrophy: Long-term natural history with and without glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Left ventricular dysfunction in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of ATL1102 with Standard Therapies in Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ATL1102, an investigational antisense oligonucleotide, and its potential synergistic effects when combined with standard treatments for Duchenne muscular dystrophy (DMD), such as corticosteroids and exon-skipping therapies. The information is based on available preclinical and clinical data.
Overview of Therapeutic Agents
ATL1102: An antisense oligonucleotide designed to inhibit the expression of CD49d, a subunit of the VLA-4 receptor found on the surface of T-cells.[1][2] By reducing CD49d levels, ATL1102 aims to mitigate the inflammatory cascade that contributes to muscle damage in DMD.[1][3]
Standard DMD Treatments:
-
Corticosteroids (e.g., Prednisone, Deflazacort): The current standard of care for DMD, these anti-inflammatory and immunosuppressive agents are thought to slow the progression of muscle weakness. However, their long-term use is associated with significant side effects.[3][4][5]
-
Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen): These therapies are applicable to a subset of DMD patients with specific genetic mutations. They work by "skipping" over a mutated exon in the dystrophin gene during protein synthesis, allowing for the production of a shortened but partially functional dystrophin protein.
Preclinical Evidence of Synergy: ATL1102 and Exon-Skipping Therapy
A preclinical study in the mdx mouse model of DMD investigated the effects of a mouse-specific CD49d antisense oligonucleotide (ASO), the murine equivalent of ATL1102, in combination with a dystrophin-restoring phosphorodiamidate morpholino oligomer (PMO) for exon skipping.[6][7][8][9][10]
Experimental Protocol: mdx Mouse Combination Therapy Study
-
Animal Model: mdx mice, a commonly used model for DMD.[11][12]
-
Treatment Groups (n=8 per group):
-
Saline (Control)
-
Control Mismatch Oligonucleotide
-
CD49d ASO (mouse equivalent of ATL1102) monotherapy
-
PMO (exon-skipping drug) monotherapy
-
CD49d ASO + PMO combination therapy
-
-
Dosing Regimen: Mice were treated once weekly for 8 weeks. The PMO was administered for the first 4 weeks.[6][9][10]
-
Primary Outcome Measures:
Quantitative Data from Preclinical Synergy Study
The combination of the CD49d ASO and the exon-skipping PMO demonstrated a greater improvement in muscle function compared to either monotherapy alone.[6][7]
| Treatment Group | Outcome Measure | Result |
| CD49d ASO + PMO | Specific Maximum Force | Demonstrated a relative increase compared to saline-treated mice. [6] |
| CD49d ASO + PMO | Eccentric Muscle Force (after 1 and 5 contractions) | Showed a relative increase compared to saline-treated mice. [6] |
| CD49d ASO + PMO | Eccentric Muscle Force (after 10 contractions) | Superior to PMO monotherapy. [6] |
| CD49d ASO Monotherapy | Eccentric Muscle Force (after 10 contractions) | Superior to both saline and mismatch controls. [6] |
| PMO Monotherapy | Eccentric Muscle Force (after 10 contractions) | Superior only relative to saline. [6] |
Gene Expression Findings: The combination therapy modulated 55 genes, with 53 being unique to the combination group. These genes are involved in key pathways related to DMD pathology, including:
These findings suggest that the combination of a CD49d inhibitor and an exon-skipping drug may offer a synergistic benefit by simultaneously addressing both the primary dystrophin deficiency and the secondary inflammatory pathology.[8][10]
Clinical Context: ATL1102 with Corticosteroids
In a Phase 2 open-label study of ATL1102 in non-ambulatory boys with DMD, eight out of the nine participants were on a stable dose of corticosteroids.[11][13] The study's primary objective was to assess the safety and tolerability of ATL1102.[13] While the trial was not designed to specifically evaluate the synergistic effects of the combination, the results showed that ATL1102 was generally safe and well-tolerated in this patient population receiving standard corticosteroid care.[11][13] The study observed an apparent stabilization in multiple measures of muscle disease progression.[13] However, a subsequent Phase 2b study of avicursen (ATL1102) was terminated due to a failure to show a significant difference compared to placebo.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway: ATL1102 and Inflammation in DMD
Caption: Mechanism of ATL1102 in reducing T-cell mediated inflammation in DMD.
Signaling Pathway: Corticosteroids and Exon Skipping
Caption: Mechanisms of action for standard DMD therapies.
Experimental Workflow: Preclinical Combination Study
Caption: Workflow for the preclinical mdx mouse combination therapy study.
Conclusion
Preclinical data from the mdx mouse model suggests a potential synergistic effect between ATL1102 and exon-skipping therapies, where the combination improves muscle function more than either treatment alone. This is supported by gene expression data indicating the combination uniquely modulates pathways involved in immunity, fibrosis, and muscle function. While clinical trials have evaluated ATL1102 in patients already receiving corticosteroids, these studies were not designed to formally assess synergy. The preclinical findings provide a strong rationale for further investigation into combination therapeutic strategies for DMD that target both the primary genetic defect and the secondary inflammatory pathology.
References
- 1. parentprojectmd.org [parentprojectmd.org]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. Antisense Therapeutics Announces Positive Results from Phase 2 Study of ATL1102 in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 4. Positive preliminary results from ATL1102 for DMD Phase II trial - BioSpace [biospace.com]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. mdaconference.org [mdaconference.org]
- 7. Antisense Therapeutics announces outcomes in DMD combination animal study - Biotech [biotechdispatch.com.au]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 12. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ATL1102 Demonstrates Potential to Stabilize Upper Limb Function in Non-Ambulatory Duchenne Muscular Dystrophy
A cross-study comparison suggests that ATL1102, an antisense oligonucleotide targeting the CD49d receptor, may stabilize upper limb function in non-ambulatory individuals with Duchenne muscular dystrophy (DMD). Data from a Phase 2 clinical trial indicate that ATL1102 treatment resulted in a mean increase in the Performance of Upper Limb (PUL) 2.0 score, a key measure of arm and shoulder function. This contrasts with the expected decline observed in natural history cohorts and shows a potential benefit comparable to or exceeding that of corticosteroid treatments in this advanced population.
This guide provides a comparative analysis of ATL1102's effect on upper limb function against established and emerging treatments for DMD, including corticosteroids and exon-skipping therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current therapeutic landscape for non-ambulatory DMD patients.
Mechanism of Action of ATL1102
ATL1102 is an antisense oligonucleotide designed to inhibit the production of CD49d, a subunit of the α4β1 integrin receptor (also known as VLA-4).[1][2] In DMD, the absence of dystrophin leads to chronic muscle damage and inflammation. T-lymphocytes expressing high levels of CD49d are implicated in the inflammatory cascade that exacerbates muscle fiber injury.[3][4][5] By reducing CD49d expression on these immune cells, ATL1102 is believed to decrease their migration into muscle tissue, thereby mitigating inflammation and preserving muscle function.[1][2][6]
References
- 1. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldduchenne.org [worldduchenne.org]
- 5. Functional and Clinical Outcomes Associated with Steroid Treatment among Non-ambulatory Patients with Duchenne Muscular Dystrophy1. [escholarship.org]
- 6. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of MG-1102: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel research chemical MG-1102, proper disposal is a critical component of laboratory safety and environmental responsibility. This compound, identified as a first-in-class dual binder of monomeric tau and pre-miRNA-146a, is supplied by vendors such as MedChemExpress for research purposes only. Due to the emergent nature of this compound, a specific Safety Data Sheet (SDS) may not be readily accessible through public channels. This guide provides essential steps for the safe and compliant disposal of this compound, emphasizing the need to obtain supplier-specific information while adhering to general best practices for chemical waste management.
Immediate Steps for Safe Handling and Disposal
The most crucial first step for ensuring the safe disposal of this compound is to obtain the Safety Data Sheet (SDS) directly from the supplier, MedChemExpress. The SDS is the primary source of information regarding the chemical's specific hazards, handling precautions, and required disposal methods.
In the absence of an immediate SDS, treat this compound as a hazardous chemical of unknown toxicity. The following general procedures should be implemented as a precautionary measure:
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with a wide range of chemicals.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Avoid mixing with other chemical waste streams to prevent unknown chemical reactions.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Caution: Research Chemical, Handle with Care").
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow the storage temperature recommendations provided by the supplier for the pure compound, which is typically at -20°C for long-term stability.
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about this compound.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available without an SDS, the following table provides general storage recommendations for research chemicals from suppliers like MedChemExpress.
| Storage Condition | Form | Recommended Duration |
| Room Temperature | Solid | Short-term (shipping) |
| Refrigerated or Frozen | Solid | Up to 3 months |
| -20°C | Stock Solution | Up to 1 month |
| -80°C | Stock Solution | Up to 6 months |
Note: This information is generalized and should be confirmed with the specific Certificate of Analysis (C of A) or SDS for this compound.
Experimental Protocols
Protocol for Requesting and Utilizing the Safety Data Sheet (SDS):
-
Locate Supplier Contact Information: Visit the MedChemExpress website to find contact details for their technical support or customer service department.
-
Request the SDS: Contact the supplier via email or phone and request the Safety Data Sheet for this compound. Provide the product number if available.
-
Review the SDS: Upon receipt, carefully review all sections of the SDS, with particular attention to:
-
Section 2: Hazards Identification: Understand the potential health and environmental hazards.
-
Section 7: Handling and Storage: Follow specific instructions for safe handling and storage.
-
Section 8: Exposure Controls/Personal Protection: Use the recommended personal protective equipment (PPE).
-
Section 13: Disposal Considerations: Adhere strictly to the specified disposal methods.
-
-
Update Internal Procedures: Update your laboratory's standard operating procedures (SOPs) for this compound to reflect the information provided in the SDS.
-
Disseminate Information: Ensure all personnel handling this compound have access to the SDS and are trained on the proper procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, emphasizing the critical step of obtaining the SDS.
By prioritizing the acquisition of the Safety Data Sheet and adhering to cautious, compliant hazardous waste procedures in the interim, researchers can ensure the safe and responsible management of this compound in the laboratory environment.
Identity of "MG-1102" as a Chemical Substance Cannot Be Confirmed
Efforts to identify "MG-1102" as a specific chemical substance for the purpose of providing handling and safety information have been unsuccessful. Without a definitive identification, it is not possible to provide the requested procedural guidance on personal protective equipment (PPE), operational plans, or disposal methods.
Searches for "this compound" in chemical databases and safety data sheet (SDS) repositories did not yield a match for a unique chemical compound with this identifier. The designation "this compound" appears in various contexts unrelated to chemical nomenclature, including product part numbers and academic course codes.
Providing safety and handling information for an unknown substance would be highly speculative and could pose a significant safety risk to researchers, scientists, and drug development professionals. The core requirements of the request, including data on PPE, experimental protocols, and disposal plans, are entirely dependent on the specific physical, chemical, and toxicological properties of the substance .
For the safety of all personnel, it is imperative to have the correct chemical name, and preferably the CAS (Chemical Abstracts Service) number, before any handling or experimental work is undertaken. With this information, an accurate and reliable safety assessment can be performed, and appropriate safety protocols can be established.
We urge the user to verify the correct name and/or CAS number of the substance of interest. Once the chemical is unambiguously identified, we can proceed with providing the essential safety and logistical information requested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
